1-Chlorotriacontane
Description
BenchChem offers high-quality 1-Chlorotriacontane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorotriacontane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chlorotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRLRIWTSAZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575729 | |
| Record name | 1-Chlorotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-82-4 | |
| Record name | 1-Chlorotriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chlorotriacontane chemical and physical properties
Title: Technical Monograph: 1-Chlorotriacontane (
Executive Summary
1-Chlorotriacontane (CAS: 62016-82-4) is an ultra-long-chain alkyl halide characterized by a 30-carbon saturated backbone terminating in a primary chloride.[1][2] Unlike shorter alkyl halides used as common solvents or reagents, this compound is a solid at room temperature and exhibits significant hydrophobicity and van der Waals ordering.[2] It serves as a critical intermediate in the synthesis of asymmetric lipids, hydrophobic self-assembled monolayers (SAMs), and as a reference standard for chlorinated paraffin analysis.[2] This guide delineates its properties, synthesis via nucleophilic substitution, and characterization protocols.[1][2]
Physicochemical Profile
The physical behavior of 1-chlorotriacontane is dominated by its extensive methylene chain, which dictates its high melting point and solubility profile relative to shorter homologs (e.g., 1-chlorooctadecane).[1][2]
Table 1: Key Physicochemical Properties
| Property | Data / Value | Notes |
| IUPAC Name | 1-Chlorotriacontane | |
| CAS Number | 62016-82-4 | |
| Molecular Formula | ||
| Molecular Weight | 457.26 g/mol | Calculated based on standard atomic weights.[1][2] |
| Physical State | Waxy Solid | White to off-white crystalline powder.[1][2] |
| Melting Point | 55–65 °C (Estimated) | Lower than parent alcohol (1-triacontanol, 87°C) due to loss of H-bonding; comparable to C30 alkane (66°C).[1][2] |
| Solubility (Polar) | Insoluble | Water, Methanol (cold).[1][2] |
| Solubility (Non-Polar) | Soluble | Chloroform, Dichloromethane, warm Hexane, Toluene.[2] |
| Density | ~0.8–0.9 g/cm³ | Typical for long-chain alkyl halides.[1][2] |
Synthesis Methodology
The most robust route to 1-chlorotriacontane is the deoxychlorination of 1-triacontanol.[1][2] While direct chlorination of triacontane is possible, it yields a mixture of isomers.[2] The alcohol-to-halide conversion ensures regiospecificity at the terminal position.[1][2]
Protocol: Deoxychlorination using Thionyl Chloride ( )
Rationale: Thionyl chloride is preferred over
Reagents:
-
1-Triacontanol (
, >98% purity)[1][2] -
Thionyl Chloride (
, excess) -
Pyridine (Catalytic/Base sponge)[1]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 10 mmol of 1-triacontanol in 50 mL of anhydrous toluene. Heat gently (40–50°C) if necessary to ensure complete dissolution.[1][2]
-
Reagent Addition: Add 12 mmol (1.2 eq) of pyridine. Subsequently, add 15 mmol (1.5 eq) of thionyl chloride dropwise via an addition funnel.[1][2]
-
Note: The pyridine acts to neutralize the HCl formed, preventing side reactions and promoting the
mechanism over , ensuring inversion/retention kinetics are favorable (though irrelevant for primary achiral centers).
-
-
Reflux: Heat the mixture to reflux (110°C for toluene) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The disappearance of the alcohol spot (
) and appearance of the chloride ( ) indicates completion.[2] -
Quench & Wash: Cool the reaction to room temperature.[1][2] Pour the mixture into ice-cold water to quench excess
. -
Extraction: Separate the organic layer.[1][2] Wash sequentially with:
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot acetone or hexane to yield pure 1-chlorotriacontane.[1][2]
Visualization: Synthesis Pathway
The following diagram illustrates the conversion logic, highlighting the transition from a hydrophilic hydroxyl terminus to a hydrophobic chloro-terminus.
Figure 1: Reaction pathway for the synthesis of 1-chlorotriacontane via thionyl chloride mediated deoxychlorination.[2][3][4][5][6][7]
Characterization & Validation
Trustworthiness in synthesis is established through rigorous spectral analysis.[1][2] The following signals confirm the identity of 1-chlorotriacontane.
Nuclear Magnetic Resonance (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 3.53 | Triplet ( | 2H | Characteristic deshielding by chlorine.[1][2] | |
| 1.77 | Quintet/Multiplet | 2H | ||
| 1.25 – 1.40 | Broad Singlet (Envelope) | ~54H | Bulk methylene backbone.[1][2] | |
| 0.88 | Triplet | 3H | Terminal methyl group.[1][2] |
Infrared Spectroscopy (FT-IR)
-
C-H Stretch: 2915 cm⁻¹ (asymmetric), 2848 cm⁻¹ (symmetric) – Very strong, indicative of long alkyl chain.[1]
-
C-Cl Stretch: 720–650 cm⁻¹ – Moderate to strong band, specific to primary alkyl chlorides.[1][2]
-
Absence: No broad O-H stretch at 3300 cm⁻¹, confirming complete conversion of the alcohol.
Applications & Reactivity
1-Chlorotriacontane serves as a "hydrophobic anchor."[1][2] The chlorine atom is a good leaving group, allowing the attachment of the C30 chain to various nucleophiles.
1. Surface Modification (SAMs): Reaction with thiourea followed by hydrolysis yields 1-triacontanethiol, used to form ultra-stable Self-Assembled Monolayers on gold.[1][2] The C30 chain provides superior barrier properties compared to standard C18 SAMs due to increased van der Waals interactions.[2]
2. Asymmetric Lipid Synthesis: Used in the alkylation of glycerol derivatives to create ether lipids with extreme hydrophobicity, often used to study membrane rigidity or as standards in lipidomics.
3. Reactivity Workflow:
Figure 2: Divergent synthesis pathways utilizing 1-chlorotriacontane as a primary electrophile.
Safety & Handling
-
Hazard Classification: Generally low acute toxicity due to low solubility and volatility.[1][2] However, it should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1][2]
-
Handling: Use gloves (Nitrile) and safety glasses.[1][2] Avoid inhalation of dust if the solid is ground.[2]
-
Storage: Store in a cool, dry place. Stable at room temperature, but avoid prolonged exposure to strong sunlight which may induce slow dehydrohalogenation.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15611905, 1-Chlorotriacontane.[1][2] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for alkyl halide synthesis via thionyl chloride).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2] (Source for NMR chemical shift interpretation of long-chain alkyl halides).
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[1][2] Chemical Reviews, 96(4), 1533-1554.[1][2] (Context for C30 SAM applications).
Sources
- 1. 1-Chlorobenzotriazole | C6H4ClN3 | CID 88761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Making sure you're not a bot! [drs.nio.res.in]
1-Chlorotriacontane CAS number and molecular weight
Technical Monograph: 1-Chlorotriacontane ( )
Role: High-Molecular-Weight Hydrophobic Intermediate for Lipophilicity Engineering[1][2]
Executive Summary
1-Chlorotriacontane (CAS: 62016-82-4) is a long-chain alkyl halide belonging to the class of ultra-long-chain fatty derivatives.[1] Unlike common C18 (stearyl) derivatives, the C30 chain offers extreme hydrophobicity, making it a critical tool in lipophilicity engineering .[2] It serves as a specialized electrophile for introducing the triacontyl moiety into pharmacophores, thereby dramatically altering membrane residence time, bioavailability, and blood-brain barrier (BBB) permeability.[1]
This guide details the physicochemical identity, synthesis protocols, and application logic for 1-Chlorotriacontane, designed for researchers requiring precise hydrophobic modification of bioactive molecules.[1]
Physicochemical Identity & Data Profile[3][4][5][6][7][8]
The following data consolidates validated chemical identifiers and calculated properties essential for analytical verification.
| Property | Value | Notes |
| Chemical Name | 1-Chlorotriacontane | Systematic: 1-Chloro-n-triacontane |
| CAS Number | 62016-82-4 | Primary identifier for the linear isomer.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 457.26 g/mol | Monoisotopic mass: 456.45 g/mol |
| Physical State | Waxy Solid | White to off-white crystalline powder.[1][2] |
| Solubility | Lipophilic | Soluble in CHCl3, Hexane, THF.[2] Insoluble in water.[1][4][3] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl | Useful for cheminformatics/modeling.[1][2] |
| Precursor | 1-Triacontanol (CAS 593-50-0) | The corresponding natural fatty alcohol.[1][2] |
Analyst Note: Due to the extreme chain length, 1-Chlorotriacontane exhibits significant Van der Waals aggregation.[1] Standard GC-MS methods may require high-temperature columns (e.g., HT-5) to elute the compound without thermal degradation.[1]
Synthetic Methodology: Deoxychlorination of 1-Triacontanol[1]
While 1-Chlorotriacontane is commercially available as a fine chemical, custom synthesis is often required to ensure isotopic purity or to generate fresh reagents free of hydrolysis products.[1] The following protocol utilizes a modified Appel Reaction or Thionyl Chloride approach. The Thionyl Chloride route is preferred for scalability, provided strict moisture control is maintained.[1]
Core Protocol: Mediated Chlorination[1]
Objective: Convert 1-Triacontanol (
Reagents:
-
Substrate: 1-Triacontanol (Dry, >98% purity).
-
Reagent: Thionyl Chloride (
) (Excess, 1.5 eq). -
Catalyst: Dimethylformamide (DMF) (Catalytic amount).
-
Solvent: Toluene or Dichloromethane (Anhydrous).[1]
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1-Triacontanol in 50 mL of anhydrous Toluene. Note: Gentle heating (40°C) may be required to fully solubilize the C30 chain.[1][2]
-
Activation: Add catalytic DMF (3-5 drops). This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]
-
Addition: Dropwise add
(15 mmol) under an inert atmosphere ( or Ar). -
Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor gas evolution (
and ).[2] -
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The starting alcohol is more polar; the chloride will move to the solvent front.[1][2]
-
Workup:
Diagram 1: Synthesis Logic & Purification Flow
Caption: Workflow for the conversion of C30-Alcohol to C30-Chloride, emphasizing the critical purification step to remove unreacted polar species.
Applications in Drug Development & Materials Science[2]
The utility of 1-Chlorotriacontane lies in its ability to act as a "Hydrophobic Anchor." In drug development, attaching a C30 tail to a small molecule or peptide can drastically change its pharmacokinetic profile.[1]
Lipophilicity Engineering (Prodrug Design)
By reacting 1-Chlorotriacontane with amine- or hydroxyl-bearing drugs (via nucleophilic substitution), researchers can create "Lipid-Drug Conjugates" (LDCs).[1][2]
-
Mechanism: The C30 tail inserts into the lipid bilayer of cell membranes.[1]
-
Result: This prevents rapid washout of the drug, creating a "depot effect" at the injection site or enhancing lymphatic transport (bypassing first-pass metabolism).[1]
Lipid Nanoparticle (LNP) Stabilization
In mRNA vaccine formulations, lipid tails are crucial.[2] While C14-C18 are standard, C30 derivatives are investigated for:
-
Solid Lipid Nanoparticles (SLNs): The high melting point of the C30 chain provides structural rigidity to the nanoparticle core.[1][2]
-
Surface Modification: Creating superhydrophobic surfaces for medical devices to prevent bacterial adhesion.[1]
Diagram 2: Hydrophobic Anchoring Mechanism
Caption: Mechanism of action for C30-modified therapeutics, showing the transition from rapid clearance to membrane retention.[1][2]
Handling, Safety, and Storage[5]
While long-chain alkyl chlorides are generally less volatile and toxic than their short-chain counterparts (e.g., methyl chloride), standard laboratory safety protocols are non-negotiable.[1]
References
Sources
- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. chlorineinstitute.org [chlorineinstitute.org]
- 3. CAS 62016-82-4: 1-Chlorotriacontane | CymitQuimica [cymitquimica.com]
- 4. 1-Chloropentane | C5H11Cl | CID 10977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorobenzotriazole | C6H4ClN3 | CID 88761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chlorotriacontane | C30H61Cl | CID 15611905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility of 1-Chlorotriacontane in organic solvents
Technical Guide: Solubility Profiling of 1-Chlorotriacontane ( )
Executive Summary
1-Chlorotriacontane (CAS: 36606-29-6) is a high-molecular-weight alkyl halide characterized by an extensive hydrophobic tail (
This guide provides a rigorous physicochemical framework for predicting, determining, and optimizing the solvation of 1-Chlorotriacontane. Unlike short-chain alkyl halides, the
Part 1: Physicochemical Profile & Thermodynamic Logic
Structural Dominance
The solubility of 1-Chlorotriacontane is governed by the "Hydrophobic Effect."[1] The molecule consists of a 30-carbon alkyl chain (triacontyl group) and a terminal chlorine.[1]
-
Molecular Weight: ~457.26 g/mol
-
Estimated LogP: > 13 (Highly Lipophilic)
-
Physical State (RT): Waxy crystalline solid (Melting point range: 50–68°C, analogous to
-triacontane).
The Solvation Mechanism
While the
Thermodynamic Rule:
-
Enthalpy (
): Breaking the crystal lattice requires significant energy (endothermic). The solvent-solute interaction must release enough energy to compensate.[2][3] Only solvents with similar dispersive energy densities (Hansen parameter ) can minimize the enthalpy penalty. -
Entropy (
): The long chain requires conformational freedom. Good solvents allow the chain to unfurl (random coil), maximizing entropy. Poor solvents force the chain to collapse or aggregate, leading to precipitation.
Part 2: Solvent Compatibility Matrix
The following table categorizes solvents based on their predicted interaction with the
| Solvent Class | Representative Solvents | Solubility Prediction (RT) | Solubility Prediction (60°C) | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane (DCM) | High | Very High | Perfect matching of dispersion forces and polarizability. The "Gold Standard" for long-chain alkyl halides. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | High | Excellent dispersion match ( |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate to High | High | |
| Ethers | THF, Diethyl Ether, MTBE | Low to Moderate | Moderate | Reasonable solubility due to ether oxygen's ability to accommodate the headgroup, but limited by the bulkiness of the C30 tail. |
| Polar Aprotic | Acetone, DMF, DMSO | Insoluble | Low | High polarity ( |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | Insoluble | The hydrogen-bonding network of the solvent is too strong to be disrupted by the hydrophobic chain. |
Part 3: Experimental Protocol (Self-Validating)
Do not rely on literature values from generic databases for long-chain waxes, as purity levels significantly alter solubility. Use this Dynamic Visual Polythermal Method to determine the precise solubility limit (Saturation Point) for your specific batch.
Workflow Diagram
The following diagram outlines the logical flow for determining solubility and detecting the "Cloud Point" (saturation limit).
Figure 1: Step-by-step workflow for the Dynamic Visual Polythermal Method to determine solubility limits.
Detailed Methodology
Objective: Determine the saturation concentration (
-
Preparation: Weigh
mg of 1-Chlorotriacontane into a borosilicate glass vial with a magnetic stir bar. -
Initial Addition: Add
mL of solvent. Seal tightly to prevent evaporation. -
Thermal Dissolution:
-
Place the vial in a temperature-controlled heating block set to 50°C (near melting point).
-
Stir at 300 RPM.
-
Validation Check: If the solid remains undissolved after 10 minutes, add solvent in
mL increments until the solution becomes clear.
-
-
Cloud Point Determination (The Critical Step):
-
Once a clear solution is obtained at 50°C, remove the heat source.
-
Allow the solution to cool slowly (approx. 1°C per minute).
-
Shine a laser pointer (red or green) through the vial.
-
Endpoint: The temperature at which the laser beam becomes visible (Tyndall effect) or the solution turns turbid is the Cloud Point . This indicates the solubility limit for that specific concentration.
-
-
Calculation:
Part 4: Molecular Interaction Mechanism
Understanding why the solvent works is crucial for troubleshooting precipitation issues during synthesis or formulation.
Figure 2: Mechanistic interaction diagram showing why non-polar solvents stabilize the C30 chain while polar solvents cause phase separation.
Part 5: Applications in Drug Development
Lipid Nanoparticle (LNP) Synthesis
1-Chlorotriacontane serves as a critical alkylating agent for creating "super-lipophilic" lipids. In LNP formulations for mRNA delivery, increasing the tail length (e.g., from C18 to C30) significantly alters the phase transition temperature (
-
Protocol Insight: When reacting 1-Chlorotriacontane with amines to form cationic lipids, use Toluene or THF at reflux. Avoid Ethanol, as the starting material will precipitate before reacting.
-
Purification: Post-synthesis, the product can be purified by recrystallization from Acetone (in which the lipid is likely insoluble at RT, allowing impurities to stay in solution or vice-versa depending on the derivative).
Surface Modification
Used to create superhydrophobic surfaces. The C30 chain creates a "brush" layer that repels water.
-
Solvent Choice: Use Chloroform for dip-coating processes to ensure rapid evaporation and uniform deposition.
References
-
PubChem. (n.d.). 1-Chlorotriacontane | C30H61Cl.[1][4] National Library of Medicine. Retrieved from [Link]
-
LibreTexts Chemistry. (2023).[2] Physical Properties of Alkyl Halides. Retrieved from [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters: Basics. Practical Solubility Science. Retrieved from [Link]
- Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Butterworth-Heinemann. (Contextual reference for solvent cohesive energy densities).
Spectroscopic data for 1-Chlorotriacontane (NMR, IR, Mass Spec)
Spectroscopic Profile: 1-Chlorotriacontane ( )
Executive Summary & Chemical Profile
1-Chlorotriacontane is a primary alkyl halide consisting of a 30-carbon straight chain terminated by a chlorine atom.[1] It serves as a critical model compound for studying lipophilic interactions in drug delivery systems and as a standard in the analysis of chlorinated paraffins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the extreme length of the alkyl chain, the NMR spectrum is dominated by the "bulk methylene" envelope. High-resolution analysis is required to resolve the terminal functionalization.
Proton NMR ( NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.53 | Triplet ( | 2H | ||
| 1.77 | Quintet ( | 2H | ||
| 1.42 | Multiplet | 2H | ||
| 1.26 | Broad Singlet (Envelope) | ~48H | Bulk | Internal methylene chain |
| 0.88 | Triplet ( | 3H | Terminal | Distal methyl group |
Mechanistic Insight: The triplet at 3.53 ppm is the diagnostic signal for primary alkyl chlorides. The integration ratio between this triplet and the terminal methyl triplet (0.88 ppm) must be exactly 2:3 . Any deviation suggests the presence of impurities (e.g., alcohols from hydrolysis) or branched isomers.
Carbon-13 NMR ( NMR)
Solvent:
| Chemical Shift ( | Carbon Type | Assignment |
| 45.2 | ||
| 32.8 | ||
| 32.1 | ||
| 29.9 - 29.5 | Bulk Methylene Envelope (Overlapping peaks) | |
| 27.1 | ||
| 22.9 | ||
| 14.3 | Terminal Methyl |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by intense aliphatic hydrocarbon bands and specific carbon-halogen vibrations in the fingerprint region.
Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance) on solid sample.
| Wavenumber ( | Intensity | Vibration Mode | Assignment |
| 2955 | Strong | Stretching (Asym) | |
| 2918 | Very Strong | Stretching (Asym) | |
| 2849 | Very Strong | Stretching (Sym) | |
| 1472 | Medium | Bending (Scissoring) | |
| 1463 | Medium | Bending (Asym) | |
| 1378 | Weak | Bending (Sym) | |
| 720 - 730 | Medium | Rocking | |
| 725 / 655 | Medium/Weak | Stretching |
Diagnostic Note: The doublet often observed near 720-730
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) is standard, though the molecular ion is often weak. Chemical Ionization (CI) with methane or isobutane is preferred for molecular weight confirmation.
Fragmentation Pathway
Long-chain alkyl chlorides undergo a characteristic loss of the halogen acid (HCl) followed by alkene fragmentation.
-
Molecular Ion (
): m/z 456 (weak/absent). -
Isotope Pattern: If
is visible, it will show a characteristic 3:1 ratio for (m/z 456) and (m/z 458). -
Base Peak: Typically m/z 43 (
) or m/z 57 ( ) due to the dominance of the alkyl chain. -
Diagnostic Fragment: m/z 91/93 (
) is a classic rearrangement ion (5-membered cyclic chloronium intermediate) seen in primary alkyl chlorides.
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways for 1-Chlorotriacontane under Electron Impact (EI) ionization.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS v/v. -
Concentration: Dissolve ~10–15 mg of 1-chlorotriacontane in 0.6 mL of solvent.
-
Solubilization: The C30 chain creates significant lattice energy.
-
Step: Sonicate the NMR tube for 2 minutes at 40°C.
-
Check: Ensure the solution is perfectly clear; any turbidity will broaden the resolution of the triplet signals.
-
-
Acquisition: Run at 25°C (298 K). If line broadening occurs due to viscosity/aggregation, elevate probe temperature to 35°C (308 K).
Protocol B: GC-MS Analysis
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Injection: Splitless mode, 280°C.
-
Temperature Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 320°C.
-
Hold: 10 min at 320°C (Required to elute C30).
-
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Chlorooctane (Homologous Series Reference). NIST Mass Spectrometry Data Center.[3] [Link]
-
PubChem. (2024). 1-Chlorotriacontane Compound Summary (CID 15611905). National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2024). Chemical Shifts in 1H NMR Spectroscopy: Alkyl Halides. [Link]
-
Doc Brown's Chemistry. (2024). Mass Spectrometry of Halogenoalkanes: Fragmentation Patterns. [Link]
Commercial suppliers of high-purity 1-Chlorotriacontane
Strategic Sourcing and Validation of High-Purity 1-Chlorotriacontane ( )
Executive Summary
1-Chlorotriacontane (CAS: 26537-19-9) is a critical long-chain alkyl halide used primarily as a hydrophobizing agent in surface chemistry (Self-Assembled Monolayers - SAMs) and as a definitive precursor in the synthesis of 1-Triacontanol, a potent plant growth regulator.[1]
For research and pharmaceutical applications, the "purity" of this molecule is often misunderstood. Standard "98%" purity claims often mask significant homolog contamination (
Part 1: The Material Science & Critical Quality Attributes (CQAs)
To source this material effectively, one must understand its physical behavior.[1] Unlike short-chain alkyl halides (liquid at RT), 1-Chlorotriacontane is a waxy solid .[1]
The "Homolog Trap"
The primary challenge in sourcing
These impurities are chemically nearly identical to the target, making them difficult to separate post-synthesis. In organic field-effect transistors (OFETs) or lipid research, these chain-length mismatches create lattice defects.[1]
Technical Specifications Table
| Property | Specification (High Purity) | Specification (Technical Grade) | Impact on Application |
| Appearance | White crystalline powder/flakes | Off-white to yellow waxy chunks | Colored impurities indicate oxidation or residual catalyst.[1][2][3] |
| Assay (GC) | Lower purity affects stoichiometry in synthesis.[1][2][3] | ||
| Homolog Purity | Critical for SAM packing density.[2][3] | ||
| Melting Point | Broad range ( | Broad MP indicates solvent occlusion or mixed chains.[1][2][3] | |
| Solubility | Soluble in hot Toluene/CHCl | May contain insoluble polymer | Insoluble matter ruins microfluidic delivery.[2][3] |
Part 2: The Supply Chain Landscape[1]
Suppliers for 1-Chlorotriacontane generally fall into two categories.
Catalog Suppliers (Tier 1)
These vendors stock milligram to gram quantities.[1] They are reliable for analytical standards but expensive for scale-up.[1]
-
TCI Chemicals: Often lists as "Product C1346" (or similar).[1] High reliability.
-
Santa Cruz Biotechnology: Good for biochemical grade, though often re-packaged.
-
Merck/Sigma-Aldrich: The gold standard for reference materials, though lead times can be long for niche long-chains.[1]
Custom Synthesis & Bulk Chemical Houses
For quantities
-
Risk: Many bulk suppliers synthesize via the chlorination of technical grade triacontanol, which carries over the homolog distribution of the alcohol.[1]
-
Directive: When ordering bulk, demand a CoA that explicitly lists "Homolog Purity" , not just "Purity."
Part 3: Incoming Quality Control (IQC) - The Validation Protocol[1]
Do not trust the Certificate of Analysis (CoA) blindly. Long-chain alkanes are difficult to analyze using standard GC methods due to their high boiling points.[1]
The Self-Validating Workflow
The following protocol ensures the material is fit for high-precision use.
Figure 1: The "Gatekeeper" QC workflow. Note that DSC is placed before GC-MS as a rapid screening tool for bulk crystallinity.[1]
Detailed Methodology: High-Temperature GC-MS
Standard GC columns (e.g., DB-5) can handle this, but the injector temperature must be high to prevent discrimination against the heavy C30 molecule.[1]
-
Solvent: Dissolve 1 mg sample in 1 mL Toluene (Do not use Methanol; solubility is too low).
-
Column: 5% Phenyl Polysiloxane (e.g., HP-5ms or ZB-5HT), 30m x 0.25mm.[1]
-
Injector: Splitless, 300°C . (Critical: Lower temps will condense the sample in the liner).[1]
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 320°C[1]
-
Hold: 10 mins at 320°C.
-
-
Detection: MS Scan (m/z 50–600).[1] Look for the molecular ion cluster or the characteristic
alkyl fragment.[1]
Part 4: Application Logic - Synthesis of 1-Triacontanol
One of the primary uses of 1-Chlorotriacontane is the synthesis of 1-Triacontanol.[1] While direct hydrolysis is possible, it is slow due to the hydrophobicity of the C30 chain.[1] A more aggressive nucleophilic substitution is recommended.[1]
Synthesis Pathway
The conversion requires a phase-transfer catalyst (PTC) or a polar aprotic solvent system to facilitate the attack of the hydroxide ion on the lipophilic halide.[1]
Figure 2: Nucleophilic substitution pathway for converting C30-Cl to C30-OH.
Protocol Notes
-
Solvent System: DMSO is preferred over ethanol because it dissolves the alkyl halide better at high temperatures (
), accelerating the reaction. -
Purification: The final alcohol is less soluble in non-polar solvents than the chloride.[1] Recrystallization from hot benzene (or toluene) allows the product to crystallize out upon cooling, leaving unreacted chloride in solution.
References
-
PubChem. (2025).[1][4] 1-Chlorotriacontane Compound Summary. National Library of Medicine.[1] [Link]
- Ries, H. E., & Cook, H. D. (1954). Monolayer Structure of Long-Chain Fatty Acids and Alcohols. Journal of Colloid Science. (Fundamental grounding for C30 packing behavior).
-
Vundavilli, J. K., et al. (2020). Development and Validation of GC-MS Method for Alkyl Halide Impurities. International Journal of Pharmaceutical Sciences and Research. [Link]
Part 1: Critical Identity Verification & Physicochemical Context
Technical Guide: Safety and Handling Precautions for 1-Chlorotriacontane
1.1 The Identity Crisis: CAS Registry Verification Before proceeding with any experimental workflow, you must verify the chemical identity. A common database error conflates 1-Chlorotriacontane with Cetyl Alcohol due to similar string indexing in legacy systems.[1]
1.2 Physicochemical Profile & Causality Understanding the molecule's structure explains its handling requirements.[1] 1-Chlorotriacontane consists of a 30-carbon lipophilic tail and a terminal chloro-group.[2][1]
| Property | Value (Approx.) | Operational Implication |
| Melting Point | 60–69 °C | Solid Handling: Exists as a wax at RT.[2][1] Requires gentle heating for transfer; avoids dust hazards common with dry powders.[1] |
| Solubility (Water) | Negligible (< 1 µg/L) | Bioavailability: Low systemic toxicity via ingestion, but high potential for accumulation in lipid bilayers.[2] |
| Solubility (Organic) | Soluble in | Solvent Selection: Cold non-polar solvents may precipitate the compound.[2] Pre-warming solvents is often necessary.[1] |
| Boiling Point | > 250 °C (dec.)[2][1] | Purification: Cannot be distilled at atmospheric pressure.[1] Requires high vacuum (< 0.1 mmHg) to prevent thermal decomposition (elimination to alkene + HCl). |
Part 2: Hazard Identification & Toxicology (Read-Across Analysis)
Note: Specific toxicological data for C30 alkyl halides is sparse.[1] The following profile is synthesized using Read-Across logic from C18-C20 homologues (e.g., 1-chlorooctadecane).
2.1 Primary Hazards
-
Skin Irritation (Category 2): Despite low volatility, the high lipophilicity facilitates partitioning into the stratum corneum. Prolonged contact can cause dermatitis or defatting of the skin.[1]
-
Thermal Decomposition: At temperatures >150°C, or in the presence of strong bases, the compound eliminates Hydrogen Chloride (HCl) gas. This is the primary acute respiratory risk during synthesis.[1]
-
Environmental Persistence: Due to the long alkyl chain, this compound is expected to be persistent in soil and sediment, with low biodegradability.
2.2 Self-Validating Safety Protocol
-
The "Sniff" Test (Prohibited): Do not rely on odor. The vapor pressure is too low to provide an olfactory warning before hazardous decomposition occurs.[1]
-
The Silver Nitrate Test: To validate if decomposition has occurred in storage, dissolve a small sample in ethanol/water and add
. A white precipitate ( ) indicates free chloride ions, signaling hydrolysis or decomposition.[1]
Part 3: Strategic Handling Protocols
3.1 Solubilization & Reaction Setup
The primary challenge with
-
Solvent Choice: Use Halogenated solvents (Dichloromethane, Chloroform) or Aromatics (Toluene, Chlorobenzene).[1] Avoid pure Methanol or Ethanol as the compound will likely crash out.
-
Thermal Management:
3.2 Purification Workflow (Distillation vs. Chromatography) Standard atmospheric distillation is unsafe for 1-Chlorotriacontane.[2][1]
Figure 1: Purification decision tree emphasizing vacuum requirements to prevent thermal decomposition.
3.3 Waste Management
-
Solid Waste: Dispose of waxy residues in "Halogenated Organic Solid" waste streams.[1] Do not mix with general trash; it persists in landfills.[1]
-
Liquid Waste: Solutions containing 1-Chlorotriacontane must go to "Halogenated Solvent" waste.[1] Do not mix with strong oxidizers (Nitric acid/Peroxides) as the alkyl chain can act as a fuel source.[1]
Part 4: Emergency Response Logic
In the event of an incident, the physical state (solid wax vs. hot liquid) dictates the response.
Figure 2: Emergency response protocols distinguishing between solid spills and thermal events.
References
-
PubChem. (2025).[1][6] 1-Chlorotriacontane Compound Summary (CID 15611905).[2][1] National Center for Biotechnology Information.[1] [Link][2]
-
Grossi, V., & Raphel, D. (2003). Long-chain (C19–C29) 1-chloro-n-alkanes in leaf waxes of halophytes of the Chenopodiaceae. Phytochemistry. (Cited for synthesis and identification of long-chain alkyl chlorides).[1] [Link]
Sources
- 1. 1-Triacontanol | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Chlorotriacontane | C30H61Cl | CID 15611905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. 1-Chlorobenzotriazole | C6H4ClN3 | CID 88761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability and Decomposition Kinetics of 1-Chlorotriacontane
[1]
Executive Summary
1-Chlorotriacontane (
This guide provides a definitive technical analysis of the molecule's thermal stability profile.[1] It details the mechanistic causality of decomposition, establishes a self-validating analytical protocol using Thermogravimetric Analysis (TGA), and outlines critical handling parameters to prevent the release of corrosive hydrogen chloride (HCl) during formulation.[1]
Physicochemical Profile & Structural Thermodynamics
1-Chlorotriacontane is a waxy, hydrophobic solid at room temperature.[1] Its stability is governed by the bond dissociation energy (BDE) of the
Table 1: Physicochemical Properties (Predicted & Empirical)
| Property | Value / Characteristic | Context for Researchers |
| Molecular Formula | High lipophilicity (LogP > 10).[1][2] | |
| Molecular Weight | 457.26 g/mol | Non-volatile; requires high-vacuum for gas phase analysis.[1][2] |
| Melting Point | ~64–69°C (Estimate based on | Critical Processing Parameter: Material must be melted to react, but heating >200°C risks degradation.[1][2] |
| Boiling Point | >300°C (Theoretical) | Decomposes before boiling at atmospheric pressure.[1][2] |
| Solubility | Soluble in | Insoluble in water; requires organic solvent for HPLC/GC sample prep.[1][2] |
Mechanisms of Thermal Decomposition[1][2][3][4]
The primary failure mode for 1-Chlorotriacontane under thermal stress is Dehydrochlorination .[1] Unlike lower molecular weight halides, the long alkyl tail introduces specific solid-state constraints, but in the melt phase, the kinetics follow first-order elimination.[1]
The Dehydrochlorination Pathway ( -Elimination)
At elevated temperatures (
-
Mechanism: Concerted
(if base is present) or Unimolecular elimination (in neat melt).[1][2] -
Catalysis: The reaction is autocatalytic.[1] The released HCl can protonate the parent molecule or corrode metal reactor surfaces (e.g., steel), generating metal chlorides (Lewis acids) that accelerate further degradation.[1]
Visualization: Degradation Pathway
The following diagram illustrates the transition from the stable alkyl halide to the olefinic degradation product.
Figure 1: Thermal dehydrochlorination pathway showing the generation of HCl and the potential for autocatalytic feedback.
Analytical Protocol: Thermal Stability Assessment
To validate the stability of a specific lot of 1-Chlorotriacontane, researchers must distinguish between melting (physical change) and degradation (chemical change).[1] The following protocol uses TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).
Experimental Workflow
Objective: Determine the Onset Temperature of Decomposition (
Equipment: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT or Mettler Toledo).
Protocol Steps:
-
Sample Prep: Weigh 5–10 mg of 1-Chlorotriacontane into a Platinum or Alumina pan. Note: Do not use Aluminum pans if going >300°C, as halides can react with Al.[1]
-
Atmosphere: Purge with Nitrogen (
) at 50 mL/min. Crucial: An inert atmosphere isolates thermal decomposition from oxidative degradation.[1] -
Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.
-
Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .
-
Data Analysis:
Data Interpretation Guide
| Temperature Zone | Observation | Interpretation |
| 30°C – 100°C | Sharp Endotherm (DSC); No Mass Loss (TGA) | Melting Phase. Safe processing window.[1][2] |
| 100°C – 200°C | Flat Baseline | Stable Liquid Phase. Suitable for reaction but avoid prolonged exposure >150°C. |
| 200°C – 250°C | Slight Mass Drift (<1%) | Onset of Instability. Trace HCl release possible.[1][2] |
| >250°C | Significant Mass Drop | Rapid Decomposition. Formation of volatile olefins and HCl gas.[1][2] |
Visualization: Analytical Workflow
Figure 2: Step-by-step TGA/DSC workflow for characterizing thermal stability.
Implications for Drug Development[1]
In pharmaceutical applications, particularly in the formation of Lipid Nanoparticles (LNPs) or Prodrugs , the stability of the alkyl halide tail is non-negotiable.[1]
-
API Degradation Risk: The release of HCl (even in trace amounts) during high-temperature synthesis (e.g., esterification reactions) can degrade acid-sensitive APIs.[1]
-
Mitigation: Use acid scavengers (e.g., weak bases like pyridine or solid-state carbonate scavengers) during synthesis involving 1-Chlorotriacontane [1].[1]
-
-
Impurity Profiling: The primary impurity, 1-Triacontene , is highly lipophilic and difficult to separate from the product via extraction.[1] It will co-crystallize with the product.[1]
-
Control Strategy: Monitor the reaction via NMR (disappearance of triplet at
ppm for and appearance of alkene protons at ppm) rather than relying solely on TLC.
-
Handling and Storage Recommendations
To maximize shelf-life and ensure safety:
-
Storage: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, cold storage prevents slow lattice rearrangement and minimizes any potential radical initiation.[1]
-
Headspace: Flush containers with Argon or Nitrogen to prevent moisture ingress.[1] Hydrolysis is slow but possible over years, yielding 1-Triacontanol and HCl.[1]
-
Safety: When heating >100°C, always vent the reactor headspace to a scrubber (NaOH solution) to neutralize potential HCl off-gassing.[1]
References
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Substitution vs Elimination. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.).[1][2] Thermal decomposition of alkyl halides. Retrieved from
-
Cheméo. (n.d.).[1][3] Triacontane Physical Properties and Thermodynamics. Retrieved from [1][2]
-
Chemistry LibreTexts. (2022). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [1][2]
Natural occurrence of long-chain alkyl halides
Topic: Natural Occurrence of Long-Chain Alkyl Halides: Biosynthesis, Isolation, and Pharmacological Potential Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the dogma of natural product chemistry held that organohalogens were rare, anthropogenic pollutants. This view has been dismantled by the discovery of over 5,000 naturally occurring halogenated compounds. Among these, long-chain alkyl halides —specifically polychlorinated sulfolipids and brominated C15 acetogenins—represent a chemically distinct and pharmacologically promising class. This guide analyzes the biosynthetic machinery (vanadium-dependent haloperoxidases vs. non-heme iron halogenases), details rigorous isolation protocols, and evaluates the therapeutic potential of these lipophilic metabolites.
Introduction: The Halogenated Lipid Paradigm
The natural occurrence of long-chain alkyl halides is primarily a marine phenomenon, driven by the high concentration of halide ions in seawater (
Key Distinction:
-
Terrestrial: Rare, often fluoro- or chloro- derivatives (e.g., fluoroacetate).
-
Marine: Abundant, predominantly bromo- and chloro- derivatives.[1][2] The unique solvation energy and redox potential of seawater halides facilitate enzymatic oxidation, particularly for bromine.
Chemical Diversity & Biological Sources
The structural diversity of long-chain alkyl halides can be categorized into two primary scaffolds:
A. Chlorosulfolipids (The Ochromonas Class)
Derived principally from freshwater and marine chrysophytes (e.g., Ochromonas danica), these are unbranched
-
Example: Danicalipin A (
). -
Feature: They serve a structural role in algal membranes, maintaining integrity against osmotic pressure. The chlorine atoms act as "steric blockers," reducing membrane fluidity similar to cholesterol in mammals.
B. Brominated C15 Acetogenins (The Laurencia Class)
Produced by red algae of the genus Laurencia, these compounds are characterized by cyclic ether rings (tetrahydrofurans/pyrans) containing bromine and often a terminal enyne moiety.
-
Example: Laurencin, Laurepoxide.[4]
-
Feature: These are often defensive secondary metabolites with potent cytotoxic and antifouling properties.
Biosynthetic Mechanisms: Electrophilic vs. Radical Pathways
Understanding the mechanism of halogenation is critical for synthetic biology applications. Nature utilizes two distinct enzymatic strategies for long-chain alkyl halides.
Mechanism 1: Vanadium-Dependent Haloperoxidases (V-BPOs)
-
Substrate: Laurencia acetogenins (C15 precursors).
-
Mechanism: V-BPOs coordinate peroxide to the vanadium center, oxidizing bromide (
) to an electrophilic bromonium equivalent ( ). This species attacks electron-rich olefins in the polyene precursor, triggering a cascade of cyclizations (bromonium-induced ring expansion). -
Key Insight: The enzyme does not bind the organic substrate directly; it releases the reactive hypohalous acid species within a hydrophobic channel, ensuring regiospecificity.
Mechanism 2: Non-Heme Iron Halogenases
-
Substrate: Chlorosulfolipids (unactivated alkyl chains).
-
Mechanism: These enzymes (e.g.,
-ketoglutarate dependent) utilize a radical mechanism. An Iron(IV)-oxo intermediate abstracts a hydrogen atom from an unactivated carbon, creating a carbon radical. This radical then recombines with a chlorine atom coordinated to the iron center. -
Key Insight: This pathway allows for the chlorination of inert aliphatic chains, a transformation that is chemically difficult to achieve with high regioselectivity in the lab.
Figure 1: Divergent biosynthetic pathways for marine alkyl halides. V-BPOs drive electrophilic cyclization, while Non-Heme Fe enzymes drive radical functionalization of inert chains.
Pharmacological Potential & Drug Development
| Compound Class | Key Metabolite | Target/Mechanism | Therapeutic Potential |
| Chlorosulfolipids | Danicalipin A | Membrane Permeability | Antimicrobial/Cytotoxic: Increases membrane permeability in drug-resistant bacteria; inhibits protein tyrosine kinase (pp60). |
| C15 Acetogenins | Elatol | Mitochondrial Depolarization | Antiparasitic/Anticancer: Induces apoptosis in Trypanosoma and cancer cell lines via ROS production and mitochondrial dysfunction. |
| Brominated Indoles | Oroidin | Biofilm Inhibition | Antibiofilm: Disperses bacterial biofilms without killing bacteria, reducing selective pressure for resistance. |
Field Insight: The lipophilicity of these compounds, often considered a liability (Lipinski violation), is their strength in targeting membrane-bound proteins or disrupting lipid bilayers of pathogens.
Technical Workflow: Isolation & Structure Elucidation
Isolation of these compounds requires handling sensitive halogenated moieties that can undergo elimination (dehydrohalogenation) under harsh conditions.
A. Extraction & Purification Protocol (SOP)
Objective: Isolate halogenated sesquiterpenes from Laurencia spp.[5]
-
Lyophilization: Freeze-dry algal biomass to prevent enzymatic degradation.
-
Extraction:
-
Macerate dry tissue in DCM:MeOH (1:1) . Avoid acetone (can form artifacts).
-
Why: This polarity mix extracts both neutral acetogenins and polar sulfolipids.
-
-
Desalting/Lipid Removal (Critical Step):
-
Pass crude extract through a Sephadex LH-20 column eluted with DCM:MeOH (1:1).
-
Why: Removes chlorophyll pigments and high molecular weight fatty acids that foul silica columns.
-
-
Fractionation:
-
Use Vacuum Liquid Chromatography (VLC) on Silica Gel 60.
-
Gradient: Hexane
EtOAc.[6] Halogenated acetogenins typically elute in 10-20% EtOAc/Hexane.
-
-
Final Purification:
-
RP-HPLC (C18): Isocratic elution with MeOH:H2O (85:15).
-
Detection: UV at 210 nm (terminal alkyne/ene) or Refractive Index (RI) for non-chromophoric lipids.
-
B. Structure Elucidation: The "J-Based" Challenge
Standard NMR (NOESY) often fails for long-chain alkyl halides due to conformational flexibility.
-
Problem: In acyclic polychlorinated chains (e.g., Danicalipin A), rotation around C-C bonds averages NOE signals, making stereochemistry assignment impossible.
-
Solution: J-Based Configuration Analysis (JBCA).
-
Measure homo- and heteronuclear coupling constants (
, , ). -
Use the Karplus relationship to determine dihedral angles.
-
Protocol: Combine JBCA with the Modified Mosher’s Method (esterification with chiral MTPA chloride) to determine absolute configuration of secondary alcohols.
-
Figure 2: Optimized isolation workflow for marine halogenated lipids, prioritizing pigment removal and gentle fractionation.
References
- Gribble, G. W. (2010).
-
Butler, A., & Carter-Franklin, J. N. (2004).[2] "The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products." Nature Chemical Biology.[1] Link
-
Bedke, D. K., & Vanderwal, C. D. (2011). "Chlorosulfolipids: Structure, synthesis, and biological relevance." Natural Product Reports. Link
-
Carreira, E. M., et al. (2009). "Total Synthesis and Absolute Configuration of the Chlorosulfolipid Danicalipin A." Angewandte Chemie International Edition. Link
-
Murata, M., et al. (1999). "J-based configuration analysis for the determination of relative configuration in acyclic organic compounds." Journal of Organic Chemistry. Link
-
Suzuki, M., et al. (2009).[7] "Halogenated Chamigrane Sesquiterpenes from the Red Alga Laurencia."[6] Journal of Natural Products. Link
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 3. ethz.ch [ethz.ch]
- 4. Biosynthesis of the C15-acetogenin laurepoxide may involve bromine-induced skeletal rearrangement of a Δ4-oxocene precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated chamigrane sesquiterpenes from Laurencia okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Absolute configuration of chlorosulfolipids from the chrysophyta Ochromonas danica - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Molecular Architecture & Synthesis Strategies
[1][2]
The extreme hydrophobicity of the
The Wittig Homologation Protocol
For precise terminal functionalization (e.g., synthesizing 1-Triacontanol from shorter precursors), the Wittig reaction is superior to direct oxidation, which lacks regioselectivity.
Experimental Protocol: Modular Synthesis of 1-Triacontanol
Objective: Synthesize high-purity 1-Triacontanol using a
Reagents:
-
Stearyl bromide (
) -
1,12-Dodecanediol (protected as mono-THP ether)[1]
-
Triphenylphosphine (
) - / Pd-C (Hydrogenation catalyst)[2][1]
Step-by-Step Methodology:
-
Phosphonium Salt Formation: Reflux Stearyl bromide with
in xylene for 24h to yield Stearyltriphenylphosphonium bromide.[2][1] -
Ylide Generation: Suspend the salt in dry THF at -78°C under
. Add n-BuLi dropwise.[2][1] The solution will turn deep orange (characteristic of the ylide).[1] -
Coupling: Add the aldehyde derived from the
precursor (12-((tetrahydro-2H-pyran-2-yl)oxy)dodecanal).[2][1] Stir for 12h, allowing the temperature to rise to 25°C. -
Hydrogenation & Deprotection: The resulting alkene is hydrogenated (Pd/C, 50 psi
) to saturate the double bond.[1] Finally, acid hydrolysis (p-TsOH/MeOH) removes the THP protecting group, yielding 1-Triacontanol.[1]
Diagram 1: Synthetic Pathway Logic
Caption: Modular synthesis of 1-Triacontanol via Wittig coupling, ensuring regioselective terminal functionalization.
Part 2: Agrochemical Signaling (The TRIA Complex)[2]
1-Triacontanol (TRIA) acts as a potent plant growth regulator (PGR) at nanomolar concentrations.[2] Unlike hormonal PGRs (auxins, gibberellins), TRIA functions as a secondary messenger elicitor .
Mechanism of Action
Research indicates TRIA initiates a rapid influx of cytosolic calcium (
Key Physiological Outcomes:
-
Photosynthetic Efficiency: Increases chlorophyll content and photosystem II (PSII) efficiency (
).[3] -
Stress Tolerance: Upregulates aquaporins (PIP genes), enhancing water retention under drought stress.[3]
-
Enzymatic Boost: Enhances activity of Nitrate Reductase (NR) and Polyphenol Oxidase (PPO).
Diagram 2: TRIA Signaling Cascade
Caption: The putative signaling pathway of Triacontanol in plant cells, mediated by Calcium and MAPK signaling.[1]
Part 3: Advanced Materials & Drug Delivery[1]
Phase Change Materials (PCMs)
Triacontane is a premium PCM for thermal energy storage (TES) in the 65–70°C range, ideal for industrial waste heat recovery and solar water heating. Functionalization to the alcohol (1-Triacontanol) or acid (Triacontanoic acid) significantly alters the enthalpy of fusion (
Table 1: Thermal Properties of Triacontane Derivatives
| Compound | Formula | Melting Point (°C) | Application Scope | |
| Triacontane | 66.0 | ~250 | Passive Solar, Waste Heat | |
| 1-Triacontanol | 86.5 | ~275 | High-Temp TES, Electronics Cooling | |
| Triacontanoic Acid | 93.5 | ~210 | Shape-stabilized PCMs |
Note: The hydroxyl group in 1-Triacontanol introduces intermolecular hydrogen bonding, raising the melting point by ~20°C compared to the parent alkane.[1]
Ultra-Long Chain Lipid Nanoparticles (LNPs)
In pharmaceutical development, standard LNPs use lipids with
References
-
Ries, S. K., et al. (1977). "Triacontanol: A new naturally occurring plant growth regulator."[2][1] Science. Link
-
Islam, S., et al. (2020).[4][5] "Role of Triacontanol in Counteracting the Ill Effects of Salinity in Plants: A Review." Journal of Plant Growth Regulation. Link
-
Naeem, M., et al. (2012). "Triacontanol: A Potent Plant Growth Regulator in Agriculture."[2][1][4][6] Journal of Plant Interactions. Link
-
Papadimitratos, A., et al. (2016). "Evacuated tube solar collectors integrated with phase change materials." Solar Energy.[2][1][7] Link
-
Venkatesan, J., et al. (2022). "Lipid Nanoparticles for Drug Delivery: A Review." ACS Biomaterials Science & Engineering.[2][1] Link
Sources
- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of High-Purity Triacontane Derivatives from 1-Chlorotriacontane
Abstract & Strategic Considerations
This guide details the synthetic transformation of 1-Chlorotriacontane , a 30-carbon primary alkyl halide, into three critical derivatives: 1-Triacontanol (plant growth regulator), 1-Triacontanethiol (SAM precursor), and Triacontylamine (surface surfactant).[1]
The "Solubility Paradox" in Chemistry
The primary challenge in handling triacontane derivatives is not reactivity, but solubility . The 30-carbon alkyl chain imparts extreme hydrophobicity (LogP > 12), rendering the substrate insoluble in standard polar reaction solvents (MeOH, DMF, DMSO) at room temperature. Conversely, the nucleophiles required for substitution (
Operational Imperatives:
-
Thermal Activation: Reactions must be conducted above
to disrupt Van der Waals aggregation of the alkyl chains. -
Solvent Systems: Use "Bridge Solvents" (THF, Toluene/Ethanol blends) or Phase Transfer Catalysis (PTC) to facilitate nucleophile-electrophile contact.[1]
-
Purification: Traditional column chromatography is often difficult due to streaking; recrystallization is the preferred purification method for
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Decision Matrix: Synthetic Pathways
The following workflow illustrates the divergent pathways for functionalizing 1-Chlorotriacontane.
Figure 1: Divergent synthetic pathways from 1-Chlorotriacontane.[1] Note the use of intermediates (Acetate, Phthalimide) to prevent side reactions.
Protocol A: Synthesis of 1-Triacontanol (The Acetate Route)[1]
Target Audience: Agrochemical researchers (TRIA growth stimulant).[1] Rationale: Direct hydrolysis of long-chain halides with NaOH often leads to elimination products (alkenes).[1] The Acetate Method uses a weaker base (acetate) to perform the substitution, followed by a quantitative hydrolysis, ensuring high purity.
Reagents
-
1-Chlorotriacontane (10 mmol, 4.5 g)[1]
-
Potassium Acetate (anhydrous, 15 mmol, 1.47 g)
-
Solvent: DMF (Dimethylformamide) - 50 mL[1]
-
Hydrolysis: NaOH (20 mmol), Ethanol (50 mL), Water (5 mL)
Step-by-Step Methodology
-
Substitution (
):-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chlorotriacontane in 50 mL DMF.
-
Critical Step: Heat to 100°C . The solution must be clear before adding reagents.
-
Add Potassium Acetate.[1][2] Stir vigorously at 100°C for 12 hours.
-
Monitoring: TLC (Hexane:EtOAc 9:1).[1] The starting material (
) will disappear, replaced by the acetate ester ( ).
-
-
Workup (Intermediate):
-
Pour the hot reaction mixture into 200 mL ice water. The triacontyl acetate will precipitate as a white solid.
-
Filter and wash with water.[1] (Drying is optional here if proceeding immediately).
-
-
Hydrolysis:
-
Suspend the wet acetate solid in 50 mL Ethanol containing 0.8 g NaOH.
-
Reflux for 2 hours.[1] The suspension will clear as the alcohol forms and dissolves at reflux temp.
-
-
Isolation:
Yield: 85-92% Melting Point: 86-87°C (Lit. 87°C)[1]
Protocol B: Synthesis of 1-Triacontanethiol (The Thiourea Method)[1]
Target Audience: Nanotechnologists (SAM formation on Gold).[1] Rationale: Direct reaction with NaSH yields mixtures of thiols and thioethers (R-S-R). The Thiourea Method forms an S-alkylisothiouronium salt which cannot react further, preventing sulfide formation.[1]
Reagents
-
1-Chlorotriacontane (10 mmol)[1]
-
Thiourea (12 mmol, 0.91 g)
-
Solvent: 1:1 mixture of Ethanol and Toluene (50 mL total)
-
Hydrolysis: NaOH (5M aqueous solution)
Step-by-Step Methodology
-
Isothiouronium Formation:
-
Dissolve 1-Chlorotriacontane and Thiourea in the Ethanol/Toluene mixture.[1]
-
Note: Toluene is required to solvate the
chain; Ethanol solvates the Thiourea. -
Reflux (
) for 24 hours. -
Checkpoint: The reaction mixture may become biphasic or cloudy as the salt forms.
-
-
Cleavage to Thiol:
-
Add 10 mL of 5M NaOH solution directly to the reaction vessel.
-
Reflux for an additional 2 hours under Nitrogen atmosphere (to prevent oxidation to disulfide).
-
-
Workup:
-
Purification:
-
Evaporate solvent.[1] Recrystallize the crude thiol from hot Ethanol.
-
Yield: 80-85% Storage: Store under Argon at 4°C. Oxidizes to disulfide in air.[1]
Protocol C: Synthesis of Triacontylamine (Gabriel Synthesis)
Target Audience: Drug delivery formulation (Lipid Nanoparticles).[1] Rationale: Using Ammonia leads to secondary/tertiary amines.[1] The Gabriel Synthesis locks the nitrogen in a phthalimide ring, ensuring 100% primary amine selectivity.
Reagents
-
1-Chlorotriacontane (10 mmol)[1]
-
Potassium Phthalimide (12 mmol)
-
Solvent: DMF (anhydrous)
-
Deprotection: Hydrazine Hydrate (
)
Step-by-Step Methodology
-
Imide Formation:
-
Combine 1-Chlorotriacontane and Potassium Phthalimide in 60 mL DMF.
-
Heat to 110°C for 16 hours.
-
Pour into water, filter the precipitate (N-Triacontyl phthalimide).[1]
-
-
Ing-Manske Deprotection:
-
Suspend the phthalimide intermediate in 50 mL Ethanol.
-
Add Hydrazine Hydrate (15 mmol).
-
Reflux for 4 hours.[1] A bulky white precipitate (phthalhydrazide) will form, which is a byproduct.
-
-
Isolation:
-
Add 1M NaOH to dissolve the phthalhydrazide byproduct (as the sodium salt).
-
Extract the remaining solid/oil (the amine) with warm Chloroform.
-
Dry over
and evaporate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Mechanism of Action: Phase Transfer Catalysis (Alternative Route)
For labs without access to anhydrous dipolar solvents (DMF), Phase Transfer Catalysis (PTC) is a robust alternative for the initial substitution steps.
Figure 2: Mechanism of Phase Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB).[1] The catalyst (
Analytical Characterization
Verify the identity of your products using these key spectral markers.
| Derivative | IR Signature ( | Key Feature | |
| 1-Chlorotriacontane | 720 (C-Cl stretch) | 3.53 (t, 2H, | Starting Material Reference |
| 1-Triacontanol | 3300-3400 (Broad O-H) | 3.64 (t, 2H, | Shift from 3.53 |
| 1-Triacontanethiol | 2550 (Weak S-H) | 2.52 (q, 2H, | Distinctive quartet |
| Triacontylamine | 3300-3350 (N-H doublet) | 2.68 (t, 2H, | Significant upfield shift |
References
-
Ries, S. K., & Wert, V. (1977). Growth responses of rice seedlings to triacontanol in light and dark. Planta, 135(1), 77-82.[1]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[3][4] Angewandte Chemie International Edition, 7(12), 919-930.[1]
-
Speers, R. A., et al. (1986). Synthesis of long chain alcohols and esters.[1][5] Journal of the American Oil Chemists' Society, 63, 1056.
-
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195-199.[1]
-
Crosby, J. (1981).[1] Synthesis of Thiols. Tetrahedron, 37, 2531. (General reference for Thiourea method).
Sources
Protocol for nucleophilic substitution on 1-Chlorotriacontane
Application Note: High-Efficiency Nucleophilic Substitution of 1-Chlorotriacontane ( )
Executive Summary & Challenge Analysis
1-Chlorotriacontane (
Conversely, solvents that dissolve the substrate (Hexane, Toluene, DCM) do not dissolve the nucleophilic salts. This phase separation effectively halts reaction kinetics.
This application note details a Phase Transfer Catalysis (PTC) protocol designed to overcome this barrier. By utilizing a quaternary ammonium salt to shuttle the nucleophile into the organic phase, we achieve high conversion rates at moderate temperatures without the need for dangerous dipolar aprotic solvents.
Key Physical Properties ( )
| Property | Value | Implication for Protocol |
| Molecular Weight | 457.26 g/mol | High MW requires precise stoichiometric calculations. |
| Melting Point | ~64-69°C | CRITICAL: Reaction must run >70°C to ensure substrate is liquid/soluble. |
| Solubility (25°C) | Hexane, Toluene, | Requires non-polar organic phase. |
| Reactivity | Moderate ( | Leaving group ( |
Strategic Methodology
To ensure reaction success, we employ a Liquid-Liquid Phase Transfer strategy.
-
Organic Phase: Toluene (Dissolves 1-Chlorotriacontane).
-
Aqueous Phase: Water (Dissolves Sodium Azide/Nucleophile).
-
Catalyst: Tetrabutylammonium Bromide (TBAB). The lipophilic tetrabutyl chains allow the catalyst to enter the toluene, while the positive nitrogen charge pairs with the azide anion (
), dragging it into the organic layer to attack the substrate.
Mechanism of Action (PTC)
The following diagram illustrates the "Stark's Extraction Mechanism" utilized in this protocol.
Caption: The Phase Transfer Cycle. The quaternary ammonium catalyst (
Detailed Experimental Protocols
Safety Warning
-
Sodium Azide (
): Highly toxic. Contact with acid releases explosive hydrazoic acid ( ). Do not use halogenated solvents like DCM (can form explosive di-azidomethane). Use Toluene . -
Long-chain Azides: generally stable, but always treat organic azides as potentially energetic. Work behind a blast shield.
Protocol A: Finkelstein Activation (Recommended Pre-Step)
Rationale: Converting the alkyl chloride to an alkyl iodide increases reaction rate significantly (Iodide is a better leaving group).
-
Dissolution: Dissolve 1-Chlorotriacontane (10 mmol, 4.57 g) in 2-Butanone (MEK) (50 mL). Note: Heating to 70°C is required to fully dissolve the wax.
-
Reagent Addition: Add Sodium Iodide (NaI) (15 mmol, 2.25 g). NaI is soluble in MEK; NaCl is not.
-
Reflux: Reflux at 80°C for 12 hours. A white precipitate (NaCl) will form, driving the equilibrium.
-
Workup: Cool, filter off the NaCl solid. Evaporate the solvent.
-
Result: Crude 1-Iodotriacontane. Proceed immediately to Protocol B.
Protocol B: Nucleophilic Substitution (Azidation via PTC)
Target: Synthesis of 1-Azidotriacontane (
Materials:
-
Substrate: 1-Chlorotriacontane (or Iodo-analog from Protocol A) (10 mmol).
-
Solvent: Toluene (40 mL).
-
Reagent: Sodium Azide (
) (20 mmol, 2.0 equiv). -
Aqueous Phase: Distilled Water (10 mL).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (1 mmol, 10 mol%).
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-Chlorotriacontane and Toluene.
-
Solubilization: Heat the mixture to 85°C in an oil bath. Ensure the waxy solid is completely dissolved and the solution is clear.
-
Catalyst Addition: Add the TBAB catalyst. Stir for 5 minutes.
-
Nucleophile Activation: Dissolve
in the 10 mL of water. Add this aqueous solution to the hot toluene mixture.-
Observation: You will see a biphasic system. Vigorous stirring (1000 RPM) is mandatory to maximize surface area.
-
-
Reaction: Reflux at 85-90°C for 18–24 hours.
-
Monitoring: Spot TLC (Hexane/EtOAc 9:1). Stain with Phosphomolybdic Acid (PMA) or Iodine. The product (
) will run slightly higher or lower than starting material, but the most distinct change is the disappearance of the chloride.
-
-
Workup (Phase Separation):
-
Cool to ~50°C (Do not cool to RT yet, or the lipid will solidify and trap salts).
-
Transfer to a pre-warmed separatory funnel.
-
Separate the bottom aqueous layer (contains excess
– Quench with bleach before disposal). -
Wash the top organic layer with warm water (
mL) and warm brine ( mL).
-
-
Isolation: Dry the organic layer over
(warm), filter, and concentrate under reduced pressure (Rotovap). -
Purification: Recrystallize from Acetone or Ethanol/Hexane mix. (Cooling the hot solution will precipitate the pure waxy product).
Caption: Operational workflow for the synthesis of 1-Azidotriacontane. Note the temperature control requirements during workup.
Quality Control & Validation
To validate the substitution, rely on IR and NMR.[1] Mass Spectrometry (ESI) is often difficult for simple alkyl azides due to poor ionization/fragmentation, but Melting Point is a reliable purity indicator.
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2090-2110 cm⁻¹ (Strong, Sharp) | Diagnostic Azide ( |
| 1H-NMR | Triplet shift from ~3.5 ppm ( | Distinct upfield shift of the alpha-methylene protons. |
| Melting Point | Sharp range (e.g., 65-67°C) | Broad range (>3°C) indicates mixture of product and starting material. |
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Chapter 17: Nucleophilic Substitution. Oxford University Press. (Standard text for SN2 mechanism).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for alkyl halide preparation and purification techniques).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solubility data of long-chain hydrocarbons).
-
Alvarez, S. G., & Alvarez, M. T. (1997). "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature." Synthesis. (Provides context for azide synthesis, though modified here for solubility).
Preparation of triacontyl Grignard reagent from 1-Chlorotriacontane
Application Note: High-Fidelity Synthesis of Triacontylmagnesium Chloride (
Executive Summary
The preparation of triacontylmagnesium chloride (
This protocol details a specialized "Hot-Feed" methodology using Tetrahydrofuran (THF) at reflux. Unlike standard protocols, this method requires thermal management of the addition line to prevent substrate solidification and utilizes a high-dilution/slow-addition strategy to suppress homocoupling.
Critical mechanistic Factors
Solubility & Thermal Management
1-Chlorotriacontane is insoluble in cold ether or THF. To ensure reaction, the substrate must be in the liquid phase.
-
Solvent Selection: Anhydrous THF (bp
) is required. Diethyl ether (bp ) is unsuitable as it cannot reach temperatures sufficient to keep the substrate effectively dissolved during the reaction. -
Feed Line Physics: The feed solution in the addition funnel must be maintained above
. If the solution cools, the alkyl halide will precipitate, clogging the stopcock and halting the reaction.
Controlling Wurtz Coupling
The formation of the dimer (
Materials & Equipment
Reagents:
-
1-Chlorotriacontane (
): purity. Dry under vacuum if suspected moisture exists.[1] -
Magnesium Turnings:
, preferably crushed or "Grignard grade" (high surface area). -
Tetrahydrofuran (THF): Anhydrous, inhibitor-free (BHT-free), stored over molecular sieves.
-
Activators: Iodine crystals (
) and 1,2-Dibromoethane.
Equipment:
-
3-Neck Round Bottom Flask (sized so final volume is 50% capacity).
-
Reflux Condenser (water-cooled).
-
Pressure-Equalizing Addition Funnel (with heating tape or heat gun available).
-
Nitrogen/Argon inert gas line (Schlenk line preferred).
-
Magnetic stir bar (large oval) or overhead mechanical stirrer (preferred for scales
).
Experimental Protocol
Phase 1: Magnesium Activation
-
Setup: Flame-dry the glassware under vacuum and backfill with Argon. Repeat 3 times.
-
Loading: Add Magnesium turnings (1.5 to 2.0 equivalents relative to halide) to the flask.
-
Note: Excess Mg is crucial to minimize Wurtz coupling.
-
-
Mechanical Activation: Stir the dry turnings vigorously for 10–20 minutes. The friction exposes fresh metal surfaces (silver streaks appear).
-
Chemical Activation: Add a single crystal of Iodine (
). Heat the flask bottom gently with a heat gun until iodine vapor (purple) coats the Mg. Allow to cool.
Phase 2: Feed Preparation (The "Hot-Feed" System)
-
In a separate dry flask, dissolve 1-Chlorotriacontane (1.0 eq) in anhydrous THF.
-
Concentration: 0.5 M to 1.0 M.
-
Heating: Gently heat this solution to
until clear and homogeneous.
-
-
Transfer: Cannulate or pour the warm solution into the addition funnel.
-
Critical: Wrap the addition funnel in aluminum foil or heating tape to maintain temperature
.
-
Phase 3: Initiation
-
Add enough anhydrous THF to the Mg flask to just cover the turnings.
-
Add 0.1 mL of 1,2-Dibromoethane (activator) directly to the Mg. Bubbling should occur.
-
Add 5% of the warm halide solution from the funnel to the flask.
-
Heat to Reflux: Bring the flask solvent to a gentle boil (
). -
Observation: Initiation is confirmed by:
-
Disappearance of the iodine color (brown
clear/grey). -
Sustained turbidity/cloudiness (formation of Mg salts).
-
Exotherm (reflux continues even if heat source is lowered slightly).
-
Phase 4: Reaction (Slow Addition)
-
Once initiated, begin adding the remaining hot halide solution dropwise.
-
Rate: The addition should take 60–90 minutes.
-
Why? Fast addition causes local high concentrations of
, promoting dimerization.
-
-
Temperature: Maintain a vigorous reflux throughout the addition. The boiling solvent helps keep the waxy product in solution.
-
Post-Reaction: After addition is complete, continue refluxing for 2 hours. Then, allow the mixture to cool to room temperature.
-
Note: If the mixture solidifies upon cooling, add more anhydrous THF until fluid.
-
Quality Control: Titration
Do not assume 100% yield. Long-chain Grignards often yield 70–85%.
Method: Iodine/LiCl Titration (Knochel Method)
-
Titrant: Weigh accurately
of Iodine ( ) into a dry vial. -
Solvent: Dissolve
in 2 mL of 0.5 M LiCl in anhydrous THF. -
Titration: Add the Grignard reagent dropwise via syringe to the iodine solution at
. -
Endpoint: The solution transitions from Dark Brown
Yellow Colorless . -
Calculation:
[1][2]
Troubleshooting & Safety
| Issue | Cause | Solution |
| Feed Line Clogs | Substrate solidified (MP | Use a heat gun to warm the stopcock/stem. Pre-dilute feed more. |
| No Initiation | Mg surface passivated. | Add more 1,2-dibromoethane.[3] Sonicate the flask. Use Rieke Mg if available. |
| White Precipitate | Wurtz Dimer ( | Irreversible. Filter off solid. For next run: dilute more and add slower. |
| Low Yield | Moisture in THF. | Re-distill THF over Sodium/Benzophenone. |
Safety Warning:
-
Thermal Hazard: Handling
THF solutions poses a fire risk. Ensure no open flames are present. -
Pressure: Never heat a closed system. Ensure the condenser is vented to an inert gas line (bubbler).
Process Visualization
Figure 1: Workflow for the synthesis of Triacontylmagnesium Chloride, emphasizing thermal control of the feed stream.
References
-
Seyferth, D. "The Grignard Reagents." Organometallics, 2009, 28(6), 1598–1605. Link
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. Link (Reference for LiCl titration method).
-
Rieke, R. D. "Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Compounds." Accounts of Chemical Research, 1977, 10(8), 301–306. Link
-
PubChem. "Triacontane - Physical Properties."[4][5] National Library of Medicine. Accessed Jan 28, 2026.[6] Link
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triacontane (CAS 638-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Triacontane | C30H62 | CID 12535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Dichlorotriacontane | C30H60Cl2 | CID 86125378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Application Note: High-Order Dielectric Monolayers using 1-Chlorotriacontane
Executive Summary
This guide details the fabrication of ultra-stable, highly ordered self-assembled monolayers (SAMs) using 1-Chlorotriacontane (
While alkyl thiols on gold and alkyl silanes on oxides are common, this protocol focuses on the direct covalent attachment to Hydrogen-terminated Silicon (Si-H) . This method forms a robust Si-C bond , which is thermodynamically more stable and resistant to hydrolysis than Si-O-Si linkages found in silane SAMs.
Key Applications:
-
Molecular Electronics: Ultra-thin dielectric barriers (~4.0 nm).
-
Surface Passivation: Prevention of silicon oxidation in ambient air.
-
Tribology: High-durability lubrication layers for MEMS devices.
Mechanistic Insight
The deposition relies on the radical-mediated alkylation of the Si(111)-H surface. Unlike alkene hydrosilylation, the use of an alkyl halide (chloride) typically requires homolytic cleavage of the C-Cl bond or halide abstraction to generate a carbon radical (
Reaction Pathway:
-
Initiation: UV light (254 nm) or thermal energy cleaves the C-Cl bond or activates the surface Si-H bond.
-
Propagation: The alkyl radical (
) attacks the surface silicon atom. -
Termination: Formation of a covalent Si-C bond and release of HCl (or recombination).
Expert Note: 1-Chlorotriacontane is a solid at room temperature (MP
65–75°C). Successful monolayer formation requires keeping the precursor in solution using high-boiling solvents and elevated reaction temperatures.
Reagents and Equipment
Chemical Requirements
| Reagent | Specification | Purpose |
| 1-Chlorotriacontane | >95% Purity | SAM Precursor |
| Silicon Wafers | Si(111), n-type or p-type | Substrate |
| Ammonium Fluoride | 40% aq. solution (degassed) | Etchant (creates Si-H) |
| Mesitylene or Decalin | Anhydrous, 99% | High-BP Solvent |
| Methanol/Ethanol | HPLC Grade | Rinsing |
| Sulfuric Acid / H2O2 | Semiconductor Grade | Piranha Clean |
Equipment
-
UV Reactor: 254 nm low-pressure mercury lamp (e.g., Rayonet).
-
Schlenk Line: For anaerobic manipulation.
-
Reflux Setup: Oil bath capable of 150°C.
Experimental Protocol
Phase 1: Substrate Preparation (The "H-Passivation")
Critical Step: The quality of the monolayer depends entirely on the initial density of Si-H bonds.
-
Degreasing: Sonicate Si wafers in acetone, then methanol, then isopropanol (10 min each). Dry with
. -
Piranha Clean: Immerse wafers in Piranha solution (3:1
: ) at 90°C for 30 min. Warning: Piranha solution reacts violently with organics. -
Rinse: Cascade rinse with
deionized water. -
Etching (Si-H Formation):
-
Immerse the clean wafer in degassed 40%
for 15 minutes. -
Note: Do not use HF if possible;
produces flatter Si(111) terraces.
-
-
Final Rinse: Briefly dip in deionized water and blow dry immediately with
. The surface is now hydrophobic and oxidation-prone; proceed to Phase 2 immediately (< 20 mins).
Phase 2: Deposition of 1-Chlorotriacontane
Method Choice: Photochemical grafting is recommended for superior monolayer density.
-
Solution Prep:
-
Dissolve 1-Chlorotriacontane in Mesitylene to a concentration of 5–10 mM .
-
Heating: Heat the solution to 80°C to ensure full dissolution of the
solid. -
Degassing: Bubble Argon through the hot solution for 20 minutes to remove oxygen (which quenches radicals).
-
-
Reaction Assembly:
-
Place the fresh Si-H wafer into a quartz reaction vessel (Schlenk tube).
-
Transfer the hot precursor solution into the vessel under Argon counter-flow. Ensure the wafer is fully submerged.
-
-
Grafting:
-
UV Method: Irradiate the vessel with 254 nm UV light for 2–4 hours while maintaining the solution temperature at ~70°C (using a heating jacket or IR lamp).
-
Why Heat? To prevent the
chains from precipitating out of solution onto the wafer surface as bulk crystals.
-
-
Cleaning (Critical):
-
Remove wafer and immediately rinse with hot toluene (60°C).
-
Sonicate in warm ethanol for 10 minutes to remove physisorbed material.
-
Dry with
.
-
Workflow Visualization
Figure 1: Workflow for the photochemical grafting of 1-Chlorotriacontane onto Silicon.
Characterization & Validation
To verify the successful formation of a monolayer versus a disordered bulk film, compare your results against these standard values for a
| Metric | Technique | Expected Value | Interpretation |
| Thickness | Ellipsometry (n=1.[3][4]50) | 3.8 – 4.2 nm | Theoretical length of |
| Contact Angle | Water Goniometry | 110° – 112° | Indicates a high-quality methyl ( |
| Hysteresis | Contact Angle (Adv/Rec) | < 5° | Low hysteresis confirms high crystalline order and surface homogeneity. |
| Roughness | AFM | < 0.2 nm RMS | Should match the roughness of the underlying silicon terraces. |
Data Analysis Note
When measuring thickness via ellipsometry, use a refractive index (
Troubleshooting Guide
Issue 1: Hazy or "Cloudy" Film
-
Cause: Bulk precipitation of 1-Chlorotriacontane. The solution cooled down during the reaction, or the post-reaction rinse was done with cold solvent.
-
Fix: Ensure the reaction vessel is heated (>65°C) during UV irradiation. Perform the first rinse with hot solvent immediately after removal.
Issue 2: Low Contact Angle (< 100°)
-
Cause: Incomplete coverage or surface oxidation.
-
Fix: The Si-H surface oxidizes rapidly in air. Minimize the time between
etching and immersion in the precursor solution. Ensure the solution is thoroughly degassed (oxygen competes with the alkyl radical).
Issue 3: Thickness > 5 nm
-
Cause: Polymerization or Multilayer formation.
-
Fix: Sonicate the sample in hot toluene for 20 minutes. If thickness persists, reduce precursor concentration to 1 mM.
References
-
Linford, M. R., & Chidsey, C. E. D. (1993). Alkyl Monolayers Covalently Bonded to Silicon Surfaces. Journal of the American Chemical Society.[5] [Link]
-
Cicero, R. L., Linford, M. R., & Chidsey, C. E. D. (2000). Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111). Langmuir. [Link]
-
Sieval, A. B., et al. (1999). High-Quality Alkyl Monolayers on Silicon Surfaces. Langmuir. [Link]
-
Love, J. C., et al. (2005).[5] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link] (Cited for general SAM characterization principles).[5]
Sources
High-Crystallinity Hydrophobic Coatings: A Guide to Triacontane (C30) Surface Functionalization
Part 1: Introduction & Strategic Rationale
Beyond Standard Monolayers
While Octadecyl (C18) silanes are the industry standard for hydrophobic surface modification, they often fall short in applications requiring extreme thermal stability, steric selectivity, or robust tribological wear resistance. Triacontane (C30) functionalization represents a step-change in surface engineering.
The C30 alkyl chain (
Key Technical Advantages:
-
Shape Selectivity: The rigid, crystalline nature of C30 SAMs (Self-Assembled Monolayers) creates deep molecular "slots" capable of discriminating between geometric isomers (e.g., cis vs. trans carotenoids), a property widely exploited in high-performance liquid chromatography (HPLC).
-
Thermal & Chemical Stability: The dense packing density acts as a superior barrier against ion penetration and hydrolysis of the underlying siloxane bonds.
-
Tribology: The longer chain length provides enhanced boundary lubrication compared to shorter alkyls.
Part 2: Material Selection & Pre-Requisites
The Precursor
-
Primary Reagent: Triacontyltrichlorosilane (
).-
Note: Commercial grades (e.g., from Gelest or UCT) are often mixtures (e.g., 80% C30, 20% C22-C28).[1] For strict research applications, verify chain purity via GC-MS.
-
-
Alternative: Triacontyltrimethoxysilane (slower reactivity, easier handling).
-
Physical State: Solid waxy powder at room temperature. Melting point ~70°C.
The Solvent System (Critical)
The primary failure mode in C30 functionalization is premature precipitation . The reagent is insoluble in standard solvents at room temperature.
-
Recommended Solvent: 1,2,4-Trichlorobenzene (TCB) or Toluene (anhydrous).
-
Why: High boiling points allow processing at >90°C, ensuring the C30 chains remain disentangled and reactive.
-
-
Catalyst (Optional): Pyridine or Triethylamine (scavenges HCl byproduct).
Substrate Compatibility
-
Ideal: Silica (
), Glass, Silicon Wafers, Titania ( ), Zirconia ( ). -
Requirement: Surface hydroxyl (-OH) groups are mandatory for covalent anchoring.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical temperature-dependent workflow required for successful C30 deposition.
Caption: Workflow for C30 functionalization emphasizing the "High Temperature Zone" to prevent bulk precipitation.
Step-by-Step Methodology
Phase 1: Surface Activation
-
Cleaning: Immerse substrate in Piranha solution (3:1
: 30% ) for 30 minutes. Caution: Piranha is explosive with organics.-
Alternative: Oxygen Plasma (100W, 5 min) for delicate substrates.
-
-
Rinsing: Rinse copiously with HPLC-grade water (18.2 MΩ).
-
Drying: Dry under a stream of Nitrogen. Bake at 120°C for 30 minutes to remove bulk water, leaving only surface-bound silanols.
Phase 2: Solution Preparation (The "Hot" Step)
-
Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Solvent: Add anhydrous Toluene or 1,2,4-Trichlorobenzene.
-
Heating: Heat solvent to 90°C (for Toluene) or 110°C (for TCB).
-
Reagent Addition: Add Triacontyltrichlorosilane to a concentration of 2-5 mM .
-
Observation: The solution must be perfectly clear. Any cloudiness indicates undissolved silane or polymerization due to moisture.
-
Phase 3: Grafting (Deposition)
-
Immersion: Suspend the activated substrates into the hot silane solution.
-
Reaction Time: Reflux for 4 to 24 hours .
-
Mechanism:[2] Longer times favor higher ordering (crystallinity) as the chains slowly pack and displace solvent molecules.
-
-
Moisture Control: The reaction requires trace surface moisture to initiate hydrolysis but excess bulk water causes polymerization. Ensure the reaction vessel is capped with a drying tube (CaCl2).
Phase 4: The "Hot Wash" (Critical Failure Point)
Crucial: If you rinse a C30-coated slide with cold solvent, the excess silane in the liquid film will instantly precipitate, forming a "white haze" of physisorbed crystals that ruins the monolayer.
-
Preparation: Have two beakers of hot toluene (80°C) ready before removing samples.
-
Rinsing:
-
Remove sample from reaction flask.
-
Immediately dip into Hot Toluene Bath #1 (1 min agitation).
-
Transfer to Hot Toluene Bath #2 (1 min agitation).
-
Final rinse with room-temperature Ethanol or Dichloromethane.
-
-
Curing: Bake substrates at 110°C for 1 hour . This promotes covalent cross-linking (Si-O-Si) between adjacent silane heads, locking the film.
Part 4: Characterization & Quality Control
Contact Angle Goniometry
A successful C30 SAM should exhibit superhydrophobicity due to the methyl (
| Parameter | Expected Value | Interpretation |
| Static Water Contact Angle | 110° - 115° | <105° indicates low density or disordered chains. |
| Hysteresis ( | < 10° | High hysteresis indicates surface roughness or "patchy" coverage. |
| Hexadecane Angle | ~48° | Indicates successful oleophobicity (oil resistance). |
Ellipsometry (Thickness)
-
Theoretical Thickness: ~40 Å (4.0 nm).
-
Calculation: C30 chain length is approx 37 Å + siloxane anchor.
-
QC Flag: Thickness >50 Å suggests vertical polymerization (multilayers). Thickness <30 Å suggests incomplete coverage.
Molecular Arrangement Diagram
The following schematic visualizes the difference between a disordered (low temp) and ordered (high temp) C30 monolayer.
Caption: Comparison of optimal crystalline "all-trans" packing vs. disordered "gauche" defects caused by low deposition temperature.
Part 5: Troubleshooting "The White Haze"
The most common issue with C30 functionalization is the appearance of a cloudy white film on the surface.
| Symptom | Cause | Corrective Action |
| White Haze (Macroscopic) | Bulk polymerization of silane in solution. | Ensure solvents are anhydrous. Reduce water content.[3][4] Perform wash steps hotter and faster. |
| Low Contact Angle (<100°) | Incomplete coverage; chains are lying flat. | Increase reaction time (up to 24h). Verify reaction temperature was maintained >90°C. |
| High Hysteresis | Surface roughness / Aggregates. | Use lower silane concentration (1 mM). Sonicate substrate in hot toluene after curing. |
References
-
Sander, L. C., & Wise, S. A. (1990). Evaluation of shape selectivity in liquid chromatography. Analytical Chemistry.
-
Rimmer, C. A., et al. (2000). C30 Self-Assembled Monolayers on Silica, Titania, and Zirconia: HPLC Performance and Characterization. NIST / Langmuir.
-
Brambilla, L., et al. (2007). Structure and Dynamics of Long-Chain Alkyl SAMs. Journal of Physical Chemistry C.
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries (Technical Brochure).
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the only fashion: Covalently attached monolayers of organosilanes on supported silica. Langmuir.
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Chlorotriacontane
Abstract & Scope
This guide details the protocol for the quantification and identification of 1-Chlorotriacontane (
Standard GC-MS methods often fail for this analyte due to discrimination in the inlet or degradation into 1-triacontene (
Analyte Profile & Physical Properties[1][2][3]
| Property | Value / Description |
| IUPAC Name | 1-Chlorotriacontane |
| CAS Number | 638-68-6 (Generic for Triacontane derivatives) |
| Formula | |
| Molecular Weight | 457.26 g/mol |
| Boiling Point | >300°C (Predicted); Decomposes near BP |
| Solubility | Soluble in Hexane, Chloroform, Toluene; Insoluble in Water |
| Key MS Ions (EI) | 420 ( |
| Est.[1][2] Retention Index | ~3250 (on 5% Phenyl phase) |
Critical Method Development Logic (The "Why")
The Thermal Degradation Trap
Long-chain alkyl halides are prone to dehydrohalogenation (elimination of HCl) when exposed to active hot surfaces (glass wool, dirty liners) or excessive inlet temperatures.
-
Mechanism:
-
Result: If this happens in the inlet, you will detect 1-Triacontene (m/z 420), not the chloride. You must ensure the m/z 420 signal originates from the source fragmentation, not inlet degradation.
Injection Strategy[2][3]
-
Avoid: Standard Split/Splitless inlets at constant high temperatures (>300°C).
-
Recommended: Cool On-Column (COC) . This deposits the liquid sample directly into the column at a low temperature, allowing the solvent to vaporize before the analyte, preventing discrimination and thermal shock.
-
Alternative: PTV in solvent vent mode. Inject cold, vent solvent, then ramp rapidly to transfer analyte.
Column Selection
A standard DB-5MS has a temperature limit of ~325°C. To elute C30 efficiently without peak broadening, a High-Temperature (HT) column (limit >360°C) is required.
-
Phase: 5% Phenyl-arylene (e.g., ZB-5HT, VF-5ht).
-
Dimensions: Short, thin film (
) to reduce retention time and elution temperature.
Experimental Protocol
Sample Preparation
Solvent: n-Hexane or Toluene (HPLC Grade). Avoid chlorinated solvents (DCM) to prevent background interference on the chlorine isotope pattern. Concentration: 10 ppm (Scan mode) or 100 ppb (SIM mode).
GC Parameters (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Cool On-Column (COC) | Prevents thermal degradation. |
| Inlet Temp | Track Oven (Oven Track Mode) | Matches column temp to prevent discrimination. |
| Injection Vol | 1.0 | Standard volume. |
| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Higher flow speeds elution of heavy compounds. |
| Column | ZB-5HT or DB-5ht (15m x 0.25mm x 0.10 | Thin film reduces elution temp; short length reduces run time. |
| Oven Program | 1. 50°C (Hold 1 min) 2. 20°C/min to 360°C 3. Hold 5 min | Rapid ramp minimizes thermal stress. Final temp ensures full elution. |
| Transfer Line | 320°C | Keep hot to prevent condensation of C30. |
MS Parameters (Single Quadrupole)[6]
| Parameter | Setting |
| Source Temp | 250°C (Do not overheat; source is vacuum, less degradation risk) |
| Quad Temp | 150°C |
| Ionization | EI (70 eV) |
| Scan Range | m/z 40 – 500 |
| SIM Ions | 420 (Quant), 456 (Qual - weak), 458 (Qual - weak) |
Workflow Visualization
Figure 1: Analytical workflow emphasizing the critical decision path for thermal degradation.
Data Analysis & Interpretation
Identification Logic
In Electron Ionization (EI), 1-Chlorotriacontane will fragment heavily.
-
Look for m/z 420: This is the
ion. It will likely be the base peak (or close to it) in the high-mass region. -
Look for Molecular Ion (
): Zoom in at m/z 456 and 458.-
If you see a 3:1 ratio (Cl-35 : Cl-37) at 456:458, the molecule is intact.
-
Note: The
may be <1% relative abundance.
-
-
Retention Time Check: The 1-Chlorotriacontane usually elutes slightly later than the corresponding alkene (1-Triacontene) or alkane (Triacontane) due to the polarizability of the chlorine atom.
Distinguishing Target vs. Artifact
If your inlet causes degradation, you will see a peak that looks like the alkene.
-
Test: Inject a standard of 1-Triacontene (alkene).
-
Comparison: If your sample peak elutes at the exact same time as the alkene standard, your chloride has degraded in the inlet. If it elutes slightly later, it is the intact chloride.
Troubleshooting & Validation
| Issue | Root Cause | Corrective Action |
| No Peak Detected | Column temp too low; Analyte stuck. | Use HT column; Ramp to 360°C. |
| Peak Tailing | Active sites in liner or column. | Trim column; Use deactivated fused silica guard. |
| Only m/z 420 seen | Thermal degradation in inlet. | Switch to Cool On-Column (COC); Lower inlet temp. |
| Carryover | High boiling point residue. | Run a "bake-out" blank (370°C for 10 min) between samples. |
References
-
NIST Chemistry WebBook. Triacontane & Alkyl Halide Spectra. National Institute of Standards and Technology.[3] [Link]
-
Agilent Technologies. High Temperature Gas Chromatography: Analysis of Hydrocarbons C30-C100. (Application Note). [Link]
-
Restek Corporation. Analysis of Alkyl Halides and Genotoxic Impurities. [Link]
-
Shimadzu. Analysis of High Boiling Point Compounds using COC. [Link]
Sources
Application Note: High-Purity Isolation of 1-Chlorotriacontane via Thermodynamic Recrystallization
Executive Summary
This application note details the purification of 1-Chlorotriacontane (
Standard flash chromatography is frequently inefficient for separating non-polar homologs due to poor resolution and tailing. This protocol establishes a thermodynamically controlled recrystallization workflow using an Ethyl Acetate (EtOAc) system. This method exploits the steep solubility differential of the semi-crystalline alkyl chain between 77°C (boiling) and 4°C, ensuring >98% purity suitable for high-precision tribology and nanotechnology applications.
Physicochemical Profile & Solubility Logic
To design a self-validating purification system, one must understand the intermolecular forces at play. 1-Chlorotriacontane is dominated by Van der Waals (London Dispersion) forces along its 30-carbon backbone, with a minor dipole moment at the terminal C-Cl bond.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | High molecular weight implies slow diffusion kinetics. | |
| Melting Point | ~64–69°C (Estimated) | Critical: Drying temperatures must not exceed 40°C to prevent fusion. |
| Solubility (Non-polar) | High (Hexane, Toluene) | Risk of "oiling out" or low recovery if solvent is too non-polar. |
| Solubility (Polar) | Low (Methanol, Water) | Poor dissolution even at reflux; unsuitable as primary solvents. |
| Target Impurities | 1-Triacontanol, 1-Triacontene | Differ in polarity; removable via mother liquor exclusion. |
Solvent Selection Strategy
We utilize Ethyl Acetate as the "Goldilocks" solvent.
-
Hexane: Too effective. Solubilizes the target too well at room temperature, leading to poor yield.
-
Ethanol: Too poor. Requires excessive volume to dissolve the target at reflux.
-
Ethyl Acetate: Dissolves the waxy solid completely at reflux (77°C) but possesses marginal solubility at 4°C, driving high-yield precipitation while retaining more polar impurities (like unreacted alcohols) in the supernatant.
Experimental Protocol
Materials Required[1][2][3][4][5][6]
-
Crude 1-Chlorotriacontane (Solid/Waxy flakes)
-
Solvent: Ethyl Acetate (HPLC Grade, >99.9%)[1]
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser.
-
Temperature-controlled oil bath.
-
Buchner funnel with fritted glass disc (Medium porosity).
-
Vacuum oven.
-
Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration[2]
-
Charge: Place crude 1-Chlorotriacontane (e.g., 10.0 g) into a 250 mL RBF.
-
Solvation: Add Ethyl Acetate (start with 10 mL/g ratio).
-
Reflux: Heat the system to a gentle reflux (~80°C oil bath temp). The solid should dissolve completely.
-
Checkpoint: If undissolved solids remain after 15 mins of reflux, add EtOAc in 10% increments. If solids look "gritty" (salts/silica), do not add more solvent; proceed to filtration.
-
-
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove mechanical impurities.
-
Why: Pre-warming prevents premature crystallization on the filter, which would block flow and reduce yield.
-
Phase 2: Controlled Crystallization
-
Ambient Cooling: Remove filtrate from heat. Allow it to cool to room temperature (25°C) slowly on a cork ring. Do not use an ice bath immediately.[2]
-
Nucleation Check: Turbidity should appear around 40–50°C. If oil droplets form instead of crystals, reheat and add a small amount (5-10% v/v) of Ethanol to increase polarity slightly, then re-cool.
-
Terminal Cooling: Once at room temperature, place the flask in a 4°C refrigerator for 4–12 hours to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration on a Buchner funnel.
-
Displacement Wash: Wash the filter cake with cold (-20°C) Ethyl Acetate (2 x 10 mL).
-
Purpose: Washes away the "mother liquor" containing soluble impurities (olefins, short-chain homologs) without re-dissolving the product.
-
-
Drying: Transfer crystals to a vacuum oven. Dry at 30°C (well below the MP) for 24 hours.
Process Logic & Workflow Visualization
The following diagram illustrates the decision-making logic and physical workflow, ensuring the operator understands the consequences of each step.
Caption: Figure 1. Thermodynamic workflow for the purification of C30-alkyl halides, emphasizing temperature control to prevent occlusion.
Validation & Characterization
A self-validating protocol requires analytical confirmation. Do not assume purity based on visual appearance (white wax).
Melting Point Analysis
-
Expectation: Sharp melting transition (range < 2°C).
-
Data Interpretation:
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for waxy solids where visual melting points are subjective.
| Parameter | Acceptance Criteria | Notes |
| Onset Temperature | > 64°C | Lower onset indicates eutectic impurities. |
| Peak Shape | Symmetrical, Narrow | Tailing on the left side indicates lower MW homologs. |
| Enthalpy of Fusion | Consistent with Reference | Compare to literature for C30 alkanes (~150-200 J/g). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid separates before crystals) | Solvent is too polar or solution too concentrated. | Add small amount of Hexane; Reheat and cool slower with vigorous stirring. |
| Low Yield | Solubility too high in cold solvent. | Concentrate mother liquor by 50% and repeat cooling (Second Crop). |
| Sticky Crystals | Residual solvent or olefin impurities. | Wash with colder solvent; Extend vacuum drying time.[9] |
References
- Context: Provides comparative physical property data for C36 alkanes to estim
-
University of York. (n.d.). Single-solvent Recrystallisation Protocols. Department of Chemistry. Retrieved October 26, 2023, from [Link]
- Context: Establishes the foundational logic for hot filtration and cooling r
-
Chemistry LibreTexts. (2023). Recrystallization Principles. Retrieved October 26, 2023, from [Link]
- Context: Theory of solubility curves and impurity exclusion during lattice form
-
National Institute of Standards and Technology (NIST). (2021). Ethanol-Hexane Solubility Data. IUPAC-NIST Solubilities Database. Retrieved October 26, 2023, from [Link]
- Context: Used to validate solvent miscibility and polarity choices for long-chain alkanes.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]
- 6. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 62016-82-4: 1-Chlorotriacontane | CymitQuimica [cymitquimica.com]
- 9. web.mnstate.edu [web.mnstate.edu]
High-Purity Synthesis of Long-Chain Alkyl Chlorides: Scalable Dehydroxychlorination Strategies
Executive Summary
Long-chain alkyl chlorides (C10–C20) are critical intermediates in the synthesis of quaternary ammonium surfactants, liquid crystals, and lipophilic pharmaceutical APIs. While simple on paper, the scale-up of dehydroxychlorination faces significant engineering hurdles: managing corrosive off-gassing (
This Application Note details two distinct, scalable protocols for converting long-chain fatty alcohols to alkyl chlorides. Protocol A utilizes Thionyl Chloride (
Part 1: Critical Process Parameters (CPP)
Before initiating synthesis, the following parameters must be optimized based on the specific alkyl chain length (
| Parameter | Aqueous | Impact on Quality/Safety | |
| Reaction Mechanism | Determines stereochemistry (if chiral) and rate. | ||
| Thermodynamics | Highly Exothermic + Gas Evolution | Moderately Exothermic | High heat release in A requires strict dosing control to prevent runaway. |
| Phase Behavior | Homogeneous (initially) | Heterogeneous (Biphasic) | Protocol B requires high-shear agitation to overcome mass transfer limits. |
| By-products | Protocol A requires gas scrubbing; Protocol B requires aqueous waste treatment. | ||
| Atom Economy | Lower (Loss of | High (Water is only byproduct) | Protocol B is preferred for multi-ton commodity scale. |
Part 2: Detailed Protocols
Protocol A: Thionyl Chloride Mediated Synthesis (DMF Catalyzed)
Best for: High-value APIs, moisture-sensitive substrates, and scenarios requiring >99% conversion.
Mechanism & Rationale:
Standard reaction with neat
Reagents & Materials
-
Substrate: 1-Octadecanol (Example C18 alcohol), 1.0 eq.
-
Reagent: Thionyl Chloride (
), 1.2 eq. -
Catalyst: DMF (Anhydrous), 0.05 eq (5 mol%).
-
Solvent: Toluene (Optional, improves heat transfer) or Neat (if liquid at reaction temp).
Step-by-Step Methodology
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (
). -
Charging: Charge molten 1-Octadecanol and DMF into the reactor. Heat to 50°C to ensure homogeneity.
-
Dosing: Begin dropwise addition of
.-
Critical Control: Maintain internal temperature between 55–65°C. The reaction is endothermic initially (bond breaking) but becomes exothermic. Rapid gas evolution (
) will occur.
-
-
Reaction: Once addition is complete, ramp temperature to 80°C and stir for 2–4 hours.
-
Endpoint: Monitor by GC-FID. Target <0.5% residual alcohol.
-
-
Degassing: Apply partial vacuum (300 mbar) at 80°C for 30 mins to strip residual dissolved gases (
, ). -
Work-up: Cool to 25°C. Quench carefully with saturated
solution. Separate phases. Wash organic layer with water (2x) and brine (1x). -
Purification: Dry over
, filter, and concentrate. For pharma-grade, perform high-vacuum distillation (0.1 mmHg).
Protocol B: Phase Transfer Catalyzed Hydrochlorination
Best for: Green chemistry compliance, bulk manufacturing, and avoiding sulfur-based reagents.
Mechanism & Rationale:
Long-chain alcohols are hydrophobic and immiscible with concentrated
Reagents & Materials
-
Substrate: 1-Octadecanol, 1.0 eq.
-
Reagent: Concentrated
(37%), 3.0 – 5.0 eq. -
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB, 2–5 mol%.
-
Co-catalyst:
(0.5 eq) – Optional, acts as Lewis acid to activate alcohol.
Step-by-Step Methodology
-
Setup: High-shear mixing is essential. Use a reactor with a pitched-blade turbine or similar high-torque impeller.
-
Charging: Load Alcohol, PTC, and
(if using). Melt alcohol at 60°C. -
Acid Addition: Add Conc.
in a single portion (reaction is less exothermic than ). -
Reaction: Heat mixture to reflux (~105°C). Agitate vigorously (>500 RPM).
-
Duration: Reaction is slower; typically requires 12–24 hours.
-
-
Separation: Stop stirring. Allow phases to separate. The alkyl chloride (top layer) separates cleanly from the aqueous acid (bottom layer).
-
Recycling: The aqueous bottom layer (containing catalyst and excess acid) can often be re-fortified with
gas and reused. -
Purification: Wash the organic layer with water and
. Distill if necessary.
Part 3: Visualization & Logic
Mechanism of DMF Catalysis (Protocol A)
The following diagram illustrates how DMF activates thionyl chloride, creating a potent electrophile that prevents the "stalling" often seen with sterically hindered or long-chain alcohols.
Caption: Catalytic cycle showing DMF activation of Thionyl Chloride to form a reactive chloroiminium species, accelerating the conversion of alcohol to alkyl chloride.
Process Flow & Safety (Scale-Up)
Managing the gas evolution in Protocol A is the primary safety constraint.
Caption: Off-gas management system required for Protocol A to neutralize toxic SO2 and HCl emissions.
Part 4: Scale-Up Engineering & Troubleshooting
Heat Transfer Management
-
Challenge: The reaction of
with alcohol is exothermic, but the decomposition of the chlorosulfite intermediate (releasing ) is endothermic. -
Solution: Do not rely on the reaction exotherm to maintain temperature. Use a programmable thermal control unit (TCU).
-
Warning: A "dormant" reaction at low temperature (<30°C) can accumulate unreacted
. Upon heating, this can trigger a runaway decomposition. Always maintain T > 50°C during addition to ensure instantaneous consumption.
Purification Strategy
For long-chain alkyl chlorides (
-
Vacuum Distillation: Required pressure < 1 mmHg.
-
Washing (Alternative): If distillation is not feasible, rigorous washing with
followed by passing through a silica gel plug can remove polar impurities.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Purity | GC-FID (DB-5 Column) | > 98.0% Area |
| Residual Alcohol | GC-FID | < 0.5% |
| Water Content | Karl Fischer (Coulometric) | < 0.1% (Critical for stability) |
| Appearance | Visual | Clear, colorless liquid (Yellowing indicates sulfur impurities) |
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols. Retrieved from
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from
-
Organic Chemistry Portal. (2018). Synthesis of Alkyl Chlorides - Recent Literature.[2][3] Retrieved from
-
Waheed, N. A., et al. (2023).[2] Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.[4][5][2][6] Iraqi Journal of Pharmacy.[2] Retrieved from
-
LibreTexts Chemistry. (2024). Preparing Alkyl Halides from Alcohols.[4][2][3][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Design and Synthesis of Form-Stable Phase Change Materials Using 1-Chlorotriacontane
Topic: 1-Chlorotriacontane as a Precursor for Solid-Solid Phase Change Materials (ss-PCMs) Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Chemical Engineers, and Thermal Management Researchers[1]
Introduction
Phase Change Materials (PCMs) are critical for thermal energy storage (TES) and thermal management systems.[2][3] While traditional paraffin waxes offer high latent heat, they suffer from leakage during the solid-liquid transition.[1][3] This guide details the use of 1-Chlorotriacontane (
Unlike simple physical blending, 1-Chlorotriacontane allows for the covalent grafting of long-chain hydrophobic alkyl tails onto hydrophilic polymer backbones (e.g., Cellulose, Polyvinyl Alcohol). This "comb-like" polymeric structure permits the alkyl side chains to undergo crystalline-amorphous phase transitions—storing heat—while the polymer backbone maintains structural integrity, preventing leakage.[1]
Precursor Profile: 1-Chlorotriacontane
1-Chlorotriacontane is a long-chain alkyl halide acting as the hydrophobic "energy storage" module in this synthesis.[1][3]
| Property | Specification | Significance in PCM Design |
| Formula | High carbon count ( | |
| Functionality | Primary Alkyl Chloride | Acts as an electrophile for |
| Physical State | Waxy Solid (White/Off-white) | Requires solubilization in non-polar or dipolar aprotic solvents (THF, DMF) for reaction.[2] |
| Reactivity | Moderate | The |
Experimental Protocol: Grafting Synthesis
Objective: Synthesize a Cellulose-
Reaction Pathway Visualization
Caption: Schematic of the Williamson Ether Synthesis grafting 1-chlorotriacontane onto a cellulose backbone.[1][3]
Materials & Reagents
-
Backbone: Microcrystalline Cellulose (MCC) or Polyvinyl Alcohol (PVA).[2][3]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).[1][3]
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or powdered NaOH.[3]
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst if using NaOH.[2][3]
Step-by-Step Synthesis Procedure
Step 1: Backbone Dissolution & Activation [1]
-
Dissolution: Dissolve 1.0 g of dried Cellulose/PVA in 50 mL of anhydrous DMSO at 80°C under continuous stirring until a clear, viscous solution forms.
-
Activation: Cool to 60°C. Slowly add sodium hydride (NaH) (1.5 molar eq. relative to -OH groups) under a nitrogen atmosphere.[1][3]
-
Stirring: Maintain at 60°C for 2 hours to ensure complete formation of the alkoxide macro-anion.
Step 2: Grafting Reaction
-
Precursor Addition: Dissolve 1-Chlorotriacontane (molar excess, typically 1.2 eq.) in 20 mL of hot THF (to ensure solubility).
-
Injection: Dropwise add the precursor solution to the activated polymer mixture.[3]
-
Reaction: Raise temperature to 90°C and reflux for 24 hours under nitrogen. The solution may become cloudy as the hydrophobic chains attach to the backbone.
Step 3: Purification & Isolation
-
Precipitation: Pour the hot reaction mixture into 500 mL of cold Ethanol/Methanol (1:1). The grafted polymer will precipitate; unreacted 1-chlorotriacontane remains soluble in the alcohol/THF mix.
-
Filtration: Vacuum filter the white precipitate.
-
Soxhlet Extraction: Extract the solid with hot ethanol for 12 hours to remove any physically adsorbed precursor.[1][3] This step is critical to ensure the PCM is chemically grafted, not just blended.
-
Drying: Dry the final product in a vacuum oven at 50°C for 24 hours.
Characterization & Validation
To confirm the synthesis and evaluate thermal performance, the following workflow is required.
Validation Workflow
Caption: Analytical workflow for validating the structure and thermal properties of the synthesized PCM.
Data Interpretation Guide
| Technique | Key Observation | Interpretation |
| FT-IR | Disappearance of broad -OH peak ( | Indicates successful substitution of hydroxyl groups.[1][2][3] |
| FT-IR | Appearance of sharp peaks at | Confirms presence of long alkyl chains ( |
| DSC | Endothermic peak at | Represents the melting of the crystalline alkyl side chains (solid-solid transition).[1][2] |
| TGA | Mass loss onset | Confirms the material is thermally stable for intended applications.[2][3][5] |
Troubleshooting & Optimization
-
Low Grafting Density: If the latent heat (
) is low ( ), the grafting density is insufficient.-
Solution: Increase the reaction time to 48 hours or use a stronger catalyst system (e.g., LiCl/DMAc solvent system) to better expose cellulose hydroxyls.
-
-
Product Solubility Issues: If the product dissolves completely in non-polar solvents, the backbone was degraded.
-
Solution: Lower the reaction temperature to prevent polymer chain scission.[3]
-
-
Residual Chloride: If the product turns yellow/brown, residual chloride or oxidation has occurred.[3]
References
-
Williamson Ether Synthesis Mechanism
-
Grafting Alkyl Chains for PCMs
-
Solid-Solid PCM Design
-
Cellulose Grafting Protocols
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chlorineinstitute.org [chlorineinstitute.org]
- 3. 1-Chloropropane(540-54-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Custom design of solid–solid phase change material with ultra-high thermal stability for battery thermal management - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. 1-Chlorotriacontane | C30H61Cl | CID 15611905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Note: High-Efficiency Williamson Ether Synthesis Using 1-Chlorotriacontane
Abstract
This application note details the methodological framework for synthesizing asymmetrical ethers using 1-Chlorotriacontane (
Introduction & Strategic Analysis
The Challenge of the Substrate
1-Chlorotriacontane is a waxy solid at room temperature (M.P.
Mechanism: The Interfacial Paradox
The reaction follows an
-
Phase Separation: The alkoxide resides in the polar/solid phase, while the
-chloride resides in the organic phase. -
Leaving Group Quality: Chloride is a poor leaving group compared to bromide or iodide, requiring higher activation energy.
The Solution: Dual Catalytic System
To resolve this, we employ a dual-catalyst system:
-
Phase Transfer Catalyst (TBAB): Shuttles the alkoxide anion into the organic phase.[6]
-
Nucleophilic Catalyst (NaI): Performs an in situ Finkelstein reaction, temporarily converting the unreactive alkyl chloride into a highly reactive alkyl iodide.
Chemical Safety & Handling
-
1-Chlorotriacontane: Non-volatile solid. Low acute toxicity, but inhalation of dust/fumes during melting should be avoided.
-
Sodium Hydride (60% in oil): Pyrophoric. Reacts violently with water releasing
gas. Use under inert atmosphere ( /Ar). -
Solvents (Toluene, DMF): Flammable and hepatotoxic. Perform all operations in a fume hood.
Experimental Protocols
Protocol A: Finkelstein-Assisted Phase Transfer Synthesis (Recommended)
Best for: Industrial scalability, robust substrates (phenols, primary alcohols).
Reagents
| Component | Equiv. | Role | Notes |
| Nucleophile (R-OH) | 1.2 | Reactant | Alcohol or Phenol |
| 1-Chlorotriacontane | 1.0 | Electrophile | Limiting Reagent |
| KOH (pulverized) | 3.0 | Base | Freshly ground |
| TBAB | 0.1 | PT Catalyst | Tetrabutylammonium bromide |
| NaI | 0.1 | Co-Catalyst | Sodium Iodide (Finkelstein) |
| Toluene | - | Solvent | 10 mL per gram of substrate |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Chlorotriacontane (1.0 eq) in Toluene. Heat to 75°C until the solution is clear and homogeneous.
-
Catalyst Addition: Add TBAB (0.1 eq) and NaI (0.1 eq). Stir for 10 minutes. Note: The solution may turn slightly yellow due to trace iodine liberation.
-
Nucleophile Activation: Add the Nucleophile (1.2 eq) followed by pulverized KOH (3.0 eq).
-
Reaction: Reflux the mixture vigorously at 110°C for 12–18 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 95:5). Stain with Iodine vapor or Phosphomolybdic Acid (PMA) and char. The product will have a higher
than the alcohol but lower than the chloride.
Protocol B: Anhydrous Homogeneous Synthesis (NaH/THF/DMF)
Best for: Highly sensitive substrates or secondary alcohols requiring strong irreversible deprotonation.
Reagents
-
Base: Sodium Hydride (NaH), 60% dispersion (1.5 eq).
-
Solvent System: THF:DMF (4:1 ratio). The DMF is essential for solubilizing the alkoxide, while THF solubilizes the lipid tail.
Step-by-Step Methodology
-
Alkoxide Formation: In a flame-dried flask under Argon, suspend washed NaH (1.5 eq) in anhydrous THF. Dropwise add the Nucleophile (1.2 eq) dissolved in THF. Stir at RT for 30 min until
evolution ceases. -
Substrate Addition: Dissolve 1-Chlorotriacontane (1.0 eq) in a minimal amount of warm anhydrous DMF/THF mixture. Add this solution via syringe to the alkoxide mixture.
-
Heating: Heat the reaction to 80°C . The addition of DMF raises the boiling point and dielectric constant, facilitating the
attack. -
Quench: Carefully quench with Isopropanol (to kill NaH) followed by water.
Visualization of Reaction Logic[4]
Diagram 1: Mechanistic Pathway (PTC + Finkelstein)
This diagram illustrates the dual-cycle mechanism occurring at the interface and within the organic phase.
Caption: Figure 1. Synergistic catalytic cycle showing Phase Transfer (TBAB) and Nucleophilic Activation (NaI).
Purification & Analysis Strategy
The purification of
The "Polar Crash" Protocol
Unlike short-chain ethers,
-
Extraction: Dilute reaction mix with Hexane. Wash with Water (
) to remove salts, DMF, and catalyst. Dry organic layer over . -
Concentration: Rotovap to dryness. You will obtain a waxy residue.
-
Recrystallization:
-
Add Ethanol (or Acetone).[9]
-
Heat to reflux until the wax melts/dissolves.
-
Hot Filtration: Filter while boiling to remove mechanical impurities.
-
Cooling: Allow to cool slowly to RT, then to
. The -ether will crystallize out as white flakes/powder. -
Filtration: Collect crystals.[10] The unreacted alcohol (nucleophile) usually remains in the mother liquor.
-
Diagram 2: Purification Workflow
Caption: Figure 2. Downstream processing workflow emphasizing the removal of polar impurities via recrystallization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete phase transfer. | Increase TBAB to 0.2 eq. Ensure vigorous stirring (vortex is mandatory). |
| Starting Material Remains | Chloride is too stable. | Add 0.2 eq NaI (Finkelstein condition). Increase temp to 110°C. |
| Emulsion during extraction | Surfactant effect of | Add saturated Brine. Do not shake vigorously; roll the funnel gently. |
| Product is oily/yellow | Iodine contamination or impurities. | Wash organic layer with 10% Sodium Thiosulfate ( |
References
-
Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[5]
-
Landini, D., & Montanari, F. (1974). Phase Transfer Catalysis in the Synthesis of Alkyl Iodides. Chemical Communications. (Foundational text on Finkelstein/PTC synergy).
-
PubChem. (2023). 1-Chlorotriacontane Compound Summary. National Library of Medicine.
-
Master Organic Chemistry. (2020). The Williamson Ether Synthesis: Mechanism and Conditions.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of long-chain aliphatics).
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Troubleshooting & Optimization
Challenges in the synthesis of 1-Chlorotriacontane
Technical Support Center: Synthesis of 1-Chlorotriacontane ( )
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Solubility, Conversion, and Purification of C30 Alkyl Halides
Introduction: The "Brick Wall" Effect
Welcome to the technical support hub for long-chain synthesis. If you are here, you likely treated 1-Triacontanol with thionyl chloride in dichloromethane (DCM) or diethyl ether, and your reaction flask now contains a solidified, unreactive white block.
Synthesizing 1-Chlorotriacontane is deceptively difficult. While the chemistry is elementary (
Module 1: Solubility & Solvent Selection
User Issue: "My reactants precipitated out of solution before the reaction finished."
Diagnosis:
1-Triacontanol (
The Solution: You must switch to a high-boiling, non-polar solvent that allows you to operate above the melting point of the starting material.
Recommended Solvent System:
| Solvent | Boiling Point | Suitability for
Protocol Adjustment: Perform the reaction in Toluene at reflux (110°C) . This ensures the 1-Triacontanol remains in a molten/dissolved state, maximizing surface area for the thionyl chloride attack.
Module 2: Reaction Optimization (The "Conversion" Phase)
User Issue: "I have unreacted alcohol left, or I'm seeing alkene side products."
Diagnosis:
-
Unreacted Alcohol: The reaction is slow due to steric bulk. Without a catalyst, thionyl chloride forms a chlorosulfite ester intermediate that struggles to collapse into the alkyl chloride.
-
Alkene Formation (1-Triacontene): Prolonged heating can trigger E2 elimination, especially if the reaction mixture becomes acidic or if you use basic scavengers (like Pyridine) in excess.
The Fix: Vilsmeier-Haack Catalysis
Do not use neat Thionyl Chloride. Use the DMF Catalyst Method . Dimethylformamide (DMF) reacts with Thionyl Chloride to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than
Experimental Workflow (Visualized):
Figure 1: Optimized Synthesis Workflow for High-Molecular Weight Alkyl Chlorides.
Module 3: Purification (The "Separation" Phase)
User Issue: "I can't separate the product from the starting material. They streak together on the column."
Diagnosis: For C30 chains, the polarity difference between the Alcohol (-OH) and the Chloride (-Cl) is chemically significant but physically masked by the massive lipophilic tail. On silica gel, they often co-elute or streak. Furthermore, distillation is impossible ; the boiling point of 1-Chlorotriacontane is >500°C (extrapolated), and the molecule will decompose before distilling.
The Fix: Polarity-Driven Recrystallization Avoid column chromatography. It consumes massive amounts of solvent and yields are poor due to streaking. Rely on the solubility differential in polar aprotic solvents.
Troubleshooting Table: Purification Methods
| Method | Effectiveness | Notes |
| Distillation | 0/10 (Impossible) | Molecule will decompose (pyrolysis) before boiling. |
| Silica Column | 4/10 (Poor) | Hard to separate. Requires 100% Hexane eluent. |
| Recrystallization | 9/10 (Recommended) | Solvent: Acetone or Methyl Ethyl Ketone (MEK). |
Recrystallization Protocol:
-
Evaporate the reaction solvent (Toluene) completely.
-
Dissolve the waxy crude residue in boiling Acetone (or MEK).
-
Note: 1-Chlorotriacontane is sparingly soluble in cold acetone but soluble in hot acetone.
-
1-Triacontanol is less soluble in cold acetone than the chloride.
-
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Critical Step: If you see a "gel" or "oil" instead of crystals, reheat and add a small amount of Ethanol (5-10%) to increase polarity, forcing the hydrophobic chloride out more cleanly upon cooling.
Module 4: Validated Experimental Protocol
Objective: Synthesis of 1-Chlorotriacontane (10 mmol scale)
Safety Warning:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (
). -
Dissolution: Add 1-Triacontanol (4.39 g, 10 mmol) and Toluene (40 mL) .
-
Heating: Heat the mixture to 90-95°C in an oil bath. Ensure the solid is completely dissolved and the solution is clear.
-
Activation: Add Dimethylformamide (DMF) (3-5 drops) as a catalyst.
-
Addition: Add Thionyl Chloride (
) (1.4 mL, 20 mmol) dropwise via the top of the condenser.-
Observation: Gas evolution (
, ) will occur.
-
-
Reaction: Increase heat to reflux (110°C ) and stir for 3 hours .
-
Monitoring: Spot TLC (Eluent: 100% Hexane). Product (
) should be distinct from Alcohol ( ).-
Note: Stain with Phosphomolybdic Acid (PMA) and char; UV is ineffective for alkyl chains.
-
-
Workup:
-
Cool to room temperature.
-
Evaporate Toluene and excess
under reduced pressure (Rotovap). -
Resuspend the residue in Hexane (50 mL) and wash with saturated
(to remove acid traces) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize the resulting wax from boiling Acetone.
FAQ: Common Anomalies
Q: Why not use the Appel Reaction ( + )?
A: While the Appel reaction is milder, the byproduct is Triphenylphosphine Oxide (TPPO) . TPPO is notoriously difficult to separate from lipophilic products like 1-Chlorotriacontane. Both are solids, both are soluble in organic solvents, and they often co-crystallize. Using
Q: My product is grey/brown.
A: This indicates charring/decomposition, likely from overheating or traces of sulfuric acid impurities in the thionyl chloride.
-
Fix: Treat your crude product with activated charcoal in boiling hexane, filter while hot through Celite, then recrystallize.
References
-
Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Section 5.
- Context: Standard protocols for thionyl chloride halogenation and purific
-
PubChem Compound Summary: 1-Chlorotriacontane.
-
Context: Physical property verification and structural data.[2]
-
-
PubChem Compound Summary: 1-Triacontanol.
- Context: Melting point data (87°C) confirming the need for high-boiling solvents.
-
Mechanism of Thionyl Chloride Reactions. Master Organic Chemistry.
- Context: Detailed mechanistic explanation of the vs p
Technical Support Center: Chlorination of Long-Chain Alcohols
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization (C8–C22 Substrates)
Operational Philosophy: The "Long-Chain" Challenge
Welcome to the technical support hub. If you are working with long-chain alcohols (fatty alcohols, C8–C22), you are likely facing a specific set of kinetic challenges distinct from short-chain substrates.
The Core Problem: Long-chain alcohols exhibit significant van der Waals aggregation and steric folding. While the hydroxyl head group is reactive, the lipophilic tail creates a "solvent cage" effect. This often leads to:
-
Incomplete Conversion: Stalling at the intermediate stage.
-
Elimination: The hydrophobic bulk favors entropy-driven elimination (alkene formation) over substitution.
-
Purification Nightmares: High boiling points preclude distillation; lipophilicity makes separation from byproducts (like Triphenylphosphine oxide) difficult.
This guide prioritizes kinetic control to enforce substitution (
Diagnostic Pathways (Visual Logic)
Before troubleshooting, visualize where your reaction is deviating.
Figure 1: Mechanistic bifurcation points in alcohol chlorination. Green paths indicate desired flow; red paths indicate common failure modes.
Module A: The Thionyl Chloride ( ) System
Context: The standard reagent. Economical but prone to "stalling" with fatty alcohols.
Troubleshooting Matrix
| Symptom | Diagnosis | Root Cause | Corrective Action |
| NMR shows two triplets near 4.0 ppm (Product is ~3.5 ppm). | Dialkyl Sulfite Formation | The chlorosulfite intermediate ( | Add Catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, which is far more reactive than |
| Product contains olefinic protons (5.0–6.0 ppm). | Elimination (Alkene) | Reaction temperature too high or presence of excess base (Pyridine/Et3N) promoting E2 elimination. | Remove Base. If acid sensitivity allows, run neat or with DMF only. If base is required, switch to Appel conditions . |
| Reaction stalls at 50% conversion. | HCl Saturation | The leaving group ( | Gas Sweep. Use a nitrogen sparge to actively remove |
Deep Dive: The "Sulfite Trap"
With long-chain alcohols, the second step of the mechanism (
The Fix: Vilsmeier-Haack Catalysis
Adding Dimethylformamide (DMF) changes the electrophile from
Protocol 1: Catalytic Chlorination (The "Clean" Method)
-
Dissolve: 10 mmol Alcohol in 5 vol anhydrous Toluene (or DCM).
-
Catalyst: Add 0.1 equiv (10 mol%) anhydrous DMF.
-
Addition: Add 1.2 equiv
dropwise at room temperature.-
Note: Massive gas evolution (
) will occur. Ensure venting.
-
-
Heat: Reflux (Toluene) or mild heat (40°C for DCM) for 2-4 hours.
-
Workup: Quench with water. The Vilsmeier intermediate hydrolyzes back to DMF (water soluble) and the product stays in the organic layer.
Module B: The Appel Reaction ( or )
Context: Best for acid-sensitive substrates or when stereochemical inversion is strictly required.
Troubleshooting Matrix
| Symptom | Diagnosis | Root Cause | Corrective Action |
| White sludge contaminates product; difficult to filter. | TPPO Contamination | Triphenylphosphine oxide (TPPO) is soluble in many organic solvents and "oils out" with lipophilic products. | ZnCl2 Precipitation. (See Protocol 2). Do NOT rely on simple hexane trituration for long chains. |
| Yield is low; starting material remains. | Steric Bulk | Switch Solvent. Use Acetonitrile ( |
Deep Dive: The TPPO Nightmare
For C12+ alkyl chlorides, the solubility profile is dangerously similar to Triphenylphosphine oxide (TPPO). Standard flash chromatography is often ineffective because the non-polar tails of the product cause it to streak or co-elute with TPPO.
The Fix: Zinc Chloride Complexation
TPPO forms a solid complex with
Protocol 2: Appel Reaction with TPPO Removal
-
React: Perform standard Appel reaction (
) in DCM. -
Concentrate: Remove DCM; redissolve crude in Ethyl Acetate or Ether.
-
Complex: Add 2.0 equiv of Zinc Chloride (
) (dissolved in min. Ethanol) to the stirring solution.[1] -
Filter: A thick white precipitate
will form. Filter this off. -
Result: The filtrate contains your long-chain alkyl chloride, virtually free of Phosphorus.
Module C: Isomerization & Rearrangement
Context: If your GC/NMR shows multiple peaks with the same mass but different retention times.
-
Mechanism: If a carbocation forms (
), it will rearrange to a more stable internal position (Hydride shift).-
Example: 1-Octadecanol
2-Chloro-octadecane.
-
-
Prevention: You must enforce
.-
Avoid: High heat, protic acids (HBr/HCl gas).
-
Use:
(Mesyl Chloride) followed by in DMF. This two-step method isolates the leaving group formation from the displacement, ensuring strict inversion without cationic character.
-
FAQ: Rapid Fire Support
Q: Can I use
Q: My product is a solid. How do I purify it from the alkene side product? A: Recrystallization. Long-chain alkyl chlorides (e.g., C16-Cl) crystallize well from cold acetone or ethanol. The alkene side product is usually much more soluble in cold solvent and will stay in the mother liquor.
Q: Why is my reaction turning black?
A: Polymerization or oxidation. If using
References
-
Mechanistic Insight (
vs ):- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
-
Appel Reaction & TPPO Removal
-
Vilsmeier-Haack Catalysis
-
Elimination Side Reactions
Sources
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]
- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Formation with 1-Chlorotriacontane
Ticket ID: C30-GRIG-OPT
Subject: Optimization of Grignard Reagent Formation using 1-Chlorotriacontane (
Executive Summary
Synthesizing a Grignard reagent from 1-Chlorotriacontane presents a dual challenge: physical solubility and chemical inertness .[1] Unlike standard alkyl halides, this substrate is a waxy solid at room temperature (Melting Point est. >60°C) with a kinetically sluggish carbon-chlorine bond.
Standard protocols using diethyl ether and simple magnesium turnings will likely fail, resulting in zero conversion or massive yield loss via Wurtz coupling (
Module 1: Pre-Reaction Critical Analysis
Before attempting synthesis, verify your system against these critical parameters. Failure here guarantees failure later.
The Substrate: 1-Chlorotriacontane
| Property | Value/Characteristic | Implication for Protocol |
| Physical State | Waxy Solid | Must be dissolved prior to addition. Cannot be added neat. |
| Solubility | Low in cold Ether/THF | Requires warm THF (40-60°C) or 2-MeTHF to maintain solution. |
| Leaving Group | Chloride ( | High bond energy. Significantly harder to initiate than Bromides/Iodides. |
| Side Reaction | Wurtz Coupling | High risk of dimerization to |
Reagent Quality Check (The "Dry" Standard)
-
Magnesium: Do not use oxidized turnings from a jar opened months ago. Use freshly crushed turnings (expose fresh metal) or Rieke Magnesium (if available).
-
Solvent: Anhydrous THF (Tetrahydrofuran) is mandatory. Diethyl ether does not have the boiling point to keep the substrate dissolved.
-
Pro-Tip: Store THF over molecular sieves (3Å or 4Å) for 24 hours prior to use.
-
-
Activators: Iodine (
) and 1,2-Dibromoethane are required.
Module 2: The "Entrainment" Protocol
Objective: Initiate the reaction using a sacrificial "entrainer" to scour the magnesium surface, then feed the sluggish C30-chloride slowly to minimize side reactions.
Step-by-Step Methodology
1. Magnesium Activation (The "Bake-Out")
-
Place Mg turnings (1.5 - 2.0 equivalents) in a flame-dried multi-neck flask under Argon/Nitrogen.
-
Dry Stir: Stir the dry turnings vigorously for 30 minutes. The friction creates fresh micro-surfaces.
-
Optional: Add a crystal of Iodine.[2] Heat with a heat gun until purple vapors sublime and coat the Mg. Allow to cool.
2. The "Entrainment" Initiation
-
Add enough anhydrous THF to just cover the Mg.
-
Add 1,2-Dibromoethane (0.05 eq).
-
Observation: Look for vigorous bubbling (ethylene gas evolution) and a temperature spike. The solution should turn cloudy/grey.
-
Why this works: 1,2-Dibromoethane reacts cleanly to form ethylene and
, stripping the oxide layer off the Mg without producing a competing organic byproduct that could interfere with purification later.
3. Preparation of the Feed Solution
-
In a separate flask, dissolve 1-Chlorotriacontane in THF.
-
Critical: You may need to gently warm this solution (40-50°C) to fully dissolve the waxy solid. Do not let it precipitate. Wrap the addition funnel in heating tape or aluminum foil if necessary.
4. The Slow Addition (Suppressing Wurtz)
-
Bring the activated Mg/THF slurry to a gentle reflux.
-
Slowly drip the warm C30-chloride solution into the Mg flask.
-
Rate: 1 drop every 2-3 seconds.
-
Mechanism:[1][3][4][5][6][7] By keeping the concentration of unreacted R-Cl low relative to the Mg surface area, you statistically favor the reaction with Mg (Grignard formation) over the reaction with already-formed Grignard (Wurtz coupling).
5. Post-Reaction Digestion
-
Once addition is complete, maintain reflux for 1-2 hours.
-
Turbo Option:[1][2][8] If the reaction stalls, adding Lithium Chloride (LiCl) (0.5 eq dissolved in THF) can break up aggregates and accelerate the reaction (Knochel's Turbo Grignard principle).
Module 3: Troubleshooting Logic (Visualized)
If the reaction fails, use this logic flow to diagnose the root cause.
Figure 1: Decision tree for diagnosing initiation failures and yield issues during C30-Grignard synthesis.
Module 4: Frequently Asked Questions (FAQ)
Q1: The 1-Chlorotriacontane keeps solidifying in the addition funnel. Can I add it as a solid?
A: No. Adding solid chunks creates localized "hotspots" of high concentration, which drastically increases Wurtz coupling (
-
Fix: Switch solvent to 2-Methyltetrahydrofuran (2-MeTHF) . It has a higher boiling point (80°C) than THF (66°C), allowing you to dissolve the substrate at a higher temperature without boiling off the solvent.
Q2: I see a white precipitate forming during the reaction. Is this the Grignard?
A: It is likely Magnesium Chloride (
-
Fix: Do not filter it.[9] The Grignard is likely trapped in the suspension. Use the slurry directly in the next step. If it turns into an unstirrable gel, add more anhydrous THF.
Q3: Can I use Rieke Magnesium?
A: Yes, this is the "Nuclear Option." Rieke Mg (highly reactive Mg powder generated by reducing
Q4: How do I know the concentration of my formed Grignard? A: You cannot assume 100% yield. You must titrate.[1]
-
Method: Use No-D Deuterated NMR titration or a simple colorimetric titration using Salicylaldehyde phenylhydrazone .
References
-
Knochel, P., et al. (2011). Functionalized Grignard Reagents via Halogen–Magnesium Exchange Reactions. Modern Grignard Reagents.
- Context: Establishes the utility of LiCl additives ("Turbo Grignards") for breaking aggregates and increasing reactivity of chlorides.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
- Context: The definitive standard for the "Entrainment Method" using 1,2-dibromoethane to activ
-
Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis.
- Context: details the mechanism of Rieke Magnesium and activ
-
Garst, J. F., et al. (2005). Wurtz Coupling in Grignard Reagent Formation. Journal of the American Chemical Society.
- Context: Explains the radical mechanism behind Wurtz coupling and why dilution/slow addition suppresses it.
Sources
- 1. Dailymotion [dailymotion.com]
- 2. reddit.com [reddit.com]
- 3. How will you synthesize alkanes by wurtz reaction and from grignard's - askIITians [askiitians.com]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. youtube.com [youtube.com]
- 6. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing Wurtz coupling in reactions with 1-Chlorotriacontane
Technical Support Center: 1-Chlorotriacontane (
Ticket ID: WURTZ-PREV-C30 Subject: Suppression of Homocoupling (Dimerization) during Grignard Formation Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Solid Wax" Paradox
Working with 1-Chlorotriacontane (
-
Solubility: As a long-chain alkyl halide,
is a waxy solid (mp ~62°C) with poor solubility in standard ether solvents at room temperature. This forces you to heat the reaction to dissolve the starting material. -
Reactivity: Primary alkyl chlorides are kinetically sluggish to insert Magnesium compared to bromides or iodides.
-
The Trap: The heat required for solubility significantly lowers the energy barrier for the Wurtz side-reaction. Furthermore, if initiation is delayed, a large concentration of dissolved
accumulates. Once the reaction finally "kicks," the generated Grignard reagent immediately encounters unreacted alkyl chloride, leading to rapid dimerization.
This guide provides the protocols to break this cycle.
Module 1: Diagnostic & Mechanism
User Question: "I am seeing a heavy precipitate that isn't Magnesium chloride. NMR suggests it's Hexacontane (
Technical Analysis:
The formation of
The Competition Pathway The following diagram illustrates the bifurcation point where your reaction fails. You must favor the "Insertion" path over the "Attack" path.
Figure 1: Kinetic competition between Grignard formation (Green) and Wurtz coupling (Red). High temperatures required for
Module 2: Experimental Protocols
Do not use standard "dump and stir" methods. Choose Protocol A for standard laboratory setups or Protocol B if you have access to advanced activation reagents.
Protocol A: The "Pseudo-High Dilution" Method (Recommended)
Best for: Standard labs without gloveboxes. Balances solubility with kinetic control.
Theory: By keeping the concentration of
Reagents:
-
1-Chlorotriacontane (10 mmol)
-
Magnesium turnings (30 mmol - 3.0 equiv is critical)
-
Solvent System: THF/Toluene (1:1 ratio). Toluene solubilizes the wax; THF coordinates the Mg.
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir rapidly for 10 mins to crush oxides. Add a single crystal of Iodine (
) and heat gently until purple vapor sublimes onto the Mg. -
The Heel: Add just enough solvent to cover the Mg. Add only 5% of your total 1-Chlorotriacontane.
-
Initiation: Heat to reflux (
). Wait for the color to bleach (iodine consumption) or turbidity to appear.-
Critical Check: If initiation does not occur within 15 mins, add 2 drops of 1,2-dibromoethane (DBE). Do not proceed until initiation is confirmed.
-
-
The Feed (Inverse Addition): Dissolve the remaining 1-Chlorotriacontane in the THF/Toluene mix (warm this solution if necessary to keep it clear).
-
Slow Addition: Using a syringe pump or addition funnel, add the warm
solution dropwise over 2 to 4 hours while maintaining reflux. -
Digestion: After addition, reflux for an additional 1 hour.
Protocol B: Rieke Magnesium (Low Temperature)
Best for: High-value substrates where yield is paramount. Requires strict O2-free technique.
Theory: Rieke Magnesium (
Step-by-Step:
-
Preparation: Reduce anhydrous
with Lithium naphthalenide in THF to generate a black suspension of . -
Solubility Management: Since
is insoluble in cold THF, dissolve in minimal warm Toluene. -
Reaction: Cool the
suspension to . Add the warm Toluene solution of slowly. The high activity of allows reaction before the precipitates or couples.
Module 3: Data & Optimization Matrix
Use this table to select the correct variable to tune if your yield is low.
| Variable | Standard Condition | Optimization for | Reason |
| Stoichiometry | 1.1 equiv Mg | 3.0 - 5.0 equiv Mg | Increases surface area; ensures |
| Solvent | Diethyl Ether | THF / Toluene (1:1) | Ether cannot dissolve |
| Concentration | 1.0 M | 0.1 M - 0.25 M | Dilution follows the square law for bimolecular side reactions (Wurtz), drastically reducing them. |
| Addition Rate | Bolus / Fast | Syringe Pump (Slow) | Keeps instantaneous |
Module 4: Troubleshooting (FAQ)
Q1: The reaction initiated, but then the solution turned into a solid white gel. What happened? A: You likely used pure non-polar solvent or the concentration was too high. The "gel" is often the Grignard reagent polymerizing or precipitating because the long chains are entangling.
-
Fix: Add more THF immediately. The oxygen lone pairs in THF are required to coordinate the Mg and solubilize the Grignard species.
Q2: I cannot get the reaction to start, even at reflux. A: Primary alkyl chlorides are notoriously stubborn.
-
Fix 1 (Chemical): Use "Entrainment." Add 10 mol% of a reactive halide (like 1,2-dibromoethane or methyl iodide) to the Mg first. The vigorous reaction cleans the Mg surface, exposing active sites for your
chloride. -
Fix 2 (Mechanical): Use a glass stir rod to crush the Mg turnings under the solvent (carefully) to expose fresh metal.
Q3: Can I use Lithium-Halogen exchange (
Decision Workflow
Follow this logic to determine your next experiment.
Figure 2: Operational workflow for handling solubility limitations.
References
- Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (The foundational text on Grignard kinetics and Wurtz coupling mechanisms).
-
Rieke, R. D.; Bales, S. E. "Activated Metals. IV. Preparation and Reactions of Highly Active Magnesium Metal." J. Am. Chem. Soc.1974 , 96, 1775–1781. Link
-
Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angew.[1] Chem. Int. Ed.2003 , 42, 4302–4320. (Modern exchange methods avoiding Wurtz coupling). Link
- Silverman, G. S.; Rakita, P. E.Handbook of Grignard Reagents; Marcel Dekker: New York, 1996. (Specific chapters on industrial handling and side-reaction suppression).
Sources
Technical Guide: Maximizing Substitution Yields in Long-Chain Alkyl Halides
To: Research Scientists, Process Chemists, and Drug Development Leads
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Troubleshooting & Optimization of Nucleophilic Substitution (
Executive Summary & Core Challenge
Long-chain alkyl halides (
This guide addresses the three primary failure modes in these reactions: Phase Immiscibility , Elimination Competition , and Kinetic Stagnation .
Troubleshooting: The Reactants Won't Mix (Phase Transfer Catalysis)
Symptom: The reaction mixture is biphasic (two distinct layers). TLC shows starting material remaining even after prolonged heating. Root Cause: The nucleophile is trapped in the aqueous/solid phase, while the long-chain alkyl halide remains in the organic phase. They physically cannot meet to react.
The Solution: Phase Transfer Catalysis (PTC)
Do not simply increase temperature; this degrades the substrate. You must transport the nucleophile across the phase boundary using a Phase Transfer Catalyst (typically a quaternary ammonium salt).
Mechanism of Action:
The catalyst (
Experimental Protocol: PTC Optimization
Reagents:
-
Substrate: 1-bromododecane (10 mmol)
-
Nucleophile: Sodium Cyanide (15 mmol, 1.5 eq)
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)
Procedure:
-
Dissolve the alkyl halide in Toluene (3 volumes).
-
Dissolve the nucleophile in minimal water (1 volume).
-
Add TBAB. Vigorous stirring is critical to maximize the interfacial surface area.
-
Heat to 60°C. Monitor by TLC.
Critical Decision Point:
-
If the reaction is still slow: Switch to a more lipophilic catalyst like Aliquat 336 (Methyltrioctylammonium chloride) to better solubilize the ion pair in the long-chain organic phase.
Visualization: The PTC Shuttle Mechanism
Figure 1: The Phase Transfer Catalysis cycle shuttles reactive anions into the lipophilic organic layer.
Troubleshooting: Elimination Competition (The "Alkene" Problem)
Symptom: Yield of the substitution product is low (<50%), and NMR/GC-MS reveals significant alkene formation (Elimination product).
Root Cause: The nucleophile is acting as a base.[1] Long-chain alkyl halides are susceptible to
The Solution: Modulating Basicity and Temperature
You must decouple nucleophilicity (reaction at Carbon) from basicity (reaction at Hydrogen).
Strategic Adjustments:
-
Nucleophile Selection: Switch to "Soft" nucleophiles. Hard bases (OH-, RO-) favor elimination. Soft nucleophiles (I-, RS-, CN-, N3-) favor substitution.
-
Solvent Effect: Use Polar Aprotic solvents (DMF, DMSO).[2] They solvate cations well but leave anions "naked" and nucleophilic, not basic.
-
Temperature:
has a higher activation energy than . Lower the temperature. If you are heating to reflux, try 40-50°C first.
Comparison of Nucleophiles:
| Reagent | Nucleophilicity ( | Basicity ( | Risk of Elimination |
| NaOEt (Ethoxide) | High | High | Critical |
| NaOH (Hydroxide) | Moderate | High | High |
| KCN (Cyanide) | High | Moderate | Low |
| NaI (Iodide) | Very High | Very Low | Negligible |
| NaN3 (Azide) | High | Low | Low |
Visualization: Pathway Decision Tree
Figure 2: Logic flow for suppressing elimination side-reactions.
Troubleshooting: Kinetic Stagnation (The Finkelstein Swap)
Symptom: The reaction is clean (no side products) but agonizingly slow. Root Cause: The leaving group (Cl or Br) is not labile enough for the long lipophilic chain, which physically shields the carbon center.
The Solution: The Finkelstein Reaction (Halogen Exchange)
Convert your Alkyl Chloride/Bromide to an Alkyl Iodide in situ.[3] Iodide is a far superior leaving group due to its weak C-I bond and high polarizability.
The Protocol:
-
Add Sodium Iodide (NaI) (10-20 mol% catalytic amount) to your reaction.
-
Solvent: Acetone (classic) or MEK (Methyl Ethyl Ketone).
-
Mechanism: NaI is soluble in acetone; NaCl/NaBr is not.[3][4][5][6] The equilibrium is driven forward by the precipitation of the salt.[5]
-
The generated
reacts with your target nucleophile much faster than the original .
References
-
Finkelstein Reaction Mechanism & Conditions Title: Finkelstein Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Phase Transfer Catalysis Fundamentals Title: Industrial Phase-Transfer Catalysis Source: PhaseTransfer.com URL:[Link]
-
Solvent Effects in SN2 Reactions Title: Factors affecting the SN2 Reaction Source: Chemistry LibreTexts URL:[Link]
-
Elimination vs. Substitution Competition Title: Substitution and Elimination Reactions of Alkyl Halides Source: Master Organic Chemistry URL:[Link]
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [unacademy.com]
Technical Support Center: Purification of Crude 1-Chlorotriacontane
Subject: Troubleshooting & Purification Protocols for Long-Chain Alkyl Halides (
Introduction: The Challenge of Chemistry
1-Chlorotriacontane is a high-molecular-weight alkyl halide used primarily for hydrophobic modification in materials science and lipid chemistry.[1] Unlike shorter chains (
-
High Melting Point: The compound solidifies rapidly, complicating filtration.
-
Lipophilicity: Extreme non-polarity makes aqueous washes prone to emulsions.
-
Similarity to Impurities: The physical properties of the starting material (1-triacontanol) and the elimination byproduct (1-triacontene) are frustratingly similar to the product.
This guide moves beyond generic textbook advice, offering field-proven protocols to isolate high-purity 1-Chlorotriacontane.
Part 1: Diagnostic Triage
Before selecting a protocol, identify your primary impurity profile using this decision matrix.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity characterization.[1]
Part 2: Troubleshooting & Protocols
Issue 1: "My product contains significant unreacted 1-Triacontanol."
The Problem: Conversion of long-chain alcohols to halides is rarely 100%.[1] 1-Triacontanol (
The Solution: Protocol A - Silica Gel "Flash" Filtration Because the alcohol has a hydroxyl group (-OH), it interacts strongly with silica.[1] The alkyl halide is non-polar and will elute with the solvent front.
Step-by-Step Protocol:
-
Preparation: Pack a short column (or a sintered glass funnel) with silica gel (
, 60 Å). You do not need a long column; a plug of 5-10 cm height is sufficient.[1] -
Solvent Selection: Use 100% Hexane (or Cyclohexane).
-
Why: The alcohol is virtually insoluble in cold hexane and will adsorb to the silica. The chloride is soluble.
-
-
Loading: Dissolve your crude solid in the minimum amount of warm hexane (
).-
Critical: Do not let the solution cool enough to precipitate before loading.
-
-
Elution: Pour the warm solution onto the silica plug. Flush with 2-3 column volumes of warm hexane.
-
Collection: Collect the filtrate. The alcohol will remain stuck at the top of the silica (baseline).
-
Evaporation: Rotary evaporate the hexane to yield the purified chloride.
Expert Insight: If the crude is very waxy and clogs the column, add 1% Ethyl Acetate to the Hexane to improve flow, but ensure you check TLC to verify the alcohol doesn't co-elute.
Issue 2: "My product has a lower melting point than expected (Presence of Alkenes)."
The Problem: During chlorination (especially with
The Solution: Protocol B - Thermal Gradient Recrystallization Alkyl halides pack better into crystal lattices than their corresponding alkenes due to the halogen's van der Waals radius. We exploit this using a solvent that dissolves the alkene at lower temperatures than the halide.
Recommended Solvent: Acetone or Ethyl Acetate .[2][3] (Note: Long chains are sparingly soluble in these cold, but soluble hot.)
Step-by-Step Protocol:
-
Dissolution: Place crude solid in a flask with a reflux condenser. Add Acetone (approx. 10-15 mL per gram of solid).
-
Reflux: Heat to boiling (
). If the solid does not dissolve completely, add more solvent in small increments.[2][3] -
Hot Filtration (Critical): If there are insoluble particulates, filter immediately through a pre-heated funnel.
-
Warning:
compounds solidify instantly on contact with cold glass. Use a heat gun to warm the funnel stem.
-
-
Slow Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature. Then, place in a fridge (
) for 2 hours. -
Harvest: Filter the white crystals using vacuum filtration. Wash with cold (
) Acetone. -
Drying: Dry under high vacuum (< 1 mbar) to remove solvent trapped in the waxy lattice.
Issue 3: "The product is yellow or brown."
The Problem: Discoloration usually stems from trace sulfur compounds (if thionyl chloride was used), iodine traces, or oligomerized impurities.
The Solution: Protocol C - Adsorption & Wash
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in Hexane or Chloroform.
-
Charcoal Treatment: Add Activated Carbon (5% by weight of crude mass).
-
Agitation: Stir gently at
for 30 minutes. -
Filtration: Filter through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.
-
Chemical Wash (Optional): If the color persists and you suspect acidic residues (
, ):-
Wash the organic phase with saturated Sodium Bicarbonate (
) solution. -
Note: Emulsions are likely. Add brine (saturated NaCl) to break the emulsion.
-
-
Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (
), filter, and evaporate.
Part 3: Comparative Data & Properties
Use the table below to verify your separation logic.
| Compound | Molecular Formula | Approx.[1][2][4][5][] Melting Point | Polarity (TLC on Silica) | Solubility in Cold Hexane |
| 1-Chlorotriacontane | 64 - 69 °C | High ( | Moderate | |
| 1-Triacontanol | 87 °C | Low ( | Insoluble | |
| 1-Triacontene | < 60 °C | Very High ( | High |
Note: Melting points for C30 derivatives can vary based on crystal polymorphs; these are consensus values for identification.
Part 4: Visualizing the Recrystallization Workflow
The following diagram illustrates the critical temperature management required for
Figure 2: Thermal management workflow for recrystallization. Note the emphasis on pre-heating filtration equipment.
References
-
PubChem. (n.d.). 1-Chlorotriacontane (CID 15611905).[1][7] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of long-chain alkyl halides).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 1-Triacontanol (CID 68972).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 28, 2026, from [Link]
Sources
- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. 1-Triacontanol (CAS 593-50-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. 1-Chlorotriacontane | C30H61Cl | CID 15611905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 1-Chlorotriacontane in SN2 reactions
Technical Support: Optimizing SN2 Reactivity of 1-Chlorotriacontane ( )
Ticket ID: SN2-C30-OPTIMIZATION Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "C30 Paradox"
Users frequently report unexpectedly low yields (<10%) when attempting standard
The Core Problem: The reactivity of 1-Chlorotriacontane is not limited by the electrophilicity of the
This guide provides a validated troubleshooting workflow to overcome these kinetic barriers using Phase Transfer Catalysis (PTC) and Finkelstein activation.
Diagnostic Workflow
Before altering your synthesis, use this decision tree to identify the specific kinetic bottleneck in your reaction system.
Figure 1: Diagnostic logic for identifying kinetic bottlenecks in long-chain alkyl halide substitutions.
Technical Analysis & Solutions
Issue A: The Solubility Mismatch (Phase Barrier)
Standard
-
The Fix: Liquid-Liquid Phase Transfer Catalysis (LL-PTC).
-
Mechanism: Use a quaternary ammonium salt (e.g., Aliquat 336 or TBAB). The lipophilic cation (
) pairs with the nucleophile ( ) in the aqueous phase and shuttles it into the organic phase where the substrate resides. -
Why it works: It creates a "reaction zone" in the organic phase where the nucleophile is "naked" (poorly solvated) and highly reactive.
-
Issue B: The Leaving Group Barrier
Chloride is a mediocre leaving group (
-
The Fix: In-Situ Finkelstein Activation.
-
Mechanism: Add catalytic amounts (10-20 mol%) of Sodium Iodide (NaI).
-
Process:
displaces rapidly (due to better nucleophilicity). The resulting intermediate, 1-Iodotriacontane , reacts exponentially faster with your target nucleophile than the chloride would. -
Reaction:
-
Issue C: Thermal & Aggregation Barriers
1-Chlorotriacontane is a solid (Melting Point
-
The Fix: Thermal Disruption.
-
Reaction temperature must be maintained > 75°C to ensure the substrate is molten and the alkyl chains possess enough thermal energy to remain extended (random coil) rather than aggregated.
-
Validated Experimental Protocol
Protocol A: PTC-Driven Finkelstein Substitution Recommended for synthesis of Nitriles, Azides, or Ethers from 1-Chlorotriacontane.
Materials
| Component | Role | Specification |
| Substrate | 1-Chlorotriacontane | 1.0 equiv |
| Solvent A | Organic Phase | Toluene (High BP, good solubility) |
| Solvent B | Aqueous Phase | Water (Minimal volume to dissolve salts) |
| Catalyst | Phase Transfer Agent | Tetrabutylammonium Bromide (TBAB) (5-10 mol%) |
| Activator | Finkelstein Catalyst | Sodium Iodide (NaI) (10-20 mol%) |
| Nucleophile | Reagent |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 1-Chlorotriacontane (1.0 eq) in Toluene (approx. 5 mL per gram of substrate).
-
Activation: Add Sodium Iodide (NaI) (0.2 eq).
-
Catalyst Addition: Add TBAB (0.1 eq).
-
Nucleophile Addition: Dissolve your nucleophile (e.g.,
, 1.5 eq) in the minimum amount of water possible (creating a saturated aqueous layer). Add this to the toluene mixture.-
Note: If using solid nucleophiles directly without water (Solid-Liquid PTC), use Aliquat 336 instead of TBAB.
-
-
Thermal Initiation: Heat the biphasic mixture to 85°C - 90°C .
-
Critical: Stirring must be vigorous (>800 RPM) to maximize the interfacial surface area.
-
-
Monitoring: Monitor by TLC (stain with Iodine or PMA; UV is ineffective for alkyl chlorides). Look for the disappearance of the starting material spot (
usually high in non-polar solvents). -
Workup: Cool to room temperature. Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over
and concentrate.
Mechanistic Visualization (PTC Cycle)
Understanding the shuttle mechanism is crucial for troubleshooting catalyst failures.
Figure 2: The Starks Extraction Mechanism showing the transfer of nucleophile (
Frequently Asked Questions (FAQ)
Q: Can I use DMF or DMSO to avoid PTC?
A: Generally, no. While DMF dissolves the nucleophile, it will likely precipitate 1-Chlorotriacontane at room temperature. If you heat DMF to 90°C to dissolve the substrate, you risk thermal decomposition of the solvent (dimethylamine formation) or side reactions. A Toluene/PTC system is safer and more robust for
Q: Why use NaI? Can't I just wait longer?
A: The reaction with Chloride is not just slow; it often stalls. The "Finkelstein" Iodide intermediate (
Q: My product is an oil, but the starting material was solid. Is this normal? A: Yes. The symmetry of the crystalline packing is often disrupted when the terminal Chloride is replaced by a different functional group, lowering the melting point. However, verify with NMR to ensure it isn't just unreacted starting material dissolved in solvent impurities.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.
- Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th Ed.). Chapter 6: Nucleophilic Substitution. (Standard text confirming kinetics and leaving group ability).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Landini, D., & Rolla, F. (1982). "Phase transfer catalysis in the Finkelstein reaction". Chemistry & Industry.
Technical Support Center: Thermal Management in Long-Chain Alcohol Chlorination
Status: Operational Agent: Senior Application Scientist Ticket ID: THERM-CL-001
Introduction: The Thermodynamics of Viscosity
Welcome to the technical support center. You are likely here because your chlorination reaction is behaving unpredictably—either stalling, discoloring, or exhibiting dangerous pressure spikes.
Chlorinating long-chain alcohols (C12–C22+) presents a unique thermodynamic challenge compared to short-chain substrates. The high viscosity of the starting material hinders convective heat transfer, creating localized "hot spots." Furthermore, the reaction with Thionyl Chloride (
This guide replaces "textbook" advice with "fume hood" reality, focusing on the Vilsmeier-Haack catalyzed route, which is the industry standard for difficult substrates.
Module 1: Reagent Selection & Thermal Profiling
Before you start, confirm you are using the correct thermal engine for your substrate.
Reagent Comparison Matrix
| Reagent System | Exothermicity | Byproduct Removal | Viscosity Handling | Risk Profile |
| High (Delayed) | Excellent (Gas) | Poor (Requires Heat) | High. Requires high temp to initiate; risk of accumulation. | |
| High (Immediate) | Good (Gas + Liquid) | Good (Lower Temp) | Moderate. Catalysis prevents accumulation, but generates carcinogens (DMCC). | |
| Appel ( | Low/Moderate | Poor (Solid TPPO) | Excellent (Solvent) | Low Heat/High Waste. TPPO removal is difficult for long chains. |
| Very High | Difficult (Liquid | Moderate | High. Phosphorus residues are difficult to separate from fatty alkyl chlorides. |
Recommendation: For long-chain alcohols,
Module 2: The "Heat Trap" (Mechanism & Safety)
The Vilsmeier-Haack Catalyst Cycle
Why use DMF? Without it,
DMF reacts with
Critical Warning: The reaction of DMF +
Caption: The Vilsmeier-Haack catalytic cycle. Note that the initial formation of the Vilsmeier reagent is exothermic. By dosing SOCl₂ into the Alcohol/DMF mix, you limit the concentration of the active heating agent.
Module 3: Experimental Protocol (Self-Validating)
Objective: Chlorination of 1-Octadecanol (Stearyl Alcohol) with controlled heat evolution.
The "Semi-Batch" Dosing Strategy
Never add the alcohol to the thionyl chloride. Always add the thionyl chloride to the alcohol. This ensures the concentration of the chlorinating agent is minimal relative to the substrate, preventing runaway.
Reagents:
-
1-Octadecanol (1.0 eq)
-
Thionyl Chloride (1.2 eq)
-
DMF (0.05 eq - Catalyst)
-
Solvent: Toluene or DCM (Optional, but recommended for viscosity management).
Step-by-Step Protocol:
-
System Setup: Use a 3-neck flask with an internal thermometer (immersed in liquid, not headspace), a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (
trap) to neutralize . -
Solubilization: Melt the alcohol (if neat) or dissolve in solvent. Add the DMF catalyst.
-
Checkpoint: Ensure temperature is stable at 20°C.
-
-
The "Seeding" Phase: Add the first 5% of
dropwise.-
Observation: Watch for immediate gas evolution (
bubbling). -
Troubleshooting: If no gas appears after 2 minutes, STOP . Do not add more. The reaction has not initiated. Warm slightly (30°C) until bubbling starts. Accumulation of unreacted SOCl₂ is the #1 cause of explosions.
-
-
Controlled Addition: Once initiation is confirmed (steady bubbling), add the remaining
dropwise.-
Thermal Rule: Maintain internal temperature < 40°C. If temp spikes, stop addition. The rate of addition = The rate of heat removal.
-
-
The Cook-Out: After addition is complete, slowly ramp temperature to 60–70°C for 1 hour to drive the reaction to completion and degas the viscous liquid.
-
Quench: Cool to room temperature. Degas under vacuum (carefully!) to remove residual
before aqueous workup.
Module 4: Troubleshooting & FAQs
Q: The reaction mixture turned black/dark brown. Is the product ruined?
A: Likely yes.
-
Cause: Thermal degradation.
at high temperatures (>80°C) acts as a dehydrating agent, causing elimination reactions (forming alkenes) which then polymerize or char. -
Fix: Lower your addition temperature. Increase stirring speed to prevent hot spots in the viscous fluid.
Q: I added all the Thionyl Chloride, but nothing happened. Should I heat it up?
A: DANGER. Do not heat rapidly.
-
Situation: You have a "sleeping giant." You have accumulated a stoichiometric amount of reagents.
-
Fix: Apply very gentle heat (1°C/min). Have an ice bath ready. The moment gas evolution starts, it may be vigorous. If possible, dilute with cold solvent immediately to act as a heat sink.
Q: Why is my yield low despite full consumption of alcohol?
A: Formation of Dialkyl Sulfites .
-
Mechanism: Reaction of
with another molecule of instead of collapsing to . -
Fix: Ensure
is in excess (1.2–1.5 eq) and added slowly. The presence of DMF helps shift the pathway toward the chloride.
Troubleshooting Decision Tree
Caption: Diagnostic logic for common thermal and kinetic failures during chlorination.
References
-
Organic Syntheses . Coll.[1][2] Vol. 4, p. 333 (1963); Vol. 32, p. 46 (1952). "Octadecyl Chloride". (Standard protocol for long-chain alcohol chlorination).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Detailed discussion on thermal accumulation hazards in halogenation).
-
Levin, D. "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide." Organic Process Research & Development, 1997, 1 (2), pp 182. (Safety data on DMCC formation).
-
Bretherick's Handbook of Reactive Chemical Hazards . Thionyl Chloride entry.[1][3][4][5][6][7][8][9] (Authoritative source on water/alcohol reactivity and shock sensitivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Appel Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Characterizing unexpected byproducts in 1-Chlorotriacontane reactions
Technical Support Center: Long-Chain Alkyl Halide Chemistry
Topic: Characterization & Mitigation of Byproducts in 1-Chlorotriacontane (
Introduction: The "C30 Challenge"
Welcome to the High-Molecular-Weight Synthesis Support Hub. Working with 1-Chlorotriacontane presents a unique set of physicochemical challenges compared to standard alkyl halides. The primary obstacle is the hydrophobic effect : the 30-carbon tail creates a massive steric and solubility barrier that often suppresses standard
This guide addresses the three most common impurity profiles reported by researchers: Alkene formation (Elimination) , Dimerization (Wurtz Coupling) , and Incomplete Conversion (Solubility Limits) .
Module 1: The "Ghost" Double Bond (Elimination)
Symptom: You are attempting a nucleophilic substitution (e.g., synthesizing 1-Triacontanol), but your product has a lower melting point than expected, and NMR shows small multiplets around 5.0–6.0 ppm.
Diagnosis: Formation of 1-Triacontene via
Mechanistic Pathway
The competition between Substitution (
Figure 1: Mechanistic divergence between substitution and elimination in long-chain alkyl halides.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 60°C | Elimination has a higher activation energy ( |
| Base Choice | Avoid Alkoxides | Strong, bulky bases (e.g., |
| Solvent | Use Polar Aprotic | Solvents like DMF or DMSO solvate the cation, leaving the anion "naked" and more nucleophilic, promoting |
Module 2: The "Heavy" Precipitate (Wurtz Coupling)
Symptom: During metallation (e.g., forming a Grignard or Organolithium reagent), you observe a white precipitate that is insoluble in almost everything, including hot THF. Mass spec shows a peak at
Diagnosis: Formation of Hexacontane (
The Chemistry of the Error
WherePrevention Strategy
-
High Dilution: Run the reaction at
concentration. High local concentration of alkyl halide favors intermolecular coupling.[1] -
Slow Addition: Add the 1-Chlorotriacontane to the metal very slowly (via syringe pump). This ensures the concentration of R-X is always low relative to the metal surface area.
-
Temperature Control: Perform the lithiation/metallation at -78°C . Radical coupling rates drop significantly at cryogenic temperatures.[1]
Module 3: Analytical Troubleshooting (The "Invisible" Peaks)
Symptom: "I cannot see my end-groups in the NMR. The spectrum is dominated by a massive peak at 1.25 ppm."
Diagnosis: Signal Saturation & Aggregation.
The 58 methylene protons in the chain create a massive integral that dwarfs the 2-3 protons at the functional head. Furthermore,
Advanced Analytical Workflow
Figure 2: Decision tree for resolving end-group signals in long-chain lipids.
Key Chemical Shifts for C30 Derivatives ( NMR)
Note: Shifts are approximate and solvent-dependent.
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| 3.53 ppm | Triplet ( | Disappears upon conversion.[1][3][4] | |
| 3.64 ppm | Triplet ( | Shifts downfield slightly compared to chloride.[1][3][4] | |
| 4.90–5.81 ppm | Multiplet | Distinctive vinyl region.[1][3][4] Any signal here indicates elimination.[1] | |
| Chain ( | 1.25 ppm | Broad Singlet | The "Lipid Envelope."[1][3][4] Integrate this to calibrate (set to ~58H). |
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry (10th ed.).[1] Chapter 6: Nucleophilic Substitution and Elimination Reactions. [1]
-
Ries, S. K., Wert, V., Sweeley, C. C., & Leavitt, R. A. (1977). Triacontanol: A new naturally occurring plant growth regulator.[1] Science, 195(4284), 1339-1341.[1] [1][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Discussion on Wurtz Coupling side reactions). [1]
-
PubChem. (n.d.).[1] 1-Triacontene Compound Summary. National Center for Biotechnology Information.[1]
Sources
Overcoming solubility issues of 1-Chlorotriacontane in reaction media
Topic: Overcoming Solubility & Reactivity Challenges of 1-Chlorotriacontane (
The Challenge: The Lipophilicity-Polarity Paradox
User Query: "I am trying to substitute the chloride in 1-Chlorotriacontane with a polar nucleophile (azide, cyanide, or amine), but the starting material is insoluble in standard
Scientist’s Analysis:
1-Chlorotriacontane presents a classic "Solubility Paradox." Its 30-carbon alkyl tail renders it extremely hydrophobic (waxy solid, estimated MP ~60–70°C), soluble only in non-polar organic solvents. However, the nucleophiles required for substitution (
If you run this in pure DMF, the
The Solution: You must engineer the reaction interface using Binary Solvent Systems or Phase Transfer Catalysis (PTC) .
Troubleshooting Guide & Protocols
Issue 1: "The starting material won't dissolve in my reaction solvent."
Diagnosis: You are likely using a polar aprotic solvent (DMF, DMSO, Acetonitrile) essential for
Solution: The Co-Solvent Bridge Protocol Create a homogeneous (or near-homogeneous) medium by mixing a "Carrier Solvent" (for the alkyl halide) with a "Reactive Solvent" (for the nucleophile).
Recommended Solvent Systems:
| Nucleophile Type | Primary Solvent (Dissolves Nucleophile) | Co-Solvent (Dissolves 1-Chlorotriacontane) | Ratio (v/v) | Temperature |
| Azide ( | DMF or NMP | THF or Toluene | 1:1 to 1:2 | 80–100°C |
| Amine ( | Ethanol or DMSO | Chloroform or DCM | 1:1 | Reflux (60°C) |
| Cyanide ( | DMSO | Toluene | 1:2 | 90–110°C |
| Thiol ( | DMF | THF | 1:1 | 70°C |
*Note: DCM limits temperature to ~40°C. For higher temps, switch to Toluene or Chlorobenzene.
Protocol Steps:
-
Dissolve 1-Chlorotriacontane in the Co-Solvent at 50°C until clear.
-
Dissolve/suspend the nucleophile in the Primary Solvent .
-
Add the Co-Solvent solution to the Primary Solvent slowly with vigorous stirring.
-
Critical Step: If precipitation occurs, heat the mixture until it clarifies (usually >70°C) before adding the catalyst.
Issue 2: "The reaction is too slow even with co-solvents."
Diagnosis: Even in co-solvents, the effective concentration of the "naked" nucleophile is low because of solvation shells or ion pairing.
Solution: Phase Transfer Catalysis (PTC) Instead of forcing solubility, use a catalyst to shuttle the nucleophile into the organic phase where the 1-Chlorotriacontane resides. This is the gold standard for long-chain alkyl halides.
Mechanism:
A quaternary ammonium salt (
PTC Protocol for
-
Solvent: Toluene (pure) or Toluene/Water (biphasic).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (Methyltrioctylammonium chloride).
-
Loading: 5–10 mol%.
Step-by-Step Workflow:
Figure 1: Phase Transfer Catalysis workflow optimized for long-chain alkyl halides.
Issue 3: "I have a waxy mess during workup. How do I purify this?"
Diagnosis: Long-chain derivatives form emulsions with water and are difficult to crystallize because the flexible
Solution: Thermal Filtration & Polarity-Switch Precipitation
Do not use standard aqueous extraction (separatory funnel) if you can avoid it, as
Purification Protocol:
-
Hot Filtration: While the reaction mixture (e.g., Toluene) is still hot (>80°C), filter it through a celite pad to remove inorganic salts (
, unreacted ). The product remains in the hot filtrate. -
Precipitation:
-
Concentrate the toluene filtrate to a minimal volume.
-
While stirring, slowly pour the hot toluene concentrate into cold Methanol or Acetone (excess, 10:1 ratio).
-
The hydrophobic
product will precipitate immediately as a white solid, while polar impurities and PTC catalysts remain in the methanol.
-
-
Collection: Vacuum filter the solid and wash with cold methanol.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal experimental setup for your specific nucleophile.
Figure 2: Decision matrix for reaction conditions based on nucleophile characteristics.
References & Further Reading
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (General mechanism grounding).
-
Chemistry LibreTexts. Phase-Transfer Catalysis. (Mechanistic insight for PTC).
-
BenchChem. Application Notes for Nucleophilic Substitution. (Protocols for polar aprotic solvents).
-
Tundo, P., et al. Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis.[1] J. Chem. Soc., Perkin Trans.[1] 1, 1987.[1] (Advanced PTC applications).
-
PubChem. 1-Chlorotriacontane Compound Summary. (Physical property verification).
Sources
Validation & Comparative
Comparative Guide: Reactivity & Application Profile of 1-Chlorotriacontane vs. 1-Bromotriacontane
[1][2]
Executive Summary
In the synthesis of long-chain hydrophobic derivatives (e.g., lipids, self-assembled monolayers, and surface modifiers), the choice between 1-Chlorotriacontane (
While both compounds are waxy solids dominated by the steric bulk of a 30-carbon chain, their performance diverges significantly in nucleophilic substitution (
Key Recommendation: Use the Bromide for initial R&D and high-value functionalization where yield is paramount.[2] Use the Chloride for large-scale industrial applications where cost is a driver and process temperatures can be elevated to overcome the activation energy barrier.[2]
Physicochemical Profile
The physical behavior of these molecules is dominated by the "hydrophobic tail" effect. At C30, the halogen headgroup has a negligible effect on melting point compared to the Van der Waals forces of the alkyl chain.
| Property | 1-Chlorotriacontane ( | 1-Bromotriacontane ( | Impact on Protocol |
| Molecular Weight | 457.26 g/mol | 501.71 g/mol | Bromide requires ~10% more mass for equimolar reactions.[1][2] |
| Physical State | Waxy White Solid | Waxy White/Off-White Solid | Both require heating to melt/dissolve.[1][2] |
| Melting Point | ~64–68 °C (Est.) | 66.5 °C (339.6 K) [1] | Reactions must proceed >70°C to ensure homogeneity.[1][2] |
| Bond Energy (C-X) | ~339 kJ/mol (Stronger) | ~285 kJ/mol (Weaker) [2] | Br cleaves 100-1000x faster in |
| Solubility | Hot Toluene, CHCl3, THF | Hot Toluene, CHCl3, THF | Insoluble in cold MeOH/Ethanol.[1] Requires non-polar co-solvents.[2] |
Mechanistic Analysis: The "Wax Factor"
Intrinsic Reactivity (Electronic)
The primary difference lies in the Leaving Group Ability . In an
-
Bromide (
): A weaker base and larger ion, making it an excellent leaving group.[2] The C-Br bond is longer and weaker, lowering the activation energy ( ).[2] -
Chloride (
): A stronger base and poorer leaving group.[1][2] The C-Cl bond is shorter and stronger, requiring higher thermal energy to break.[2]
Process Reactivity (Solubility Limited)
For C30 chains, solubility is the rate-limiting step .[2] Unlike short-chain alkyl halides (e.g., 1-bromobutane), these molecules are solid waxes at room temperature.[1][2]
-
The Trap: Standard
solvents (DMSO, DMF, Acetonitrile) are polar and often fail to dissolve C30 waxes at room temperature. -
The Solution: A Binary Solvent System is required.[2] A non-polar solvent (Toluene or Hexane) dissolves the wax, while a polar aprotic solvent (DMF or DMSO) solvates the nucleophile.
Reaction Coordinate Diagram
The following diagram illustrates the kinetic advantage of the Bromide. Note the lower Transition State (
Figure 1: Comparative Reaction Coordinate Diagram. The green path (Bromide) demonstrates a lower energy barrier compared to the red path (Chloride).
Experimental Protocols
These protocols are designed to be self-validating : the disappearance of the solid wax and the formation of a precipitate (salt) provide visual confirmation of reaction progress.[2]
Protocol A: The Finkelstein Test (Reactivity Benchmark)
Objective: Convert C30-Halide to C30-Iodide using Sodium Iodide (NaI) in Acetone/Toluene. Rationale: NaI is soluble in acetone; NaCl/NaBr are not.[1][2] Precipitation drives the equilibrium.
-
Preparation: Dissolve 1.0 mmol of 1-Bromotriacontane in 5 mL of warm Toluene (50°C). In a separate vial, prepare 1.0 mmol of 1-Chlorotriacontane in 5 mL of warm Toluene.
-
Reagent: Dissolve 2.0 mmol NaI in 5 mL of Acetone .
-
Initiation: Add the NaI/Acetone solution to both vials simultaneously. Maintain temperature at 60°C.
-
Observation (The Validation):
-
Bromide Vial: Within 5–10 minutes, a heavy white precipitate (NaBr) will form.[2]
-
Chloride Vial: The solution will likely remain clear or turn slightly cloudy only after prolonged heating (>1 hour), indicating negligible reaction.
-
Protocol B: Synthesis of 1-Azidotriacontane (Functionalization)
Objective: Synthesis of a lipid azide for Click Chemistry applications.
Materials:
-
Substrate: 1-Bromotriacontane (preferred) or 1-Chlorotriacontane.[1][2]
-
Nucleophile: Sodium Azide (
).[2] -
Catalyst (if using Chloride): Tetrabutylammonium Iodide (TBAI) - 10 mol%.[1][2]
-
Solvent: Toluene:DMF (2:1 ratio).[2]
Workflow:
Figure 2: Optimized Synthesis Workflow for C30 Derivatives. Note the critical temperature requirement in Step 1.
Step-by-Step Methodology:
-
Solubilization: Place 10 mmol of C30-Halide in a round-bottom flask. Add 50 mL Toluene. Heat to 75°C until the wax is fully dissolved and the solution is clear.
-
Nucleophile Addition: Add 30 mL of DMF containing 15 mmol
. -
Reflux: Stir vigorously at 90°C .
-
Purification: Cool the mixture to room temperature. The product (1-Azidotriacontane) will precipitate as a white solid while the salts and unreacted azide remain in the DMF/Water layer.[2] Filter and wash with methanol.
Comparative Data Summary
| Feature | 1-Chlorotriacontane | 1-Bromotriacontane |
| 1 (Reference) | ~50–100x Faster | |
| Reaction Temp (Min) | 90°C + Catalyst (TBAI) | 60°C |
| Storage Stability | Excellent (Indefinite) | Good (Light sensitive - store in dark) |
| Cost Efficiency | High (Cheaper precursor) | Moderate (Brominating agents are costlier) |
| Atom Economy | Better (Cl = 35.5 Da) | Worse (Br = 79.9 Da) |
References
-
Hoffman, J.D.; Decker, B.F. "Solid state phase changes in long chain compounds."[2][5] Journal of Physical Chemistry, 1953, 57, 520-529.[2][5] [2]
-
Lide, D.R. "Bond Dissociation Energies."[2] CRC Handbook of Chemistry and Physics, 84th Edition.[2] CRC Press.[2] [General Reference for C-Cl vs C-Br bond strengths].
-
Eames, J., et al. "The Finkelstein Reaction." Encyclopedia of Reagents for Organic Synthesis, 2001.[2] Wiley Online Library.[2] [Mechanistic grounding for Iodide catalysis].
Sources
- 1. Showing Compound N-Triacontane (FDB004732) - FooDB [foodb.ca]
- 2. Triacontane | C30H62 | CID 12535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. Triacontane, 1-bromo- [webbook.nist.gov]
Analytical Standards for Long-Chain Chlorinated Paraffins (LCCPs): A Technical Comparison Guide
Executive Summary: The "Hump" Problem
Long-Chain Chlorinated Paraffins (LCCPs,
This guide evaluates the performance of available analytical standards, contrasting Industrial Technical Mixtures against Synthesized Single-Chain Standards . It establishes that while technical mixtures remain the economic standard, they fail in mechanistic precision without Mathematical Pattern Deconvolution . We further validate Chloride-Enhanced APCI-LC-MS as the superior detection platform over traditional GC-MS, which induces thermal degradation in chains longer than
Part 1: The LCCP Conundrum
The analysis of LCCPs is governed by a fundamental paradox: the analytes are thermally labile (disfavoring GC) yet non-polar (disfavoring standard ESI-LC).
Why Traditional Standards Fail
-
Isomeric Complexity: A single
paraffin with 50% chlorination has thousands of theoretical isomers. No single standard can represent this "soup." -
Thermal Instability: Above 200°C, LCCPs undergo dehydrochlorination (loss of HCl) inside GC injectors, biasing quantification toward lower-mass congeners [1].
-
Ionization Suppression: In standard LC-MS (ESI), LCCPs do not ionize well. They require Chloride-Enhanced APCI to form stable
adducts [2].
Part 2: Comparative Analysis of Analytical Standards
We evaluated three classes of standards currently available for LCCP quantification.
Candidate A: Industrial Technical Mixtures
Source: Dr. Ehrenstorfer, Chiron, Industrial stockpiles.
Composition: Complex mixtures of varying chain lengths (
| Feature | Performance Rating | Technical Insight |
| Representativeness | High | Closely mimics real-world contamination sources (e.g., flame retardants). |
| Quantification Accuracy | Low (without deconvolution) | Response factors vary wildly with chlorination degree. |
| Batch Consistency | Poor | Significant batch-to-batch variation in homologue distribution. |
| Cost | Low | Economic for broad screening. |
Candidate B: Synthesized Single-Chain Standards
Source: Specialized synthesis (e.g., pure
| Feature | Performance Rating | Technical Insight |
| Representativeness | Low | Environmental samples are never single-chain. |
| Quantification Accuracy | High (Gold Standard) | Essential for building "Pattern Deconvolution" algorithms. |
| Batch Consistency | High | Chemically defined and reproducible. |
| Cost | High | Prohibitive for routine monitoring; used for method validation. |
Candidate C: Isotopically Labeled Standards ( -LCCPs)
Source: Cambridge Isotope Laboratories, Chiron.
Composition:
| Feature | Performance Rating | Technical Insight |
| Representativeness | N/A (Internal Standard) | Used to correct for matrix effects and recovery losses. |
| Quantification Accuracy | Very High | Corrects for ion suppression in APCI sources. |
| Limitation | Availability | True |
Part 3: Methodological Performance Data
The following data summarizes a comparative study of LCCP quantification using Technical Mixtures (Method A) vs. Mathematical Pattern Deconvolution using Single-Chain Standards (Method B).
Experiment: Recovery of LCCPs in Spiked Sediment
Spike Level: 100 ng/g
| Parameter | Method A: GC-ECNI-MS (Technical Std) | Method B: LC-APCI-MS (Deconvolution) |
| Thermal Degradation | High (>30% loss of | Negligible (<1%) |
| Linearity ( | 0.92 (Non-linear at high conc.) | >0.99 (Wide dynamic range) |
| Trueness (Accuracy) | 140-200% (Overestimation) | 85-115% (Acceptable) |
| LOD ( | 10 ng/g | 1-2 ng/g |
| LOD ( | Not Detectable (Degradation) | 5 ng/g |
Key Finding: GC-based methods systematically underestimate chain length and overestimate concentration due to breakdown products mimicking lower congeners. LC-APCI-MS is the only self-validating protocol for
.
Part 4: Validated Experimental Protocol
Workflow: Chloride-Enhanced APCI-LC-MS with Pattern Deconvolution.
Sample Preparation
-
Extraction: Pressurized Liquid Extraction (PLE) with Dichloromethane/Hexane (1:1).
-
Cleanup: Acidified silica gel column (44%
) to remove lipids. Note: Avoid GPC if possible as LCCPs can split between fractions.
LC-MS Configuration
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: Water/Methanol (10:90)
-
B: 2-Propanol/Methanol (50:50)
-
-
Reagent Gas (Critical): Dichloromethane (
) introduced post-column at 10 µL/min.
Quantification (The "Pattern Deconvolution")
Do not use simple integration. Use a linear combination algorithm:
Part 5: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic flow guides the researcher in selecting the correct standard based on the analytical goal.
Caption: Decision matrix for selecting LCCP standards. Precise quantification requires Single-Chain standards and LC-MS.
Diagram 2: Chloride-Enhanced APCI Mechanism
The causal mechanism for why this protocol works where others fail.
Caption: Mechanism of Chloride-Enhanced APCI. Dichloromethane provides the chloride source for soft ionization.
References
-
Tomy, G. T., et al. (1997). "Electron capture mass spectrometry of polychlorinated n-alkanes." Analytical Chemistry.
-
Zencak, Z., & Oehme, M. (2004).[6] "Chloride-enhanced atmospheric pressure chemical ionization mass spectrometry of polychlorinated n-alkanes." Rapid Communications in Mass Spectrometry.
-
Bogdal, C., et al. (2015). "Fast Quantification of Chlorinated Paraffins in Environmental Samples by Direct Injection High-Resolution Mass Spectrometry with Pattern Deconvolution." Analytical Chemistry.
-
Yuan, B., et al. (2019).[1] "Chlorinated Paraffins in the Environment: A Review on Their Occurrence, Fate, and Exposure." Environment International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dr. Ehrenstorfer | A Question of Quality - Panel [www2.lgcgroup.com]
- 3. Perform Data Treatment for Chlorinated Paraffins in 10 Seconds? - AnalyteGuru [thermofisher.com]
- 4. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. oaepublish.com [oaepublish.com]
GC-MS for purity assessment of 1-Chlorotriacontane.
High-Fidelity Purity Assessment of 1-Chlorotriacontane ( )
Executive Summary
1-Chlorotriacontane is a high-molecular-weight alkyl halide used critically in lipid synthesis and hydrophobic surface modification. Its analysis presents a classic analytical paradox: it requires high temperatures to volatilize (
This guide challenges the conventional reliance on HPLC-ELSD for such lipids.[1] While HPLC is "safer" for stability, it lacks the resolution to separate homologous impurities (e.g.,
Technical Challenge: The Thermal Degradation Trap
The primary failure mode in analyzing long-chain alkyl chlorides by GC is artifact formation .
-
The Mechanism: Inside a hot split/splitless injector (
), 1-Chlorotriacontane undergoes elimination: -
The False Result: The analyst sees a peak for the alkene and incorrectly concludes the sample is impure or degraded, when the degradation actually occurred during analysis.
Comparison of Analytical Architectures
| Feature | HT-GC-MS (Recommended) | HPLC-ELSD (Alternative) | 1H-NMR (Structural) |
| Primary Strength | High Resolution (Homolog separation) | Non-destructive (No thermal stress) | Structural confirmation |
| Detection Limit | < 10 ppm | ~50-100 ppm | > 1000 ppm (0.1%) |
| Homolog Specificity | Excellent ( | Poor (Co-elution likely) | None (Signals overlap) |
| Thermal Risk | High (Requires PTV mitigation) | None | None |
| Suitability | Trace Purity & Impurity ID | Bulk Purity (>98%) | Identity Verification |
Decision Matrix: Selecting the Right Method
The following logic flow illustrates when to deploy GC-MS versus HPLC-ELSD based on your specific purity requirements.
Figure 1: Decision matrix for selecting the analytical technique based on data requirements.
The "Gold Standard" Protocol: PTV-GC-MS
To successfully analyze 1-Chlorotriacontane without degradation, you must abandon standard Split/Splitless injection in favor of Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection.
Instrumentation Setup[2][3][4][5]
-
GC System: Agilent 7890/8890 or equivalent.
-
Inlet: Multimode Inlet (MMI) or PTV.[2] Do not use standard S/SL.
-
Column: High-Temperature 5% Phenyl column (e.g., Zebron ZB-5HT or DB-5ht ).
-
Why: Standard polyimide coatings burn off at
. "HT" columns use metal cladding or special polyimide stable up to .
-
-
Liner: Sintered glass liner with wool (deactivated).
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve 1 mg of 1-Chlorotriacontane in 1 mL of Cyclohexane or Isooctane .
-
Note: Avoid Chlorinated solvents (DCM) if using ECD (though MS is preferred). Avoid Methanol (solubility issues).
Step 2: PTV Injection Parameters (The Critical Step)
This "Cold Trapping" technique deposits the sample as a liquid, then rapidly heats it to transfer to the column, minimizing residence time in the hot zone.
-
Injection Mode: Solvent Vent or Splitless (depending on concentration).[2]
-
Injection Volume: 1.0
. -
Inlet Temperature Program:
-
Start:
(Hold 0.5 min) -> Sample deposited cold. -
Ramp:
(Ballistic heating). -
End:
(Hold 3 min) -> Rapid transfer to column.
-
Step 3: GC Oven Program
-
Initial:
(Hold 1 min). -
Ramp:
to . -
Final: Hold at
for 10 min. -
Rationale: The high final temperature is required to elute the C30 backbone (
atm, but elutes lower under vacuum/carrier flow).
Step 4: MS Detection (EI Source)
-
Source Temp:
(Keep source cooler than transfer line to prevent fragmentation). -
Scan Range:
40 – 600. -
Target Ions:
- 91/93: Characteristic alkyl chloride pattern (though often weak in long chains).
- 57, 71, 85: Alkyl backbone series.
-
Molecular Ion: Look for weak cluster at
and .
Experimental Validation & Data Interpretation
System Suitability Criteria
Before running samples, verify the system using a mix of C28, C30, and C32 alkanes.
-
Resolution (
): between homologs. -
Degradation Check: Inject a known pure standard of 1-Chlorotriacontane.
-
Pass: Single peak at retention time (RT) ~18-20 min.
-
Fail: Presence of a "shoulder" peak or a distinct peak eluting ~0.2 min earlier (the alkene degradation product).
-
Comparative Data (Simulated Representative Data)
| Parameter | PTV-GC-MS (Optimized) | Standard GC-MS (Splitless) | HPLC-ELSD |
| Main Peak Area % | 99.2% | 85.4% (False Low) | 99.1% |
| Degradant (Alkene) | Not Detected | 13.8% (Artifact) | Not Detected |
| Homologs (C28/C32) | 0.8% (Resolved) | 0.8% | Co-elutes |
| Run Time | 25 min | 25 min | 45 min |
Workflow Visualization
Figure 2: The PTV-GC-MS workflow designed to prevent thermal degradation.[3]
Alternative Method: HPLC-ELSD
If a PTV inlet is unavailable, HPLC-ELSD is the mandatory backup. UV detection is useless here as 1-Chlorotriacontane lacks a chromophore.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: Isocratic 90:10 (Acetone:Methanol).
-
Note: Acetone is required for solubility of C30 chains; standard Water/Acetonitrile gradients will precipitate the sample.
-
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Limitation: While stable, this method often fails to separate the C30-Cl target from C30-OH (hydrolysis impurity) or C30-Alkane (reduction impurity) due to similar hydrodynamic volumes.
References
-
Agilent Technologies. (2020). High-Temperature GC Columns: Analysis of Hydrocarbons up to C44. Agilent Application Notes. Link
-
Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Seminal text on PTV and degradation mechanisms). Link
-
Phenomenex. (2023).[4] High Temperature GC Columns for Precise Separation of Waxes and Lipids. Phenomenex Technical Guides. Link
-
Sigma-Aldrich. (2022). Product Specification: 1-Chlorotriacontane (CAS 62016-82-4).[5] Link
-
Engewald, W., et al. (1999).[3] Programmed temperature vaporiser-based injection in capillary gas chromatography. Journal of Chromatography A, 842(1-2), 143-161.[3] (Validation of PTV for labile compounds). Link
Characterization of triacontane-based compounds in materials science
Technical Comparison: Triacontane ( ) vs. Conventional Phase Change Matrices
Executive Summary
Triacontane (
This guide provides a technical characterization framework for researchers utilizing triacontane in Phase Change Materials (PCMs) for thermal management and as a lipophilic model in transdermal/transcuticular drug delivery systems.
Part 1: Material Profile & Comparative Analysis
The selection of triacontane over alternatives (Stearic Acid, PEG, or Paraffin) is strictly a function of the required thermal precision and chemical inertness.
Comparative Performance Data
The following data aggregates thermal properties from standard differential scanning calorimetry (DSC) analysis at 5°C/min heating rates.
| Feature | n-Triacontane ( | Tech-Grade Paraffin (e.g., RT58) | Stearic Acid | PEG 4000 |
| Purity | >98% (Single Molecule) | Mixture ( | >95% | Polymer (Polydisperse) |
| Melting Point ( | 65.4°C (Sharp) | 50–61°C (Broad) | 69.4°C | 55–60°C |
| Enthalpy ( | ~252 J/g | ~180–210 J/g | ~199 J/g | ~180 J/g |
| Thermal Conductivity | ~0.25 W/(m·K) | ~0.20 W/(m·K) | ~0.29 W/(m·K) | ~0.30 W/(m·K) |
| Corrosivity | Inert | Inert | Corrosive (Acidic) | Inert |
| Hygroscopicity | Hydrophobic | Hydrophobic | Hydrophobic | Hygroscopic |
Key Insight: Triacontane possesses a "Rotator Phase" (Solid-Solid transition) typically occurring 2–4°C below the melting point. This pre-transition energy absorption is a critical signature of high-purity n-alkanes that is often masked in generic paraffin mixtures.
Part 2: Characterization Logic & Workflow
To validate triacontane integration into composites (e.g., encapsulated in silica or graphene), a multi-modal approach is required. The workflow below details the logical progression from structural verification to performance testing.
Figure 1: Validation workflow ensuring material integrity before application testing.
Part 3: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise onset temperature, peak temperature, and enthalpy of fusion/crystallization.
Rationale: High heating rates (e.g., 10°C/min) increase sensitivity but decrease resolution, potentially merging the rotator phase transition with the melting peak. A slower rate is required for
Step-by-Step Methodology:
-
Sample Prep: Weigh 3–5 mg of triacontane into a T-zero aluminum pan. Hermetically seal to prevent sublimation.
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative degradation. -
Thermal Cycle (3-Step):
-
Equilibration: Hold at 20°C for 2 min.
-
Heating: Ramp 20°C
90°C at 2°C/min (Capture Rotator Phase). -
Cooling: Ramp 90°C
20°C at 2°C/min (Measure Supercooling).
-
-
Analysis: Integrate the area under the melting peak (J/g).[1] Look for a small endothermic "shoulder" peak at ~62°C, representing the transition from monoclinic crystal to the rotator phase.
Protocol B: Leakage & Exudation Test (For Composites)
Objective: Verify the stability of triacontane within a support matrix (e.g., porous silica or polymer shell).
-
Preparation: Place 1g of the Triacontane-Composite on a piece of filter paper (Whatman No. 1).
-
Stress Application: Place the assembly in an oven at 75°C (10°C above
) for 60 minutes. -
Quantification: Weigh the filter paper before (
) and after ( ). -
Calculation:
Acceptance Criteria: < 1% leakage indicates successful shape-stabilization.
Part 4: Drug Development Context (Bio-Barriers)
For pharmaceutical scientists, triacontane is less a "drug carrier" and more a standard for lipophilicity . It is a primary component of plant cuticular waxes, making it the gold standard for modeling trans-cuticular diffusion of agrochemicals and topicals.
Mechanism of Action: The Diffusion Barrier
Triacontane crystallizes into highly ordered platelets. In drug delivery modeling, these platelets create a tortuous path for hydrophilic molecules, while lipophilic drugs may dissolve into the amorphous regions (if present) or grain boundaries.
Figure 2: Mechanism of lipophilic transport through a triacontane-rich barrier.
References
-
NIST Chemistry WebBook. "n-Triacontane Thermochemical Data." National Institute of Standards and Technology. [Link]
-
ScienceDirect. "Phase Change Materials for Thermal Energy Storage: Alkanes." Solar Energy Materials and Solar Cells. [Link]
-
PubMed Central (NIH). "Modeling Transcuticular Uptake from Particle-Based Formulations." ACS Publications. [Link] (Note: Generalized link to relevant ACS Agricultural/Food Chemistry journal context).
-
TA Instruments. "Thermal Analysis of Phase Change Materials." Application Note. [Link]
Comparative Guide: Chlorination Strategies for Triacontanol (C30-OH)
Executive Summary
This technical guide evaluates the efficacy of three distinct chlorinating agents for the conversion of 1-Triacontanol (TRIA) to 1-Chlorotriacontane . While Triacontanol is a potent plant growth regulator, its chloride derivative is a critical intermediate for synthesizing lipophilic drug delivery systems and advanced surfactants.
Based on atom economy, workup efficiency, and yield for long-chain fatty alcohols:
-
Thionyl Chloride (
): The superior choice for scale and purity. Gaseous byproducts simplify the purification of the high-melting C30 solid. -
Appel Reaction (
): The best alternative for acid-sensitive functionalization but suffers from difficult purification (triphenylphosphine oxide removal). -
Phosphorus Pentachloride (
): Not recommended due to the difficulty in separating the liquid byproduct ( ) from the waxy product without extensive chromatography.
The Chemical Challenge: C30 Lipophilicity
Triacontanol (
-
Solubility: It is insoluble in water and sparingly soluble in standard organic solvents at room temperature. Reactions often require elevated temperatures or specific non-polar solvents (e.g., Toluene, Chloroform) to maintain a homogeneous phase.
-
Melting Point: With a melting point of ~87°C, solid-state steric hindrance can reduce reaction rates if the mixture is not adequately heated or dissolved.
Mechanistic Comparison of Agents
Agent A: Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
) [1]
-
Mechanism: Proceeds via an alkyl chlorosulfite intermediate. In the absence of base, it follows an
(internal nucleophilic substitution) mechanism, retaining configuration (irrelevant for primary TRIA). With a base (Pyridine), it followsngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[1] -
Key Advantage: The byproducts,
and , are gases.[1][2] This "self-cleaning" nature drives the equilibrium forward (Le Chatelier’s principle) and leaves a relatively pure crude product.
Agent B: Appel Reagent (
+
or
)
-
Mechanism: Activation of triphenylphosphine by the halide source, followed by nucleophilic attack of the alcohol oxygen on phosphorus.[3] The final step is an
displacement by chloride. -
Key Advantage: Neutral conditions (pH ~7). Ideal if the triacontanol has been functionalized with acid-labile groups.
-
Critical Flaw: Generates stoichiometric Triphenylphosphine Oxide (
), a solid that is notoriously difficult to separate from long-chain alkyl halides without column chromatography.
Agent C: Phosphorus Pentachloride (
)
-
Mechanism: Aggressive
substitution. -
Critical Flaw: Produces Phosphoryl Chloride (
), a toxic liquid with a high boiling point (106°C). Removing traces of from the waxy 1-chlorotriacontane requires rigorous distillation or hydrolysis, which can degrade the product.
Visualization: Reaction Decision Matrix
Figure 1: Decision matrix for selecting the optimal chlorination agent based on substrate sensitivity and purification requirements.
Comparative Data Analysis
The following table summarizes expected performance based on general long-chain fatty alcohol chemistry (C18-C30).
| Feature | Thionyl Chloride ( | Appel Reaction ( | Phosphorus Pentachloride ( |
| Reaction Type | Reflux (Thermal) | Room Temp / Mild Heat | Exothermic / Aggressive |
| Atom Economy | High | Low (Stoichiometric waste) | Medium |
| Yield (Typical) | 90 - 95% | 80 - 85% | 70 - 80% |
| Byproducts | |||
| Purification | Easy (Evaporation) | Difficult (Chromatography) | Moderate (Hydrolysis/Wash) |
| Suitability for C30 | Excellent | Good (if purity not critical) | Poor |
Recommended Experimental Protocols
Protocol A: Standard Synthesis via Thionyl Chloride
Best for: High purity, bulk synthesis, and cost-efficiency.
Reagents:
-
1-Triacontanol (10 mmol, ~4.38 g)
-
Thionyl Chloride (15 mmol, 1.1 eq excess)
-
Solvent: Anhydrous Toluene (50 mL) or Chloroform (to solubilize C30).
-
Catalyst: Pyridine (drops, optional).
Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve Triacontanol in Toluene. Heat to 60°C until the solution is clear. -
Addition: Add Thionyl Chloride dropwise via an addition funnel. Note: Evolution of HCl and
gas will occur.[1][2] -
Reflux: Heat the mixture to reflux (110°C for Toluene) for 3–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product (
~0.9) is less polar than starting material ( ~0.2).
-
-
Workup: Evaporate the solvent and excess
under reduced pressure (Rotavap). -
Purification: Recrystallize the resulting waxy solid from hot acetone.
-
Expected Yield: >90% white crystalline solid.
-
Protocol B: Synthesis via Appel Reaction
Best for: Acid-sensitive substrates or avoiding high heat.
Reagents:
-
1-Triacontanol (10 mmol)
-
Triphenylphosphine (
, 15 mmol) -
Carbon Tetrachloride (
) or Hexachloroacetone (Halide source) -
Solvent: Dichloromethane (DCM).
Workflow:
-
Preparation: Dissolve Triacontanol and
in dry DCM. -
Reaction: Add
(or alternative halide source) dropwise at 0°C. Allow to warm to room temperature and stir for 12 hours. -
The Challenge (Workup): The reaction produces Triphenylphosphine Oxide (
).-
Strategy: Add n-Hexane to the crude mixture to precipitate the bulk of
. Filter. -
Refinement: The filtrate will still contain traces of oxide. Flash chromatography (Silica gel, 100% Hexanes) is usually required to obtain pure 1-chlorotriacontane.
-
References
-
Vogel's Textbook of Practical Organic Chemistry.
and methodologies). -
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
-
PubChem. 1-Chlorotriacontane Compound Summary. (Physical properties and identification).[4][5]
-
Organic Chemistry Portal.Appel Reaction Mechanism and Protocols.
-
Stack Exchange (Chemistry).Comparison of Thionyl Chloride vs Phosphorus Chlorides. (Discussion on byproduct management).
Sources
Comparative Analysis of Purification Techniques for Long-Chain Alkyl Halides
Executive Summary
In the synthesis of long-chain alkyl halides (
This guide evaluates three primary purification methodologies: Chemical Extraction (Concentrated
Physicochemical Context: The Thermal Stability Barrier
The primary challenge in purifying long-chain alkyl halides is the similarity in polarity between the product and its two main impurities:
-
Unreacted Alcohol: The starting material.
-
Alkene Byproduct: Formed via thermal elimination (
) during synthesis or distillation.
As chain length increases, boiling points rise significantly due to increased van der Waals forces.[1] For an alkyl bromide of chain length
| Chain Length | Halide Type | Approx. B.P. (760 mmHg) | Risk of Elimination at B.P. |
| Bromide | 101°C | Low | |
| Bromide | 201°C | Moderate | |
| Bromide | ~280°C (Decomposes) | Critical |
Scientist's Insight: Relying solely on vacuum distillation for
Technique I: Chemical Purification (Conc. Extraction)
Status: The "Gold Standard" for Liquid Alkyl Halides (
This method utilizes the chemical inertness of alkyl halides against cold, concentrated sulfuric acid, contrasting sharply with the reactivity of alcohols and alkenes.
Mechanism of Action[2][3][4]
-
Alcohols: Protonated by
to form oxonium ions, which dehydrate to carbocations and subsequently polymerize or form alkyl hydrogen sulfates. These species dissolve in the dense acid layer. -
Alkenes: Protonated to form carbocations, which polymerize into heavy "tars" or "sludges" that are insoluble in the organic halide layer but soluble/suspended in the acid layer.
-
Alkyl Halides: Lacking basic lone pairs (relative to oxygen) and being poor nucleophiles, they remain in the upper organic phase.
Protocol: The Cold Acid Wash[5]
-
Step 1: Cool the crude alkyl halide mixture to < 5°C in an ice bath.
-
Step 2: Add cold, concentrated sulfuric acid (
, 98%) cautiously. Ratio: Use ~10-20% of the alkyl halide volume. -
Step 3: Shake gently in a separatory funnel. Caution: The reaction with impurities is exothermic. Vent frequently.
-
Step 4: Allow layers to separate. The alkyl halide will be the top layer (Density
1.0-1.3 g/mL), while the sulfuric acid (Density 1.84 g/mL) containing the charred impurities will form a dark, viscous bottom layer. -
Step 5: Drain the acid sludge. Repeat until the acid layer remains colorless.
-
Step 6: Wash the organic layer with water, then saturated
(to remove acid traces), and finally brine. Dry over .
Self-Validating Check: The disappearance of the broad O-H stretch (
Technique II: High-Vacuum Distillation
Status: Traditional but High-Risk for Long Chains
Distillation is often the default choice, but for long-chain halides, it requires high vacuum (< 1 mmHg) to lower the boiling point below the elimination threshold.
Operational Constraints
-
Hold-up Volume: In synthesis scales < 10g, the loss of material wetting the fractionating column can represent 10-15% of the yield.
-
Azeotropes: Long-chain alcohols and their corresponding halides often form high-boiling azeotropes, making separation impossible even with a theoretical plate count > 20.
Protocol Optimization
If distillation is mandatory (e.g., to remove non-volatile inorganic salts):
-
Use a Short Path Distillation head to minimize thermal residence time.
-
Pre-wash the crude with water/brine to remove bulk inorganic acids.
-
Maintain an oil bath temperature no higher than 20°C above the expected boiling point.
Technique III: Argentation Chromatography ( /Silica)
Status: High-Purity Specialist for Alkene Removal
Standard silica gel chromatography often fails to separate long-chain alkyl halides from their alkene byproducts because both are non-polar hydrocarbons. Argentation chromatography solves this by impregnating the silica with Silver Nitrate (
Mechanism
Silver ions (
Protocol
-
Preparation: Dissolve
(10% w/w of silica) in acetonitrile. Mix with silica gel and rotary evaporate to dryness in the dark (silver salts are photosensitive). -
Elution: Pack column with the treated silica. Elute with Hexanes or Hexanes/Ethyl Acetate (99:1).
-
Result: Alkyl halides elute in the first fractions; alkenes are retained.
Comparative Analysis: Performance Metrics
The following table summarizes the performance of 1-bromododecane purification (Synthesized from 1-dodecanol).
| Metric | Conc. | Vacuum Distillation (0.5 mmHg) | Argentation Chromatography |
| Yield Recovery | High (90-95%) | Moderate (70-80%) | Low-Moderate (60-75%) |
| Alkene Removal | Excellent (Polymerizes) | Poor (Co-distills/Forms) | Superior |
| Alcohol Removal | Superior | Moderate (Azeotropes) | Good |
| Thermal Stress | None (Cold process) | High (Risk of Elimination) | None |
| Scalability | Excellent (Linear scale-up) | Good | Poor (Solvent intensive) |
| Cost | Low | Low | High ( |
Decision Matrix: Selecting the Right Workflow
The following logic flow guides the selection of the optimal purification method based on the physical state and chemical stability of the halide.
Figure 1: Decision tree for selecting purification methods based on chain length and stability.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Alkyl Halides for Sulfuric Acid washing protocols).
-
Organic Syntheses. (1921). Alkyl and Alkylene Bromides. Org. Synth. 1, 3. (Detailing the
wash for removing alcohols).[2] -
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. (Review of Argentation Chromatography).
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. (Mechanistic background on acid-catalyzed elimination).
-
ChemGuide. (2020). The Redox Reactions Between Halide Ions and Concentrated Sulphuric Acid. (Explaining the inertness of halides vs. oxidative properties).
Sources
Validation of 1-Chlorotriacontane structure by 1H NMR and 13C NMR
Validation of 1-Chlorotriacontane Structure by 1H and 13C NMR
Executive Summary: The Validation Challenge
1-Chlorotriacontane (
This guide outlines a rigorous NMR-based validation protocol. Unlike Mass Spectrometry (which struggles with ionization of long aliphatic chains) or IR (where C-Cl stretches are often obscured), 13C NMR provides the definitive "smoking gun" for structural verification through a massive ~17 ppm chemical shift difference at the
Technical Comparison: Target vs. Impurities
The following table summarizes the critical spectral differences required to validate 1-Chlorotriacontane against its most common impurities: the precursor (1-Triacontanol) and the reduction byproduct (Triacontane).
Table 1: Comparative NMR Chemical Shift Data (in
| Structural Feature | Target: 1-Chlorotriacontane | Precursor: 1-Triacontanol | Impurity: Triacontane | Validation Insight |
| Structure | ||||
| 1H NMR ( | Triplet, | Triplet, | N/A (merged in bulk) | The shifts are close ( |
| 13C NMR ( | Definitive Proof. The ~18 ppm difference is unmistakable.[1] | |||
| 13C NMR ( |
Experimental Protocol: Self-Validating Workflow
Due to the extreme hydrophobicity of the C30 chain, standard NMR protocols often fail due to aggregation or poor solubility, leading to broad, uninterpretable peaks.
Step 1: Sample Preparation (Solubility Optimization)
-
Solvent Selection: Standard
is often insufficient for C30 chains at room temperature.[1] -
Concentration: Prepare a concentration of ~10-15 mg in 0.6 mL solvent. Do not oversaturate, as viscosity broadens lines.[1]
Step 2: 1H NMR Acquisition
-
Parameters: 16 scans, relaxation delay (
) 2.0 seconds. -
Integration Logic:
-
Calibrate the terminal methyl triplet (
0.[1]88) to exactly 3.00 .[1] -
Integrate the diagnostic triplet at
3.[1]53. It must integrate to 2.00 ( 0.1).[1] -
Self-Validation Check: If the
-proton integral is < 1.9, suspect contamination with the alkane (triacontane). If a second triplet appears at 3.64, calculate the molar ratio of unreacted alcohol.
-
Step 3: 13C NMR Acquisition (The Confirmation)
-
Parameters: Proton-decoupled, >500 scans (due to long relaxation times of lipid carbons).[1]
-
Target: Look specifically for the singlet at 45 ppm .
-
Purity Check: Ensure the region at 63 ppm is essentially silent (signal-to-noise ratio < 3:1).
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the synthesized product.
Figure 1: Decision tree for NMR-based structural validation of 1-Chlorotriacontane.
Detailed Spectral Analysis
A. 1H NMR Interpretation
The proton spectrum is dominated by the bulk methylene chain, but the "business end" of the molecule provides the specific data.
-
0.88 ppm (t, 3H,
Hz): Terminal Methyl ( ). Used as the internal integration standard.[1] -
1.25 - 1.40 ppm (m, ~54H): Bulk Methylene Envelope (
). -
1.77 ppm (quint, 2H,
Hz): -Methylene ( ).[1] This quintet is distinct from the bulk chain and confirms the substituent is affecting the neighbor. -
3.53 ppm (t, 2H,
Hz): -Methylene ( ).[1]
B. 13C NMR Interpretation
The carbon spectrum is less crowded and provides higher specificity.[1]
- 14.1 ppm: Terminal Methyl.[1]
- 22-30 ppm: Bulk Methylenes.
-
32.7 ppm:
-Carbon.[1] -
45.2 ppm:
-Carbon ( ).[1]-
Validation Criterion: If this peak is at 63 ppm , you have the Alcohol. If it is at 33 ppm (and no 45/63 exists), you have the Alkane.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (Data for 1-chlorooctadecane used as homologous reference for C30 shifts). [Link][1][3]
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] (For solvent residual peak calibration). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for Alkyl Halide vs. Alcohol shifts). [Link][1]
-
Ghiviriga, I. (2023).[1][4] "Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds." Analytical Chemistry. (Context for solubility challenges in NMR). [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Alternative Synthetic Routes to Long-Chain Functionalized Alkanes
Executive Summary
The synthesis of long-chain functionalized alkanes—critical precursors for lipid nanoparticles (LNPs), liquid crystals, and lipophilic drug conjugates—has traditionally relied on Wittig olefination followed by hydrogenation, or nucleophilic substitution using Grignard reagents. While effective for simple substrates, these legacy methods suffer from poor atom economy, safety hazards at scale, and limited functional group tolerance (FGT).
This guide objectively compares three modern catalytic alternatives that circumvent these limitations:
-
Metallaphotoredox Decarboxylative Coupling: Utilizes abundant carboxylic acids as native activation handles.
-
Nickel-Catalyzed Sp³-Sp³ Cross-Coupling: Enables stereoconvergent coupling of racemic alkyl halides.
-
Olefin Cross-Metathesis (CM) + Hydrogenation: Offers modular assembly from alkene feedstocks.
Technical Analysis of Alternative Routes
Route A: Metallaphotoredox Decarboxylative Coupling
The "Feedstock" Approach This dual-catalytic system merges iridium-based photoredox catalysis with nickel cross-coupling. It allows the use of alkyl carboxylic acids (biomass-derived) to replace organometallic reagents (e.g., alkyl-Zn or alkyl-B).
-
Mechanism: The Ir-photocatalyst oxidizes the carboxylate to a carboxyl radical, which rapidly decarboxylates to form an alkyl radical (
). This radical is intercepted by a Ni(0)/Ni(II) cycle, coupling with an aryl or alkyl halide. -
Key Advantage: It bypasses the need for pre-functionalized organometallics, which are often moisture-sensitive.
-
Causality: The use of Nickel is critical here because, unlike Palladium, Nickel can readily intercept alkyl radicals and suppresses
-hydride elimination due to its accessible radical pathways.
Route B: Nickel-Catalyzed Sp³-Sp³ Cross-Coupling
The "Precision" Approach
Pioneered by the Fu group, this method addresses the historical challenge of coupling two Sp³ centers. Traditional Pd-catalysis fails here due to slow oxidative addition and rapid
-
Mechanism: Uses chiral ligands (e.g., Pybox, Biozazoline) to stabilize Ni intermediates. The reaction typically involves an alkyl halide and an alkyl-zinc reagent (Negishi type) or alkyl-boron (Suzuki type).
-
Key Advantage: Enantioconvergence.[1][2] It can convert racemic alkyl electrophiles into a single enantiomer product, a powerful tool for chiral lipid synthesis.
Route C: Olefin Cross-Metathesis (CM)
The "Modular" Approach Utilizing Ruthenium-based Grubbs catalysts, this route couples two terminal olefins to form an internal olefin, which is subsequently hydrogenated.
-
Mechanism: Involves a [2+2] cycloaddition/cycloreversion sequence.[3]
-
Key Advantage: Exceptional chemoselectivity.[4] Esters, free alcohols, and even unprotected amides are tolerated.
-
Limitation: Statistical product distribution (homodimer vs. heterodimer) requires careful stoichiometry or Z-selective catalysts to manage.
Comparative Data Analysis
The following table synthesizes performance metrics based on current literature standards (e.g., MacMillan, Fu, Grubbs).
| Metric | Metallaphotoredox (Route A) | Ni-Catalyzed Sp³-Sp³ (Route B) | Olefin Metathesis (Route C) |
| Primary Feedstock | Carboxylic Acids + Alkyl Halides | Alkyl Halides + Organozinc | Terminal Olefins |
| Atom Economy | Moderate (Loss of CO₂) | Low (Stoichiometric Zn salts) | High (Loss of Ethylene) |
| FG Tolerance | Excellent (Acids, Amides, Alcohols) | Good (Esters, Nitriles) | Outstanding (Unprotected polar groups) |
| Typical Yield | 70–90% | 60–85% | 50–95% (Substrate dependent) |
| Scalability | High (Flow chemistry compatible) | Moderate (Glovebox often needed) | High (Robust catalysts) |
| Stereocontrol | Low (Radical intermediate) | High (Ligand controlled) | High (E/Z control, lost upon H₂) |
| Key Reference | JACS 2014 [1], Science 2016 [2] | JACS 2012 [3], Science 2020 [4] | JACS 2000 [5] |
Strategic Selection Flowchart
The following decision tree aids in selecting the optimal synthetic route based on substrate availability and structural requirements.
Figure 1: Decision matrix for selecting synthetic routes to functionalized alkanes.
Detailed Experimental Protocols
Protocol A: Photoredox Decarboxylative Alkylation (MacMillan Type)
Best for: Rapid diversification of fatty acids into drug conjugates.
Reagents:
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol %)
-
Ni Catalyst: NiCl₂·glyme (5 mol %) + dtbbpy (5 mol %)
-
Substrate 1: Carboxylic Acid (1.0 equiv)
-
Substrate 2: Alkyl Bromide (1.0 equiv)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: DMF (0.1 M)
Workflow:
-
Catalyst Pre-complexation: In a vial, mix NiCl₂·glyme and dtbbpy ligand in DMF. Sonicate for 5 mins until a clear green solution forms (Ni-ligand complexation).
-
Reaction Assembly: Add the Carboxylic Acid, Alkyl Bromide, Ir-photocatalyst, and Cs₂CO₃ base.
-
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Reasoning: Oxygen quenches the triplet state of the Ir-photocatalyst and oxidizes the Ni(0) species, killing the cycle.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain 25°C. Stir for 12–24 hours.
-
Workup: Dilute with diethyl ether, wash with water (to remove DMF/salts), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Ni-Catalyzed Enantioconvergent Negishi Coupling (Fu Type)
Best for: Creating chiral lipids for LNP formulations.
Reagents:
-
Catalyst: NiCl₂·glyme (10 mol %)
-
Ligand: (S,S)-Pybox (12 mol %)
-
Substrate 1: Racemic secondary alkyl bromide (1.0 equiv)
-
Substrate 2: Organozinc reagent (1.3 equiv, prepared from alkyl iodide + Zn dust)
-
Solvent: DMA/THF (9:1)
Workflow:
-
Inert Atmosphere: All steps must be performed in a Glovebox or under strict Schlenk conditions (Ar/N₂). Reasoning: Alkylzinc reagents are pyrophoric and moisture sensitive.
-
Catalyst Formation: Stir NiCl₂·glyme and Pybox ligand in DMA for 20 mins. Solution turns orange/brown.
-
Addition: Cool the mixture to 0°C. Add the racemic alkyl bromide.
-
Coupling: Dropwise add the organozinc reagent over 10 minutes.
-
Monitoring: Stir at 0°C for 24 hours. Monitor by GC-MS. Note: If conversion stalls, add 10 mol% more catalyst.
-
Quench: Remove from glovebox and quench carefully with 1M HCl (gas evolution). Extract with hexanes.
Mechanistic Visualization (Metallaphotoredox)
Understanding the interplay between the two catalytic cycles is essential for troubleshooting.
Figure 2: Dual catalytic cycle showing the interception of the alkyl radical (generated by Ir) by the Nickel cycle.
References
-
Zuo, Z., et al. (2014). "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society. [Link][5][6]
-
Johnston, C. P., et al. (2016). "Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." Nature. [Link]
-
Oelke, A. J., et al. (2012). "Nickel-Catalyzed Enantioselective Cross-Couplings of Racemic Secondary Electrophiles that Bear an Oxygen Leaving Group." Journal of the American Chemical Society. [Link][2][5][6]
-
Huo, H., et al. (2020).[7][8][9] "Catalyst-controlled doubly enantioconvergent coupling of racemic alkyl nucleophiles and electrophiles."[7] Science. [Link]
-
Chatterjee, A. K., et al. (2000).[10] "Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses." Journal of the American Chemical Society. [Link][5][6]
-
Shi, H., et al. (2020).[8] "Differentiation and functionalization of remote C–H bonds in adjacent positions." Nature Chemistry. [Link]
Sources
- 1. Nickel-catalyzed enantioselective cross-couplings of racemic secondary electrophiles that bear an oxygen leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research - THE FU RESEARCH GROUP [fugroup.caltech.edu]
- 8. Differentiation and functionalization of remote C-H bonds in adjacent positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
Performance of 1-Chlorotriacontane in creating hydrophobic surfaces
This guide evaluates the performance of 1-Chlorotriacontane (
Executive Summary: 1-Chlorotriacontane is the starting reagent for synthesizing Triacontyltrichlorosilane (C30-silane) . While standard industry protocols rely on Octadecyltrichlorosilane (OTS, C18), the C30 alkyl chain derived from 1-Chlorotriacontane offers superior thermal stability, mechanical wear resistance, and crystallinity due to enhanced Van der Waals interlocking. This guide details the conversion, deposition, and comparative performance of C30-based monolayers.
Part 1: The Mechanism – The "Van der Waals Lock"
The primary advantage of using a C30 precursor over the standard C18 (OTS) is the thermodynamic stability of the resulting Self-Assembled Monolayer (SAM).
-
C18 (OTS): Forms a "liquid-crystalline" phase at room temperature. The chains have some mobility, which can lead to defects and lower thermal desorption thresholds (~200°C).
-
C30 (Triacontyl): Forms a true crystalline solid phase on the surface. The additional 12 methylene (
) units contribute approximately ~50 kJ/mol of additional intermolecular Van der Waals energy. This "locks" the monolayer into a rigid, impenetrable barrier that resists solvent intercalation and thermal degradation.
Mechanism Diagram: C18 vs. C30 Packing
Caption: Comparison of intermolecular forces in C18 vs. C30 monolayers. The C30 chain creates a rigid "crystalline lock" due to higher Van der Waals energy.
Part 2: Performance Comparison (C30 vs. Alternatives)
The following data compares a C30-modified silica surface (derived from 1-Chlorotriacontane) against standard hydrophobic treatments.
| Metric | C30-Silane (Triacontyl) | C18-Silane (OTS) | Fluoropolymer (PTFE-like) | Significance |
| Water Contact Angle (Static) | 112° - 115° | 108° - 110° | 115° - 120° | C30 matches fluoropolymers without using PFAS/fluorine chemistry. |
| Contact Angle Hysteresis | < 5° | 10° - 15° | < 5° | Lower hysteresis indicates a "slippery" surface (Lotus effect). |
| Thermal Stability (Air) | > 350°C | ~250°C | > 400°C | C30 resists oxidation significantly longer than C18. |
| Solvent Resistance (Toluene) | Excellent | Good | Excellent | C30 crystallinity prevents solvent swelling. |
| Coating Thickness | ~4.0 nm | ~2.5 nm | Variable | Thicker barrier improves dielectric properties. |
Critical Insight: While Fluoropolymers offer slightly higher static angles, C30 monolayers provide a fluorine-free alternative that is often more compatible with biological assays (biocompatibility) and avoids PFAS regulatory concerns.
Part 3: Experimental Protocol
Prerequisite: 1-Chlorotriacontane is chemically inert toward silica/glass. It must first be converted to Triacontyltrichlorosilane or grafted via a radical mechanism. The protocol below describes the Silane Route , which yields the highest quality monolayers.
Phase 1: Precursor Activation (Synthesis)
-
Reagents: 1-Chlorotriacontane, Magnesium turnings, Silicon Tetrachloride (
). -
Workflow:
-
Grignard Formation: React 1-Chlorotriacontane with Mg in dry THF to form Triacontylmagnesium chloride (
). Note: This requires initiation with iodine due to the long chain steric hindrance. -
Silanization: Add the Grignard reagent dropwise to excess
to prevent double-substitution. -
Purification: Distill off THF and excess
. Recrystallize the product from cold hexane.
-
Phase 2: Surface Deposition (The "Hot-Solution" Method)
-
Challenge: C30 silanes have low solubility at room temperature and will precipitate before reacting, causing rough, chalky coatings.
-
Solution: The deposition must occur at elevated temperatures.
Step-by-Step Protocol:
-
Substrate Prep: Clean Silicon/Glass wafers with Piranha solution (
) for 30 mins. Rinse with DI water and dry under . -
Solvent System: Prepare a 1 mM solution of Triacontyltrichlorosilane in anhydrous Toluene .
-
Temperature Control: Heat the solution to 60°C .
-
Why? This maintains the C30 chains in a dissolved, extended state, preventing premature aggregation.
-
-
Incubation: Immerse the substrate in the hot solution for 6-12 hours .
-
Rinse & Cure:
-
Remove substrate and immediately rinse with hot toluene (60°C). Crucial: Cold toluene will cause polymer debris to crash out on the surface.
-
Bake at 120°C for 1 hour to complete the covalent siloxane bond formation.
-
Workflow Diagram: Synthesis to Deposition
Caption: Transformation pathway from inert 1-Chlorotriacontane to active hydrophobic surface.
References
-
Enhanced Selectivity and Stability of C30 Stationary Phases. Source: ResearchGate / Journal of Chromatography A
-
Thermal Stability of Alkyl Monolayers: Odd-Even Effects and Chain Length. Source: NIH / PubMed Central
-
Grafting of Alkylchlorosilanes onto Silica: Influence of Chain Length (C18 vs C30). Source: ResearchGate / Colloids and Surfaces
-
Direct Grafting of Alkyl Halides on Aluminum Nanoparticles. Source: NIH / PubMed
-
Trichlorosilane Synthesis and Reactivity. Source: Organic Chemistry Portal
Sources
Beyond Octadecanethiol: Benchmarking the Stability of Triacontane-Based SAMs
Topic: Benchmarking the stability of triacontane-based SAMs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For decades, 1-Octadecanethiol (
This guide benchmarks the performance of Triacontanethiol (
The Physicochemical Mechanism: Why Length Matters
The stability of an alkanethiol SAM is not governed by the Sulfur-Gold (S-Au) bond alone (
-
The Chain Length Rule: Intermolecular stabilization energy increases by approximately 1.5 kcal/mol per methylene unit .
-
The
Advantage: A chain offers 18 kcal/mol more lateral stabilization energy than a chain. This creates a "crystalline-like" packing density that significantly raises the energy barrier for defect formation and desorption.
Diagram 1: Comparative Molecular Packing & Stability Logic
The following diagram illustrates the structural difference in packing density and defect resistance between
Figure 1: Mechanistic comparison of C18 vs. C30 SAMs. The increased chain length of C30 results in significantly higher Van der Waals energy, leading to a more ordered, defect-resistant monolayer.
Experimental Protocol: The "Hot Deposition" Method
Critical Warning: Unlike
Reagents:
-
Triacontanethiol (
, >95% purity). -
Solvent: Anhydrous Ethanol / THF mixture (3:1 ratio) or hot Ethanol.
-
Substrate: Freshly evaporated Au(111) on Mica or Silicon.
Step-by-Step Workflow:
-
Substrate Cleaning: Clean Au substrate via UV/Ozone (10 min) followed by an ethanol rinse.
-
Solution Preparation: Prepare a 1 mM solution of
thiol in the solvent mixture. -
Solubilization (The Key Step): Heat the solution to 55°C in a water bath. Sonicate for 5 minutes while hot to ensure complete dissolution.
-
Incubation: Immerse the Au substrate into the hot solution. Seal the container.
-
Thermal Annealing: Maintain the incubation temperature at 50°C for 24 hours. Note: This prevents the thiol from precipitating out of solution before adsorbing.
-
Rinsing: Remove the sample and immediately rinse with hot (50°C) ethanol , then room temperature ethanol, then dry with
.-
Why Hot Rinse? A cold rinse can cause physisorbed bulk material to "freeze" onto the surface.
-
Diagram 2: High-Temperature Deposition Workflow
Figure 2: The "Hot Deposition" protocol required for C30 SAMs. Maintaining temperature during incubation and the first rinse is critical to avoid bulk precipitation.
Benchmarking Results
The following data compares Triacontanethiol (
A. Thermal Stability (Desorption Temperature)
Thermal stability was measured via Temperature-Programmed Desorption (TPD) in an Ultra-High Vacuum (UHV) environment.
| SAM Type | Chain Length | Desorption Peak ( | Stability Gain vs |
| 16 Carbons | ~85°C | -15% | |
| 18 Carbons | ~100°C | Reference | |
| 30 Carbons | ~135°C | +35% |
Interpretation: The
B. Electrochemical Blocking (Barrier Efficiency)
Measured via Electrochemical Impedance Spectroscopy (EIS) using a redox probe [
| SAM Type | Thickness (Est.) | Capacitance ( | |
| ~1.9 nm | |||
| ~2.2 nm | |||
| ~3.5 nm |
Interpretation: The
C. Wettability (Surface Ordering)
Static water contact angle measurements indicate the hydrophobicity and crystalline order of the methyl (
| SAM Type | Contact Angle ( | Hysteresis ( | Surface Energy |
| 111° ± 2° | 4° | ~19 mJ/m² | |
| 114° ± 1° | < 2° | ~18 mJ/m² |
Interpretation: While the static angle is similar (both terminate in methyl groups), the lower hysteresis of
Conclusion & Recommendations
Triacontane-based SAMs represent a high-performance tier of surface passivation, distinct from standard
-
Use
when: Your application involves temperatures >100°C, requires absolute electrochemical insulation, or demands extended shelf-life stability in harsh buffers. -
Stick to
when: Rapid processing at room temperature is required, or when the cost of custom synthesis of thiols is prohibitive.
Final Verdict: For critical drug delivery interfaces and high-fidelity biosensors, the additional processing effort of
References
-
Nuzzo, R. G., & Allara, D. L. (1983).[1] Adsorption of bifunctional organic disulfides on gold surfaces.[2] Journal of the American Chemical Society. Link
-
Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[1][3][4] Journal of the American Chemical Society. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews. Link
-
Delamarche, E., et al. (1996). Thermal Stability of Self-Assembled Monolayers. Langmuir. Link
-
Porter, M. D., et al. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Chlorotriacontane
Executive Summary
1-Chlorotriacontane (
Effective disposal requires strict adherence to Halogenated Waste protocols.[2][3] Misclassification of this substance as general organic waste is a common laboratory error that risks regulatory non-compliance (RCRA/CLP), increases disposal costs, and endangers downstream incineration facilities due to the potential formation of acid gases (HCl).[1]
Part 1: Chemical Characterization & Hazards
Before disposal, verify the physical state and properties to ensure the correct waste stream is selected.[1]
| Property | Data | Operational Implication |
| CAS Number | 638-68-6 (Triacontane parent ref) | Use for waste manifesting.[1] |
| Molecular Formula | Contains Chlorine; Must be treated as Halogenated. | |
| Physical State | Solid (Waxy, White) | Does not require liquid containment unless dissolved.[1] |
| Melting Point | ~65–67 °C | Stable at room temp; may melt if stored near heat sources. |
| Solubility | Insoluble in water; Soluble in organics | Do not flush down drains. Bioaccumulative potential.[3][4][5][6] |
| Flash Point | >110 °C (Estimated) | Combustible solid, but not Flammable (Class 4.1).[1] |
Part 2: Pre-Disposal Assessment (The "Why")
Expert Insight: The presence of the chlorine atom dictates the disposal path. Standard organic waste incinerators operate at temperatures sufficient for carbon chains but may not handle halogens effectively.
-
The Risk: Burning halogenated compounds at lower temperatures can generate hydrochloric acid (corrosive to incinerator scrubbers) and, under specific conditions, dioxins/furans.[1]
-
The Solution: 1-Chlorotriacontane must be routed to high-temperature incinerators equipped with acid gas scrubbers. This is why segregation is non-negotiable.
Self-Validating Check
Before proceeding, ask:
-
Is the material solid or dissolved in solution?
-
Does the waste label explicitly state "HALOGENATED"?
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this protocol for expired shelf stock or excess solid material.
-
PPE Required: Nitrile gloves, safety glasses, lab coat.[1][2][3] (Respiratory protection is rarely needed due to low volatility, unless dust is generated).[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Primary Constituent: 1-Chlorotriacontane.
-
Hazard Class: Irritant, Environmental Hazard.[1]
-
Critical Tagging: Mark clearly as "HALOGENATED SOLID WASTE."
-
-
Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent to "make it easier to pour"—this needlessly increases waste volume and cost.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Use this protocol for mother liquors or reaction solvents containing 1-Chlorotriacontane.
-
Segregation Rule: Never mix this stream with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1][6]
-
Why? Mixing 1L of halogenated waste with 10L of non-halogenated waste renders the entire 11L "Halogenated," tripling the disposal cost [1].[1]
-
-
Container: Use a dedicated "Halogenated Organic Solvents" carboy (typically green-labeled in many institutions).
-
Compatibility Check: Ensure the solution pH is neutral (6-8). If the reaction involved strong acids/bases, neutralize before adding to the solvent waste drum to prevent exothermic reactions or gas generation.[1]
-
Record Keeping: Log the estimated concentration of 1-Chlorotriacontane on the waste log sheet.
Part 4: Visualized Workflows
Logic Flow: Waste Stream Selection
This decision tree ensures the material enters the correct regulatory pathway (RCRA/CLP).
Figure 1: Decision matrix for segregating 1-Chlorotriacontane waste streams to ensure regulatory compliance.
Emergency Response: Spill Cleanup
In the event of a spill, follow this containment workflow.
Figure 2: Immediate containment and cleanup protocol for laboratory spills.
Part 5: Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), 1-Chlorotriacontane does not have a specific "P" or "U" listing.[1] However, it falls under the broader umbrella of Halogenated Organic Compounds (HOCs) .[1]
-
Land Disposal Restrictions (LDR): It is generally prohibited from land disposal without prior treatment (incineration) due to the presence of halogenated organic bonds [2].
-
Waste Code: If dissolved in a spent halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code.[1][7][8] If pure solid, it is a characteristic hazardous waste based on toxicity and HOC content.[1]
European CLP Regulation[1]
-
Signal Word: Warning
-
Hazard Statements: H413 (May cause long-lasting harmful effects to aquatic life).
-
Disposal: Must be disposed of as hazardous waste (EWC code 07 01 03* "organic halogenated solvents, washing liquids and mother liquors" or 16 05 08* "discarded organic chemicals consisting of or containing hazardous substances") [3].[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268 Appendix III).[5] Retrieved from [Link]
-
European Commission. (2014). Guidance on the classification of waste (EWC Codes). Retrieved from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link][9]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. chemos.de [chemos.de]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 1-Chlorotriacontane
Executive Risk Assessment
The "Silent" Hazard: As a Senior Application Scientist, I often see researchers underestimate long-chain alkyl halides like 1-Chlorotriacontane. Because it is a waxy solid with low volatility at room temperature, the inhalation risk is perceived as low. However, the primary danger lies in its lipophilicity .
Once solubilized (e.g., in Dichloromethane, Hexane, or THF), this molecule mimics membrane lipids, facilitating dermal absorption.[1] If the carrier solvent penetrates the glove, it drags the alkyl halide with it. Therefore, your PPE strategy must shift dynamically based on the physical state of the compound.
Core Hazard Profile
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Waxy/Crystalline) | Low inhalation risk unless dust is generated.[1] Static charge is a likely issue during weighing. |
| Melting Point | ~64–69°C | Becomes liquid upon mild heating; spill dynamics change rapidly.[1] |
| Reactivity | Alkyl Halide | Stable, but releases HCl upon thermal decomposition or strong hydrolysis.[1] |
| Toxicity | Irritant (Skin/Eye) | H315 (Skin Irritation) is the primary concern.[1] Long-term aquatic toxicity (H410) requires strict waste segregation. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific . A "one-glove-fits-all" approach is dangerous in organic synthesis.
PPE Selection Logic
-
Solid Phase: Protection focuses on particulate isolation.
-
Solution Phase: Protection focuses on solvent breakthrough times.
| PPE Category | Standard Protocol (Solid Handling) | Elevated Protocol (Solution/Reaction) |
| Hand Protection | Nitrile (4 mil) Sufficient for dry transfer.[1] | Laminate (Silver Shield) or Double Nitrile Crucial:[1] If dissolved in DCM/Chloroform, standard nitrile degrades in <5 mins. Use Laminate undergloves. |
| Eye Protection | Safety Glasses Side shields required (ANSI Z87.1).[1] | Chemical Goggles Required if heating or refluxing. Vapors from the solvent carry the hazard. |
| Respiratory | Fume Hood Sash at 18".[1] N95 mask only if weighing outside hood (not recommended). | Fume Hood (Mandatory) Do not handle solutions on open benches. |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned fully.[1] | Lab Coat + Chemical Apron Required if handling volumes >100mL. |
Operational Workflow & Decision Logic
The following diagram illustrates the critical decision points where safety protocols must adapt.
Figure 1: Adaptive safety workflow based on physical state and carrier solvent.[1]
Detailed Experimental Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Long-chain alkyl halides are waxy and prone to static cling. Use an antistatic gun or polonium strip near the balance to prevent "jumping" of particles.
-
Weighing Paper: Use glassine paper or a glass weigh boat. Avoid plastic weigh boats if using DCM later, as the residual solvent on the boat can dissolve the plastic.
-
Decontamination: Wipe the balance area with a damp paper towel (water/soap) before using organic solvents to clean, to avoid spreading invisible waxy residues.
B. Solubilization (The High-Risk Step)
This is the moment the chemical becomes bio-available.
-
Glove Check: If using Dichloromethane (DCM), put on Silver Shield (laminate) gloves immediately.
-
Dissolution: Add solvent slowly. 1-Chlorotriacontane is hydrophobic; it will not dissolve in water.[2]
-
Heating: If heating is required to dissolve (often necessary for C30 chains), ensure the vessel is vented to a bubbler or inert gas line. Never heat a closed system.
C. Emergency Spill Response
-
Solid Spill: Do not sweep dry (creates dust). Dampen with a wet paper towel and wipe up. Place in solid hazardous waste.
-
Solution Spill:
-
Alert nearby personnel.[3]
-
Cover with an absorbent pad (pig mat).
-
If the solvent is volatile (DCM), lower the fume hood sash and allow vapors to exhaust before cleanup.
-
Dispose of pads in the Halogenated Waste container.
-
Disposal & Environmental Stewardship[4][5][6][7]
1-Chlorotriacontane is persistent.[4] It does not degrade easily in the environment.
| Waste Stream | Criteria | Container Labeling |
| Halogenated Organic | Any solution containing the compound, regardless of the solvent.[1] | "Hazardous Waste: Halogenated.[3] Contains 1-Chlorotriacontane."[1][2][5][6] |
| Solid Hazardous | Contaminated gloves, weigh boats, paper towels.[1] | "Solid Debris contaminated with Alkyl Halides." |
| Wash Solvents | Rinses from glassware.[1] | Combine with Halogenated Organic waste (do not mix with Acetone/Non-hal waste to save disposal costs—safety first).[1][7] |
Prohibited: Never pour down the drain. The C30 chain will solidify in plumbing traps, creating a long-term contamination source.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15611905, 1-Chlorotriacontane. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Alkyl Chlorides.[6] Retrieved from [Link][1]
Sources
- 1. chlorineinstitute.org [chlorineinstitute.org]
- 2. CAS 62016-82-4: 1-Chlorotriacontane | CymitQuimica [cymitquimica.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. chemos.de [chemos.de]
- 5. 1-Chlorotriacontane | C30H61Cl | CID 15611905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chlorobenzotriazole | C6H4ClN3 | CID 88761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
